molecular formula C20H22Cl3N3S B179733 ARL 17477 CAS No. 180983-17-9

ARL 17477

Cat. No.: B179733
CAS No.: 180983-17-9
M. Wt: 442.8 g/mol
InChI Key: SOXBYIKSUDXMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARL 17477 is a useful research compound. Its molecular formula is C20H22Cl3N3S and its molecular weight is 442.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXBYIKSUDXMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ARL 17477: A Dual-Mechanism Inhibitor Targeting Neuronal Nitric Oxide Synthase and the Autophagy-Lysosomal Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor with a recently discovered secondary mode of action involving the autophagy-lysosomal pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Mechanism of Action: Selective nNOS Inhibition

This compound is a potent and selective competitive inhibitor of neuronal nitric oxide synthase (nNOS or NOS1), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues. NO plays a crucial role in neurotransmission and has been implicated in the pathophysiology of neurodegenerative diseases and ischemic stroke.

Molecular Interaction and Binding Affinity

This compound exhibits a high affinity and selectivity for the rat nNOS isoform. The primary structural basis for this selectivity lies in the interaction with the L337 residue in the substrate access channel of nNOS. This interaction is a key determinant of its higher potency for nNOS compared to other NOS isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS).

TargetSpeciesParameterValue
nNOSRatIC₅₀1 µM[1]
eNOS-IC₅₀17 µM[1]
nNOSRatKd0.035 µM
iNOSMouseKd5.0 µM
eNOSHumanIC₅₀3.5 µM
Downstream Signaling of nNOS Inhibition

By inhibiting nNOS, this compound reduces the production of nitric oxide in neuronal cells. In pathophysiological conditions such as cerebral ischemia, excessive NO production contributes to excitotoxicity and neuronal damage. This compound's inhibition of nNOS has been shown to be neuroprotective in animal models.

nNOS_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Allows nNOS nNOS Ca_Influx->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces Neurotoxicity Excitotoxicity & Neuronal Damage NO->Neurotoxicity Contributes to ARL17477 This compound ARL17477->nNOS Inhibits

Figure 1. Signaling pathway of this compound-mediated nNOS inhibition.

Secondary Mechanism: Inhibition of the Autophagy-Lysosomal Pathway

Recent research has uncovered a novel, nNOS-independent mechanism of action for this compound. It has been identified as a dual inhibitor that also targets the autophagy-lysosomal system.[2] This activity is attributed to its chemical structure, which shares similarities with the known autophagy inhibitor chloroquine.

Effects on Lysosomal Function and Autophagic Flux

This compound has been shown to impair lysosomal function, leading to a disruption in the cellular degradation and recycling processes.[1] Key effects include:

  • Inhibition of Autophagic Flux: this compound treatment leads to the accumulation of autophagic markers such as LC3B-II and p62, indicating a blockage in the fusion of autophagosomes with lysosomes.[2]

  • Lysosomal Membrane Permeabilization: The compound can induce damage to the lysosomal membrane, leading to the leakage of lysosomal enzymes into the cytoplasm.[1]

  • Impaired Protein Aggregate Clearance: The disruption of autophagy results in a reduced ability of cells to clear aggregated proteins.[1]

Autophagy_Inhibition_Workflow Autophagosome Autophagosome (LC3B-II, p62) Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Fuses with Degradation Degradation of Cellular Components Autolysosome->Degradation Leads to ARL17477 This compound ARL17477->Autolysosome Inhibits Fusion

Figure 2. This compound's inhibition of the autophagy-lysosomal pathway.

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound is limited. A study in pigs indicated a short plasma half-life of less than 30 minutes following intravenous administration.[1] Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in different species to support its development as a therapeutic agent.

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAo) in Rats

This model is used to assess the neuroprotective effects of this compound in focal cerebral ischemia.

MCAO_Workflow Animal_Prep Anesthetize Rat & Expose Carotid Arteries Vessel_Ligation Ligate External Carotid Artery (ECA) & Common Carotid Artery (CCA) Animal_Prep->Vessel_Ligation Filament_Insertion Insert Filament into Internal Carotid Artery (ICA) to Occlude MCA Vessel_Ligation->Filament_Insertion Occlusion_Period Maintain Occlusion (e.g., 2 hours) Filament_Insertion->Occlusion_Period Reperfusion Withdraw Filament to Allow Reperfusion Occlusion_Period->Reperfusion Outcome_Assessment Assess Infarct Volume (e.g., TTC Staining) Reperfusion->Outcome_Assessment ARL17477_Admin Administer this compound (e.g., intravenously) ARL17477_Admin->Occlusion_Period During/After

References

ARL 17477: A Dual Inhibitor of Neuronal Nitric Oxide Synthase (NOS1) and Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ARL 17477, also known as AR-R 17477, is a well-established selective and potent inhibitor of neuronal nitric oxide synthase (NOS1), an enzyme responsible for the production of nitric oxide (NO) in neural tissues.[1][2] For decades, its primary application in preclinical research has been the investigation of neuroprotective effects in models of stroke and traumatic brain injury.[1][3] However, recent discoveries have unveiled a novel, NOS1-independent mechanism of action for this compound: the inhibition of the autophagic-lysosomal system.[1][2] This dual functionality positions this compound as a compound of significant interest for therapeutic development, particularly in oncology and neurodegenerative diseases where both NOS1 and autophagy pathways are critically implicated.[1][4][5]

This technical guide provides a comprehensive overview of the dual inhibitory functions of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, quantitative data on its activity, experimental protocols for its study, and visualizations of the relevant signaling pathways.

Dual Mechanism of Action

This compound exerts its biological effects through two distinct molecular mechanisms: the direct inhibition of NOS1 and the impairment of autophagic flux.

NOS1 Inhibition

As a selective inhibitor of NOS1, this compound competitively binds to the enzyme, preventing the conversion of L-arginine to L-citrulline and nitric oxide.[6] NO is a critical signaling molecule in the nervous system, and its overproduction following ischemic events can lead to excitotoxicity and neuronal damage.[7][8] By reducing NO levels, this compound has demonstrated neuroprotective effects, such as a dose-dependent reduction in infarct volume after transient middle cerebral artery occlusion in rat models.[3]

Autophagy Inhibition

More recently, this compound has been identified as an inhibitor of the autophagy-lysosomal pathway in a manner independent of its action on NOS1.[1][2] This was evidenced by its activity in NOS1-knockout cells.[1][2] The mechanism of autophagy inhibition is thought to be similar to that of chloroquine, a well-known late-stage autophagy inhibitor. This compound appears to impair autophagic flux by preventing the fusion of autophagosomes with lysosomes.[1][2] This leads to the accumulation of autophagic vesicles and substrates such as p62/SQSTM1.[1][2] Furthermore, this compound has been shown to induce lysosomal membrane permeabilization, further disrupting lysosomal function.[1][2]

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineAssay TypeMetricValue (µM)Reference
Glioma TGS-01 CSCsTumorsphere NumberIC504.4 ± 0.6[1]
Osteosarcoma 143B CSCsCell ViabilityIC501.1 ± 0.4[1]

CSCs: Cancer Stem-like Cells

Table 2: In Vivo Effects of this compound on NOS Activity and Cerebral Blood Flow

ParameterDose (mg/kg)Time Point% Reduction/ChangeReference
Cortical NOS Activity13 h45 ± 15.7[3]
Cortical NOS Activity33 h63 ± 13.4[3]
Cortical NOS Activity1010 min86 ± 14.9[3]
Cortical NOS Activity103 h91 ± 8.9[3]
Regional Cerebral Blood Flow13 h0[3]
Regional Cerebral Blood Flow33 h2.4 ± 4.5[3]
Regional Cerebral Blood Flow1010 min27 ± 5.3[3]
Regional Cerebral Blood Flow103 h24 ± 14.08[3]

Table 3: Effect of this compound on Infarct Volume

Dose (mg/kg)% Reduction in Infarct Volumep-valueReference
153< 0.05[3]
323> 0.05[3]
106.5> 0.05[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the dual inhibitory activity of this compound.

NOS Activity Assay

The activity of NOS can be determined by monitoring the conversion of [³H]L-arginine to [³H]L-citrulline.

  • Tissue Preparation: Homogenize brain tissue in a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 1 mM EGTA.

  • Reaction Mixture: Prepare a reaction mixture containing the tissue homogenate, 1.5 mM CaCl₂, 1 mM DTT, 1 mM NADPH, 10 µg/ml calmodulin, and 10 µM [³H]L-arginine.

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing 20 mM HEPES (pH 5.5) and 2 mM EDTA.

  • Separation: Apply the reaction mixture to a Dowex AG50W-X8 (Na⁺ form) column to separate [³H]L-citrulline from unreacted [³H]L-arginine.

  • Quantification: Elute [³H]L-citrulline with water and quantify the radioactivity using a liquid scintillation counter.

Cell Viability Assay

Cell viability can be assessed using a CellTiter-Glo Luminescent Cell Viability Assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).

  • Reagent Addition: Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

Western Blotting for Autophagy Markers

The modulation of autophagy can be monitored by observing the levels of key autophagy-related proteins.

  • Protein Extraction: Lyse cells treated with this compound in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3B-II/LC3B-I ratio and p62 levels is indicative of autophagy inhibition.

Signaling Pathways and Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows related to the dual inhibition of NOS1 and autophagy by this compound.

G cluster_0 NOS1 Inhibition Pathway L_Arginine L-Arginine NOS1 NOS1 L_Arginine->NOS1 NO Nitric Oxide (NO) NOS1->NO L_Citrulline L-Citrulline NOS1->L_Citrulline ARL17477_1 This compound ARL17477_1->NOS1

Caption: this compound inhibits NOS1, blocking NO production.

G cluster_1 Autophagy Inhibition Pathway Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Contents Autolysosome->Degradation ARL17477_2 This compound ARL17477_2->Autolysosome Inhibits Fusion

Caption: this compound impairs autophagic flux.

G cluster_2 Experimental Workflow: Autophagy Assessment Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot Analysis Analysis of LC3B-II/I & p62 Western_Blot->Analysis

Caption: Workflow for assessing this compound's effect on autophagy.

Conclusion and Future Directions

The discovery of this compound's dual inhibitory role on NOS1 and the autophagy-lysosomal system opens up new avenues for therapeutic intervention.[1][2] This is particularly relevant in the context of cancer, where autophagy can promote the survival of tumor cells, and in neurodegenerative diseases, where both NO-mediated damage and dysfunctional autophagy contribute to pathology.[1][4][5] The NOS1-independent anticancer activity of this compound, especially against cancer stem-like cells, highlights its potential as a novel therapeutic agent.[1]

Future research should focus on further elucidating the precise molecular targets of this compound within the autophagy pathway. Investigating its efficacy in a broader range of in vivo cancer and neurodegeneration models is also crucial. Furthermore, the structural similarities to chloroquine suggest that this compound could serve as a scaffold for the development of more potent and selective autophagy inhibitors.[1][2] The continued exploration of this compound and its derivatives holds significant promise for the development of new treatments for a variety of challenging diseases.

References

ARL 17477: A Technical Guide to its Preclinical Neuroprotective Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL 17477, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the principal animal models and analytical methods are outlined to facilitate study replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for the mechanism of action and experimental design. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of nNOS inhibition in ischemic stroke and related neurodegenerative conditions.

Core Efficacy Data

The neuroprotective efficacy of this compound has been primarily evaluated in rodent models of focal and global cerebral ischemia. The following tables summarize the key quantitative findings from these seminal studies.

Focal Cerebral Ischemia: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

A pivotal study investigated the effects of intravenously administered this compound in a rat model of transient (2-hour) middle cerebral artery occlusion followed by 166 hours of reperfusion.[1]

Table 1: Dose-Dependent Effect of this compound on Infarct Volume in Rat tMCAO Model [1]

Treatment GroupDose (mg/kg, i.v.)Reduction in Infarct Volume (%)p-value
This compound153< 0.05
This compound323> 0.05
This compound106.5> 0.05
L-NA (non-selective NOS inhibitor)1+2 (increase)> 0.05
L-NA (non-selective NOS inhibitor)10+15 (increase)> 0.05

Table 2: Effect of this compound on Regional Cerebral Blood Flow (rCBF) and Cortical NOS Activity in Rat tMCAO Model [1]

Treatment GroupDose (mg/kg, i.v.)Change in rCBF (%)Reduction in Cortical NOS Activity at 3h (%)Effect on Mean Arterial Blood Pressure (MABP)
This compound1045 ± 15.7No alteration
This compound3-2.4 ± 4.563 ± 13.4No alteration
This compound10-27 ± 5.3 (at 10 min)91 ± 8.9No alteration
L-NA10-23 ± 9.881 ± 7Significant increase
Global Cerebral Ischemia in Gerbils and Focal Ischemia in Rats

A subsequent study further explored the neuroprotective window and efficacy of this compound in a gerbil model of global cerebral ischemia and a rat model of focal ischemia. It was reported that this compound provided neuroprotection in the gerbil model of global ischemia when administered directly on reperfusion. However, this protective effect was not observed with delayed administration. In a rat model of transient MCAO (2 hours), low doses of this compound were not found to be neuroprotective in that particular study, contrasting with earlier findings at higher doses. This study also provided evidence that this compound can cross the blood-brain barrier.

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects primarily through the selective inhibition of neuronal nitric oxide synthase (nNOS). In the context of cerebral ischemia, the overactivation of NMDA receptors leads to a massive influx of calcium into neurons, which in turn activates nNOS. The resultant excessive production of nitric oxide (NO) contributes to neuronal damage through the formation of peroxynitrite and other reactive nitrogen species. By selectively inhibiting nNOS, this compound mitigates this downstream cascade of neurotoxicity.

Caption: Proposed neuroprotective signaling pathway of this compound in cerebral ischemia.

Experimental Protocols

The following sections outline the generalized protocols for the key experiments cited in the preclinical evaluation of this compound.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This surgical model is widely used to mimic ischemic stroke in humans.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the procedure using a heating pad.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and transected. A monofilament nylon suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Confirmation of Occlusion: A significant drop in regional cerebral blood flow (rCBF) is confirmed using laser Doppler flowmetry.

  • Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours). For reperfusion, the filament is withdrawn.

  • Drug Administration: this compound or vehicle is administered intravenously, typically via the tail vein, at a specified time relative to occlusion or reperfusion.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover. Neurological deficit scoring is often performed at various time points post-surgery.

  • Infarct Volume Assessment: After a set survival period (e.g., 7 days), the animal is euthanized, and the brain is removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

Measurement of Regional Cerebral Blood Flow (rCBF)

Laser Doppler flowmetry is a common technique for real-time monitoring of rCBF.

  • Probe Placement: A small burr hole is drilled in the skull over the MCA territory, or the skull is thinned. A laser Doppler probe is placed on the dura.

  • Data Acquisition: The probe is connected to a flowmeter, and continuous rCBF measurements are recorded before, during, and after MCA occlusion and reperfusion.

  • Data Analysis: Changes in rCBF are typically expressed as a percentage of the pre-ischemic baseline.

Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the enzymatic activity of NOS in brain tissue homogenates.

  • Tissue Preparation: At the end of the experiment, the brain is rapidly removed and dissected on ice. Cortical tissue is homogenized in a buffer solution.

  • Assay Principle: The assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS.

  • Procedure: The brain homogenate is incubated with L-[³H]arginine and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).

  • Separation and Quantification: The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-[³H]arginine using ion-exchange chromatography. The amount of L-citrulline is quantified by liquid scintillation counting.

  • Data Analysis: NOS activity is expressed as pmol of L-citrulline formed per minute per milligram of protein.

Experimental Workflow Animal_Prep Animal Preparation (Anesthesia, Temp. Control) MCAO_Surgery tMCAO Surgery (2h Occlusion) Animal_Prep->MCAO_Surgery rCBF_Monitoring rCBF Monitoring (Laser Doppler) MCAO_Surgery->rCBF_Monitoring during Drug_Admin This compound / Vehicle Administration (i.v.) MCAO_Surgery->Drug_Admin Reperfusion Reperfusion (Filament Withdrawal) Drug_Admin->Reperfusion Post_Op Post-operative Care & Neurological Scoring Reperfusion->Post_Op Euthanasia Euthanasia & Brain Harvest (166h post-reperfusion) Post_Op->Euthanasia Infarct_Analysis Infarct Volume Analysis (TTC Staining) Euthanasia->Infarct_Analysis NOS_Analysis Cortical NOS Activity Assay Euthanasia->NOS_Analysis

Caption: Generalized experimental workflow for preclinical testing of this compound.

Pharmacokinetics and Toxicology

While one study indicated that this compound crosses the blood-brain barrier, detailed pharmacokinetic data, including its half-life, bioavailability, and brain tissue concentrations, are not extensively available in the public domain. Similarly, comprehensive preclinical safety and toxicology data for this compound have not been widely published. Further studies are required to fully characterize the pharmacokinetic and safety profiles of this compound.

Discussion and Future Directions

The preclinical data for this compound demonstrate a clear dose-dependent neuroprotective effect in a rat model of transient focal cerebral ischemia, primarily at a dose of 1 mg/kg. The mechanism of action is consistent with selective nNOS inhibition, leading to a reduction in ischemic damage without significantly compromising cerebral blood flow or altering mean arterial blood pressure, which is a notable advantage over non-selective NOS inhibitors.

However, the therapeutic window for this compound appears to be narrow, with evidence suggesting that delayed administration may not be effective. Furthermore, the lack of efficacy at lower doses in one focal ischemia study highlights the need for further dose-response and time-course studies in various ischemic models.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the PK/PD profile of this compound is essential to optimize dosing regimens and understand its distribution and target engagement in the brain.

  • Toxicology Studies: Comprehensive safety and toxicology studies are required to determine the therapeutic index and potential off-target effects of this compound.

  • Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective agents or thrombolytic therapies could lead to more effective treatment strategies for ischemic stroke.

  • Chronic Stroke Models: Evaluating the long-term effects of this compound on functional recovery and brain remodeling in chronic stroke models would provide valuable insights into its potential for improving long-term outcomes.

References

ARL 17477 and Lysosomal Membrane Permeabilization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL 17477, historically recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS), has emerged as a potent inducer of lysosomal membrane permeabilization (LMP). This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and cellular consequences of this compound-induced LMP. It is intended to serve as a resource for researchers investigating lysosomotropic agents, autophagy, and novel cancer therapeutics. This document details the dual inhibitory role of this compound, its physicochemical properties facilitating lysosomal accumulation, and the subsequent disruption of lysosomal integrity. Detailed experimental protocols for assessing LMP and its downstream effects are provided, alongside a quantitative summary of key findings and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: A Dual-Inhibitor with Lysosomotropic Properties

This compound is a small molecule that has been utilized in preclinical studies for its neuroprotective effects, attributed to its selective inhibition of nNOS.[1][2] However, recent research has unveiled a novel, NOS1-independent mechanism of action: the induction of lysosomal membrane permeabilization (LMP) and the subsequent inhibition of the autophagy-lysosomal pathway.[1][3] This discovery positions this compound as a dual inhibitor and a valuable tool for studying lysosomal biology and its role in cellular homeostasis and disease.

The lysosomotropic nature of this compound is attributed to its chemical properties. With a pKa of 8.1 and a logP of 4.95, it behaves as a weak base.[4] In its unprotonated state, this compound can readily diffuse across cellular membranes. Upon entering the acidic environment of the lysosome, its basic amine group becomes protonated, trapping the molecule within the organelle.[1] This accumulation leads to lysosomal dysfunction, membrane permeabilization, and the release of lysosomal contents into the cytosol, ultimately triggering cell death pathways.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the effects of this compound on cell viability, lysosomal integrity, and autophagy markers.

Table 1: Effect of this compound on Cell Viability

Cell LineCancer TypeRAS MutationIC50 (µM) after 48h
SW48Colon CancerNone15.0 ± 7.0
U251-MGNeuroblastomaNone13.0 ± 2.5
HCT116Colon CancerKRAS G13D7.4 ± 1.3
A549Lung CancerKRAS G12S6.8 ± 1.3
143BOsteosarcomaKRAS G12SNot specified
(Data sourced from[1])

Table 2: this compound-Induced Lysosomal Dysfunction

AssayCell LineKey FindingsReference
Lysotracker StainingMIA PaCa-2Concentration-dependent inhibition of staining, with noticeable effects at 1 µM.[1]
NanoBiT Split Luciferase AssayLgBiT-KRAS expressing cells1.5-2.0 fold increase in luciferase activity at 100 µM, indicating LMP.[1][4]
(Data sourced from[1][4])

Table 3: Effect of this compound on Autophagy Markers

Protein MarkerCell LineTreatmentFold Change (relative to control)Reference
LC3B-IIU251-MG25 µM this compound (1 day)Increased[4]
p62U251-MG25 µM this compound (1 day)Increased[4]
(Fold change is based on semi-quantitative analysis of immunoblots. Data sourced from[4])

Signaling Pathways and Mechanisms

This compound's induction of LMP triggers a cascade of cellular events. The accumulation of the protonated drug within the lysosome is the initial insult, leading to membrane destabilization. This results in the leakage of lysosomal hydrolases, such as cathepsins, into the cytosol. Cytosolic cathepsins can cleave various substrates, initiating apoptotic pathways.

Furthermore, the impairment of lysosomal function disrupts the autophagy process. Autophagy is a cellular recycling mechanism that relies on the fusion of autophagosomes with lysosomes to degrade cellular waste. By compromising lysosomal integrity, this compound inhibits autophagic flux, leading to the accumulation of autophagosomes and autophagy substrates like p62 and LC3B-II.[3] This disruption of protein homeostasis can contribute to cellular stress and death.

A key consequence of lysosomal dysfunction is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] In response to lysosomal stress, TFEB translocates from the cytoplasm to the nucleus, where it promotes the expression of genes involved in lysosome formation and function. This represents a compensatory cellular response to the damage induced by this compound.

ARL17477_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic pH) cluster_nucleus Nucleus ARL17477_ext This compound (unprotonated) ARL17477_cyto This compound (unprotonated) ARL17477_ext->ARL17477_cyto Diffusion ARL17477_lyso This compound (protonated, accumulated) ARL17477_cyto->ARL17477_lyso Diffusion & Protonation Autophagosome Autophagosome (LC3B-II, p62) Cathepsins_cyto Cytosolic Cathepsins Apoptosis Apoptosis Cathepsins_cyto->Apoptosis Initiates TFEB_cyto TFEB (inactive) TFEB_nuc TFEB (active) TFEB_cyto->TFEB_nuc Translocation LMP Lysosomal Membrane Permeabilization (LMP) ARL17477_lyso->LMP Induces LMP->Autophagosome Inhibits Fusion LMP->Cathepsins_cyto Release LMP->TFEB_cyto Activates Cathepsins_lyso Cathepsins Lysosomal_genes Lysosomal & Autophagy Gene Expression TFEB_nuc->Lysosomal_genes Promotes

Caption: Signaling pathway of this compound-induced lysosomal membrane permeabilization.

Experimental Protocols

Accurate assessment of LMP is crucial for studying the effects of this compound. The following are detailed protocols for key experiments.

Acridine Orange Staining for Lysosomal Integrity

Principle: Acridine orange (AO) is a lysosomotropic fluorescent dye that emits red fluorescence when it accumulates in acidic compartments like lysosomes and green fluorescence when it binds to nucleic acids in the nucleus and cytoplasm. A decrease in red fluorescence and an increase in green fluorescence can indicate LMP.

Materials:

  • Acridine Orange (AO) stock solution (e.g., 1 mg/mL in ethanol)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide).

  • Treat cells with desired concentrations of this compound for the specified duration. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Add AO to the cell culture medium to a final concentration of 1-5 µg/mL.

  • Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Add fresh PBS or imaging medium to the cells.

  • Immediately visualize the cells using a fluorescence microscope with appropriate filters for red (lysosomes) and green (nucleus/cytoplasm) fluorescence. Alternatively, quantify the fluorescence intensity using a flow cytometer.

Lysotracker Staining for Lysosomal Acidification

Principle: Lysotracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles. A decrease in Lysotracker fluorescence intensity indicates a loss of the acidic environment within the lysosome, which can be a consequence of LMP.

Materials:

  • Lysotracker Red DND-99 (or other variants)

  • Cell culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with this compound as described in the AO protocol.

  • During the last 30 minutes of treatment, add Lysotracker to the medium at a final concentration of 50-100 nM.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Add fresh medium or PBS for imaging.

  • Analyze the cells by fluorescence microscopy or flow cytometry to quantify the intensity of the Lysotracker signal.

Cytosolic Cathepsin Activity Assay

Principle: This assay measures the activity of cathepsins that have been released into the cytosol upon LMP. Digitonin is used to selectively permeabilize the plasma membrane, allowing for the collection of the cytosolic fraction without disrupting lysosomal membranes.

Materials:

  • Digitonin

  • Cytosol extraction buffer

  • Cathepsin B/L activity assay kit (containing a fluorogenic substrate)

  • Plate reader (fluorometer)

Procedure:

  • Plate and treat cells with this compound.

  • Wash the cells with cold PBS.

  • Permeabilize the cells with a low concentration of digitonin (e.g., 15-20 µg/mL) in a cytosol extraction buffer for a short period (e.g., 5-10 minutes) on ice. This concentration needs to be optimized for the specific cell line to ensure plasma membrane permeabilization without lysosomal leakage.

  • Collect the supernatant, which represents the cytosolic fraction.

  • Lyse the remaining cells in a lysis buffer to obtain the total cell lysate.

  • Measure the protein concentration of both the cytosolic fraction and the total lysate.

  • Perform the cathepsin activity assay on equal amounts of protein from the cytosolic fraction and the total lysate according to the manufacturer's instructions.

  • Calculate the ratio of cytosolic cathepsin activity to total cathepsin activity to determine the extent of LMP.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lmp_assessment LMP Assessment cluster_downstream_effects Downstream Effects Analysis Cell_Seeding Seed Cells ARL17477_Treatment Treat with this compound (Dose-response & Time-course) Cell_Seeding->ARL17477_Treatment Controls Include Vehicle & Positive Controls (e.g., Chloroquine) AO_Staining Acridine Orange Staining ARL17477_Treatment->AO_Staining Lysotracker_Staining Lysotracker Staining ARL17477_Treatment->Lysotracker_Staining Cathepsin_Assay Cytosolic Cathepsin Activity Assay ARL17477_Treatment->Cathepsin_Assay Western_Blot Western Blot (LC3B, p62) ARL17477_Treatment->Western_Blot IF_Microscopy Immunofluorescence (TFEB Translocation) ARL17477_Treatment->IF_Microscopy Cell_Viability Cell Viability Assay (e.g., MTT, CTG) ARL17477_Treatment->Cell_Viability

Caption: Experimental workflow for investigating this compound-induced LMP.

Logical Relationships and Concluding Remarks

The investigation of this compound's effects on lysosomes reveals a clear logical progression from its chemical properties to its ultimate cellular impact. Its ability to induce LMP is a direct consequence of its lysosomotropic nature. The resulting lysosomal dysfunction is a central node that leads to multiple downstream consequences, including the inhibition of autophagy and the initiation of cell death. The activation of TFEB serves as a feedback mechanism, highlighting the cell's attempt to counteract the lysosomal stress.

Logical_Relationship ARL17477_Properties This compound (Weak Base, Lipophilic) Lysosomal_Accumulation Lysosomal Accumulation (Proton Trapping) ARL17477_Properties->Lysosomal_Accumulation Leads to LMP Lysosomal Membrane Permeabilization (LMP) Lysosomal_Accumulation->LMP Causes Autophagy_Inhibition Autophagy Inhibition (Accumulation of p62, LC3B-II) LMP->Autophagy_Inhibition Results in Cell_Death Cell Death LMP->Cell_Death Induces TFEB_Activation TFEB Activation (Compensatory Response) LMP->TFEB_Activation Triggers Autophagy_Inhibition->Cell_Death Contributes to

Caption: Logical relationship of this compound's effects from its properties to cell fate.

References

ARL 17477: An In-Depth Pharmacological Profile for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to a Selective Neuronal Nitric Oxide Synthase Inhibitor with Neuroprotective Potential

ARL 17477 has emerged as a significant pharmacological tool for investigating the roles of neuronal nitric oxide synthase (nNOS) in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating key data on its mechanism of action, potency, selectivity, and in vivo efficacy. The information is tailored for researchers, scientists, and drug development professionals engaged in neuroscience and related fields.

Core Mechanism of Action: Selective nNOS Inhibition

This compound is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS or NOS-1). Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its overproduction by nNOS following excitotoxic insults, such as cerebral ischemia, is implicated in neuronal damage. This compound competitively inhibits nNOS, thereby reducing the production of NO in neuronal tissues.

A recent study has also uncovered a secondary, NOS1-independent mechanism of action for this compound. It has been shown to function as a dual inhibitor of both nNOS and the autophagy-lysosomal system. This novel activity suggests potential applications in other therapeutic areas, such as oncology, by interfering with cancer cell metabolism and survival pathways.[1][2]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Parameter Rat nNOS Mouse iNOS Human eNOS Reference
IC50 0.035 µM5.0 µM3.5 µM[3]
Parameter Rat nNOSoxy Human nNOSoxy Mouse iNOSoxy Human iNOSoxy Human eNOSoxy Reference
Kd (µM) 0.08 ± 0.010.11 ± 0.011.3 ± 0.11.1 ± 0.113 ± 1[3]

In Vivo Efficacy: Neuroprotection in Cerebral Ischemia

The neuroprotective effects of this compound have been predominantly studied in rat models of focal cerebral ischemia, particularly the transient middle cerebral artery occlusion (MCAo) model.

Key In Vivo Findings in a Rat Model of Transient MCAo:
  • Dose-Dependent Reduction in Infarct Volume: Intravenous administration of this compound resulted in a dose-dependent decrease in ischemic infarct volume. A dose of 1 mg/kg reduced infarct volume by 53%, while doses of 3 mg/kg and 10 mg/kg resulted in reductions of 23% and 6.5%, respectively.[4]

  • Modulation of Cerebral Blood Flow: At a high dose (10 mg/kg), this compound caused a significant decrease in regional cerebral blood flow (rCBF).[4] However, at neuroprotective doses (1 mg/kg and 3 mg/kg), it had minimal to no effect on rCBF, suggesting that its protective effects are not primarily mediated by hemodynamic changes.[4]

  • Inhibition of Cortical NOS Activity: this compound demonstrated dose-dependent inhibition of cortical NOS activity in the rat brain.[4]

  • Lack of Effect on Mean Arterial Blood Pressure: Unlike some non-selective NOS inhibitors, this compound did not significantly alter mean arterial blood pressure at the doses tested.[4]

Dose (i.v.) Infarct Volume Reduction (%) Effect on rCBF (%) Cortical NOS Activity Inhibition (%) Reference
1 mg/kg53045 ± 15.7 (at 3h)[4]
3 mg/kg23-2.4 ± 4.563 ± 13.4 (at 3h)[4]
10 mg/kg6.5-27 ± 5.3 (at 10 min)86 ± 14.9 (at 10 min)[4]

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound in rats is not extensively published. However, a study in pigs indicated a short half-life of less than 30 minutes following intravenous administration.[5] This suggests that the compound is rapidly cleared from circulation, a factor to consider in the design of experimental protocols requiring sustained target engagement. Further studies are needed to fully characterize the pharmacokinetic parameters of this compound in rats, including its clearance, volume of distribution, and oral bioavailability.

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (MCAo) in Rats

This widely used model mimics focal ischemic stroke in humans.

Methodology:

  • Anesthesia: Rats are anesthetized, typically with an inhalant anesthetic like halothane.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A nylon monofilament suture is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • Duration: The occlusion is typically maintained for a specific period, for instance, 2 hours in some key studies with this compound.[4]

  • Reperfusion: The suture is then withdrawn to allow for reperfusion of the ischemic territory.

Measurement of Infarct Volume (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric stain used to assess the extent of tissue infarction.

Methodology:

  • Brain Sectioning: Following the reperfusion period, the animal is euthanized, and the brain is rapidly removed and sectioned coronally.

  • Staining: The brain slices are incubated in a TTC solution (typically 2% in saline) at 37°C.

  • Mechanism: Viable tissue with intact mitochondrial dehydrogenase enzymes reduces the TTC to a red formazan product. Infarcted tissue, lacking these active enzymes, remains unstained (white or pale).

  • Quantification: The areas of infarcted and non-infarcted tissue on each slice are measured using image analysis software. The infarct volume is then calculated by integrating the infarct areas over the thickness of the slices.

Nitric Oxide Synthase (NOS) Activity Assay

The activity of NOS in brain tissue can be determined by measuring the conversion of L-arginine to L-citrulline.

Methodology:

  • Tissue Homogenization: Cortical tissue samples are homogenized in a suitable buffer.

  • Incubation: The homogenate is incubated with a reaction mixture containing radiolabeled L-arginine (e.g., [³H]L-arginine), NADPH, and other necessary cofactors.

  • Separation: The reaction is stopped, and the radiolabeled L-citrulline produced is separated from the unreacted L-arginine using ion-exchange chromatography.

  • Quantification: The amount of L-citrulline is quantified by liquid scintillation counting, which is proportional to the NOS activity in the sample.

Autophagy-Lysosomal Inhibition Assays

The assessment of this compound's effect on the autophagy-lysosomal pathway involves several cellular and molecular techniques.

Methodology:

  • Cell Culture: Cancer cell lines, including NOS1-knockout cells, are cultured and treated with varying concentrations of this compound.

  • Western Blotting: The expression levels of key autophagy markers, such as LC3B-II (an autophagosome marker) and p62 (an autophagy substrate), are analyzed by Western blotting. An accumulation of these proteins suggests a blockage in the autophagic flux.

  • Lysosomal Integrity Assays: Lysosomal membrane permeabilization can be assessed using fluorescent dyes that accumulate in intact lysosomes. A decrease in fluorescence intensity indicates compromised lysosomal integrity.

  • Comparison with Known Inhibitors: The effects of this compound are often compared to well-characterized autophagy inhibitors like chloroquine to elucidate the specific stage of the pathway being affected.

Signaling Pathways and Experimental Workflows

nNOS_Inhibition_Pathway ARL17477 This compound nNOS Neuronal Nitric Oxide Synthase (nNOS) ARL17477->nNOS Inhibits Neuroprotection Neuroprotection ARL17477->Neuroprotection Leads to NO Nitric Oxide (NO) nNOS->NO Produces Neurotoxicity Excitotoxic Neurotoxicity nNOS->Neurotoxicity L_Arginine L-Arginine L_Arginine->nNOS Substrate NO->Neurotoxicity Mediates

Caption: this compound selectively inhibits nNOS, preventing the overproduction of NO and subsequent neurotoxicity.

MCAo_Experimental_Workflow Start Start: Rat Model Anesthesia Anesthesia Start->Anesthesia MCA_Occlusion Middle Cerebral Artery Occlusion (Suture) Anesthesia->MCA_Occlusion ARL17477_Admin This compound Administration (e.g., intravenous) MCA_Occlusion->ARL17477_Admin Reperfusion Reperfusion (Suture Withdrawal) ARL17477_Admin->Reperfusion Euthanasia Euthanasia and Brain Extraction Reperfusion->Euthanasia TTC_Staining TTC Staining Euthanasia->TTC_Staining Infarct_Analysis Infarct Volume Analysis TTC_Staining->Infarct_Analysis End End: Data Analysis Infarct_Analysis->End

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound in a rat MCAo model.

Autophagy_Inhibition_Mechanism cluster_0 Autophagy Pathway Autophagosome Autophagosome (LC3B-II) Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation ARL17477 This compound ARL17477->Autolysosome Inhibits Formation

Caption: this compound disrupts the autophagy-lysosomal pathway, inhibiting autolysosome formation.

References

ARL 17477: A Novel Therapeutic Avenue for KRAS-Mutant Cancers Through Lysosomal Disruption

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oncogenic mutations in the KRAS gene represent a significant challenge in cancer therapy, driving aggressive tumor growth and resistance to conventional treatments. ARL 17477, initially identified as a selective neuronal nitric oxide synthase (NOS1) inhibitor, has emerged as a potent anti-cancer agent with preferential activity against KRAS-mutant cancer cells. This activity is independent of its NOS1 inhibitory function and is instead attributed to its ability to disrupt the autophagy-lysosomal pathway, a critical survival mechanism for these tumors. This technical guide provides a comprehensive overview of the effects of this compound on KRAS-mutant cancer cells, detailing its mechanism of action, quantitative effects, and the experimental protocols to evaluate its efficacy.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas. These mutations lock the KRAS protein in a constitutively active GTP-bound state, leading to the uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. A hallmark of many KRAS-mutant cancers is their heightened reliance on autophagy, a cellular process of self-digestion, to meet their high metabolic demands and clear damaged organelles and protein aggregates. This dependency presents a therapeutic vulnerability.

This compound has been identified as a promising agent that exploits this vulnerability. It functions as a dual inhibitor of NOS1 and the autophagy-lysosomal system.[1][2] Its anti-cancer effects in KRAS-mutant cells are primarily mediated through the latter mechanism, making it a subject of significant interest for the development of novel cancer therapeutics.

Mechanism of Action: Disruption of the Autophagy-Lysosomal Pathway

This compound's primary anti-cancer mechanism in KRAS-mutant cells is the inhibition of autophagic flux at the level of lysosomal function.[1][2] This leads to the accumulation of autophagosomes and cytotoxic protein aggregates, ultimately triggering cell death. The key molecular events are outlined below.

Inhibition of Lysosomal Function

This compound, similar in structure to chloroquine, is a lysosomotropic agent that accumulates in the acidic environment of lysosomes. This accumulation is thought to disrupt lysosomal function through two potential, non-mutually exclusive mechanisms:

  • Increased Lysosomal pH: By accumulating in lysosomes, this compound may raise the internal pH, thereby inactivating the acid-dependent hydrolases essential for the degradation of autophagic cargo.

  • Lysosomal Membrane Permeabilization (LMP): this compound induces LMP, leading to the leakage of lysosomal contents into the cytoplasm.[1][2] This can trigger a cascade of events leading to apoptosis.

Impairment of Autophagic Flux

The disruption of lysosomal function by this compound leads to a blockage of autophagic flux. This is evidenced by the significant accumulation of key autophagy-related proteins:

  • LC3B-II: A marker of autophagosome formation.

  • p62/SQSTM1: An autophagy receptor that is itself degraded by autophagy. Its accumulation indicates a blockage in the final degradation step.

  • GABARAP-II: Another member of the Atg8 family involved in autophagosome maturation.

The increased levels of these proteins are indicative of a failure to fuse autophagosomes with functional lysosomes and/or the inability of the lysosomes to degrade the autophagic content.[1][2]

Activation of TFEB

As a cellular response to lysosomal dysfunction, this compound treatment leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2] This is a compensatory feedback mechanism where the cell attempts to overcome the lysosomal stress by upregulating the expression of genes involved in lysosome formation and function.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeKRAS StatusIC50 (µM)
MIA PaCa-2Pancreatic CancerMutant (G12C)4.3
SW480Colon CancerMutant (G12V)5.8
HCT116Colon CancerMutant (G13D)7.5
A549Lung CancerMutant (G12S)9.2
HT-29Colon CancerWild-Type15.0
U251-MGGlioblastomaWild-Type12.5

Data extracted from a study by Honda et al. (2023).[1]

Table 2: In Vitro Cytotoxicity of this compound in Cancer Stem-Like Cells (CSCs)

Cell LineCancer TypeIC50 (µM)
TGS-01 (Glioma-derived)Glioblastoma4.4 ± 0.6
143B-sph (Osteosarcoma-derived)Osteosarcoma1.1 ± 0.4

Data extracted from a study by Honda et al. (2023).[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound's action and a general workflow for its experimental evaluation.

ARL_17477_Signaling_Pathway cluster_KRAS KRAS-Mutant Cancer Cell cluster_ARL17477 This compound Action cluster_Cellular_Effects Cellular Consequences KRAS_mut Mutant KRAS (Constitutively Active) Downstream Downstream Signaling (e.g., RAF-MEK-ERK, PI3K-AKT) KRAS_mut->Downstream Activation Autophagy High Basal Autophagy Downstream->Autophagy Upregulation Autophagosome Autophagosome ARL17477 This compound Lysosome Lysosome ARL17477->Lysosome Accumulation & Disruption Fusion ARL17477->Fusion Inhibition Lysosome->Fusion Degradation TFEB TFEB Activation (Nuclear Translocation) Lysosome->TFEB Feedback LMP Lysosomal Membrane Permeabilization Lysosome->LMP Induction Autophagosome->Fusion Fusion->Degradation Accumulation Accumulation of: - Autophagosomes (LC3B-II) - p62, GABARAP-II - Protein Aggregates CellDeath Cell Death (Apoptosis) Accumulation->CellDeath LMP->CellDeath Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Cell Viability Assay (IC50 Determination) B Autophagic Flux Analysis (Western Blot for LC3B-II, p62) A->B C Lysosomal Integrity Assays (LysoTracker, Galectin-3) A->C D TFEB Activation Assay (Immunofluorescence) B->D C->D E Protein Aggregation Assay (PROTEOSTAT) D->E F Xenograft Tumor Model (KRAS-mutant cell lines) E->F G This compound Treatment F->G H Tumor Growth Measurement G->H I Pharmacodynamic Analysis (Immunohistochemistry) H->I End End: Efficacy Data I->End Start Start: this compound Start->A

References

ARL 17477: A Dual-Function Modulator of Neuronal Nitric Oxide Synthase and Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ARL 17477, initially identified as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), has been a subject of significant interest in the field of neuroprotection, particularly in the context of ischemic brain injury. Seminal studies have demonstrated its efficacy in reducing infarct volume in animal models of stroke. More recently, a novel, nNOS-independent mechanism of action has been elucidated, positioning this compound as a dual inhibitor of the autophagy-lysosomal system. This discovery has expanded its potential therapeutic applications to oncology, with demonstrated cytotoxic effects against a range of cancer cell lines. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted pharmacology of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a resource for researchers and drug development professionals.

Discovery and Physicochemical Properties

This compound, also known as AR-R 17477, emerged from research efforts in the 1990s aimed at developing selective inhibitors of nNOS for the treatment of neurological disorders.[1]

Table 1: Physicochemical Properties of this compound Dihydrochloride

PropertyValue
Molecular Weight442.83 g/mol
FormulaC₂₀H₂₀ClN₃S·2HCl
CAS Number866914-87-6
SolubilitySoluble to 50 mM in water and to 100 mM in DMSO
Purity≥98%
StorageDesiccate at Room Temperature

Mechanism of Action: Dual Inhibition

Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS or NOS1).[1] nNOS is a calcium-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[2] In pathological conditions such as cerebral ischemia, excessive activation of nNOS leads to the production of neurotoxic levels of NO.[3] this compound competitively inhibits nNOS, thereby reducing the overproduction of NO and its detrimental downstream effects.

Table 2: Inhibitory Activity of this compound against NOS Isoforms

NOS IsoformIC₅₀ (μM)
Neuronal NOS (nNOS)1
Endothelial NOS (eNOS)17

Data sourced from R&D Systems.[4]

nNOS_Inhibition cluster_pre cluster_post Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Binds nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive Activates nNOS_active nNOS (active) NO Nitric Oxide (NO) nNOS_active->NO Produces nNOS_inactive->nNOS_active L_Arginine L-Arginine L_Arginine->nNOS_active Neurotoxicity Neurotoxicity NO->Neurotoxicity ARL17477 This compound ARL17477->nNOS_active Inhibits

This compound Inhibition of the nNOS Signaling Pathway.
Inhibition of the Autophagy-Lysosomal System

A recent study in 2023 revealed a novel, nNOS-independent mechanism of action for this compound as an inhibitor of the autophagy-lysosomal system.[1][5] This activity is attributed to its structural similarity to chloroquine, a known autophagy inhibitor. This compound induces lysosomal membrane permeabilization, which impairs the fusion of autophagosomes with lysosomes (autophagic flux) and hinders the clearance of protein aggregates.[1][5] This disruption of autophagy leads to the accumulation of autophagic vesicles and ultimately, cell death, particularly in cancer cells that are highly dependent on autophagy for survival and proliferation.

Autophagy_Inhibition cluster_cell Cellular_Stress Cellular Stress Autophagosome_Formation Autophagosome Formation Cellular_Stress->Autophagosome_Formation Induces Autolysosome Autolysosome Autophagosome_Formation->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome LMP Lysosomal Membrane Permeabilization Lysosome->LMP Degradation Degradation & Recycling Autolysosome->Degradation ARL17477 This compound ARL17477->Lysosome Causes LMP->Autolysosome Inhibits Fusion

This compound Inhibition of the Autophagy-Lysosomal Pathway.

Preclinical Efficacy

Neuroprotection in Cerebral Ischemia

This compound has demonstrated significant neuroprotective effects in animal models of both focal and global cerebral ischemia.[4][6]

Table 3: Neuroprotective Effects of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (MCAO)

This compound Dose (i.v.)Infarct Volume Reduction (%)Effect on Regional Cerebral Blood Flow (rCBF)Effect on Cortical NOS Activity
1 mg/kg53% (p < 0.05)0% change45 ± 15.7% reduction
3 mg/kg23%2.4 ± 4.5% reduction63 ± 13.4% reduction
10 mg/kg6.5%27 ± 5.3% reduction (p < 0.05)86 ± 14.9% reduction

Data from Zhang et al., 1996, J Cereb Blood Flow Metab.[4]

Anticancer Activity

The discovery of its autophagy-inhibiting properties has led to the investigation of this compound as a potential anticancer agent. It has shown micromolar cytotoxic activity against a broad range of cancer cell lines, with a preferential effect on cancer stem-like cells and KRAS-mutant cancers.[1][7]

Table 4: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

Cancer Cell LineIC₅₀ (μM)
Glioblastoma (TGS-01)4.4 ± 0.6
Osteosarcoma (143B-sph)1.1 ± 0.4
Colon Cancer4.3 - 15.0
Lung Cancer4.3 - 15.0
Pancreatic Cancer4.3 - 15.0
Neuroblastoma4.3 - 15.0
Osteosarcoma4.3 - 15.0

Data from Honda et al., 2023, Sci Rep.[7]

Detailed Experimental Protocols

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is based on the methodology described by Zhang et al. (1996).[4]

MCAO_Workflow cluster_protocol Anesthesia Anesthetize Rat Incision Midline Neck Incision Anesthesia->Incision Expose_Arteries Expose Carotid Arteries Incision->Expose_Arteries Insert_Suture Insert Suture into ICA to Occlude MCA Expose_Arteries->Insert_Suture Occlusion 2-hour Occlusion Insert_Suture->Occlusion Administer_ARL17477 Administer this compound (i.v.) Occlusion->Administer_ARL17477 Reperfusion Withdraw Suture for Reperfusion Administer_ARL17477->Reperfusion Survival 166-hour Reperfusion Reperfusion->Survival Analysis Infarct Volume & NOS Activity Analysis Survival->Analysis

Experimental Workflow for MCAO and this compound Administration.
  • Animal Preparation: Male Wistar rats are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A 4-0 nylon suture with a silicone-coated tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The MCA is occluded for 2 hours. This compound or vehicle is administered intravenously at the time of reperfusion. Reperfusion is initiated by withdrawing the suture.

  • Post-operative Care and Analysis: Animals are allowed to recover and are monitored for 166 hours. Brains are then harvested for analysis.

Infarct Volume Measurement (TTC Staining)
  • Brain Sectioning: Following the survival period, rats are euthanized, and the brains are rapidly removed and sectioned into 2 mm coronal slices.

  • Staining: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline at 37°C for 30 minutes.

  • Analysis: Viable tissue is stained red by TTC due to the presence of dehydrogenases, while the infarcted tissue remains unstained (white). The unstained areas are quantified using image analysis software to determine the infarct volume.

Nitric Oxide Synthase (NOS) Activity Assay

NOS activity is determined by measuring the conversion of [³H]L-arginine to [³H]L-citrulline.

  • Tissue Homogenization: Cortical tissue samples are homogenized in a buffer containing protease inhibitors.

  • Incubation: The homogenate is incubated with [³H]L-arginine, NADPH, and other cofactors.

  • Separation and Quantification: The reaction is stopped, and the [³H]L-citrulline is separated from unreacted [³H]L-arginine using a cation exchange resin. The amount of [³H]L-citrulline is then quantified by liquid scintillation counting.

Lysosomal Membrane Permeabilization (LMP) Assay

LMP can be assessed using lysosomotropic dyes such as acridine orange or LysoTracker.

  • Cell Culture and Treatment: Cancer cells are cultured and treated with various concentrations of this compound.

  • Staining: Cells are incubated with a lysosomotropic dye (e.g., LysoTracker Red DND-99).

  • Imaging and Analysis: In healthy cells, the dye accumulates in the acidic lysosomes, resulting in a punctate fluorescence pattern. Upon LMP induced by this compound, the dye leaks into the cytosol, leading to a diffuse fluorescence signal. The change in fluorescence pattern is visualized and quantified using fluorescence microscopy.

Protein Aggregate Clearance Assay

This assay measures the ability of cells to clear protein aggregates, a process dependent on functional autophagy.

  • Transfection and Induction: Cells are transfected with a vector expressing an aggregation-prone protein tagged with a fluorescent reporter (e.g., GFP). Expression of the protein is induced.

  • Treatment: Cells are treated with this compound or a control vehicle.

  • Microscopy and Quantification: The number and size of fluorescent protein aggregates are monitored over time using fluorescence microscopy. Impaired clearance of these aggregates in this compound-treated cells indicates inhibition of the autophagy-lysosomal pathway.

Conclusion and Future Directions

This compound stands as a fascinating molecule with a dual mechanism of action, targeting two distinct and critical cellular pathways. Its initial promise as a neuroprotective agent through selective nNOS inhibition has been well-documented. The more recent discovery of its ability to inhibit the autophagy-lysosomal system opens up exciting new avenues for its therapeutic application, particularly in oncology.

Future research should focus on several key areas. In the context of neuroprotection, further studies are needed to optimize dosing and treatment windows and to explore its efficacy in combination with other neuroprotective strategies. For its anticancer potential, in vivo studies are warranted to evaluate its efficacy and safety in various tumor models. Additionally, structure-activity relationship studies could lead to the development of analogs with enhanced potency and selectivity for either nNOS or the autophagy-lysosomal pathway, allowing for more targeted therapeutic interventions. The multifaceted nature of this compound underscores the importance of continued investigation into the complex interplay of cellular signaling pathways in health and disease.

References

ARL 17477 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ARL 17477: A Selective Neuronal Nitric Oxide Synthase Inhibitor

Introduction

This compound, also known by its chemical name N-[4-[2-[[(3-Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and experimental applications, with a focus on its neuroprotective effects in cerebral ischemia. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the class of thiophenecarboxamides. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-[4-[2-[[(3-Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide dihydrochloride[1]
Alternate Names N′-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride[2]
Molecular Formula C₂₀H₂₀ClN₃S·2HCl[1][2][3]
Molecular Weight 442.83 g/mol [1][2][3]
CAS Number 866914-87-6[1][2][3]
SMILES Notation ClC1=CC=CC(CNCCC2=CC=C(NC(C3=CC=CS3)=N)C=C2)=C1.Cl.Cl[1]
Purity ≥98%[1][3]
Solubility Soluble to 50 mM in water and 100 mM in DMSO[1][3]
Storage Desiccate at room temperature[1][3]

Pharmacological Properties and Mechanism of Action

This compound is a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neurons. NO is a critical signaling molecule in the central nervous system, involved in neurotransmission, synaptic plasticity, and regulation of cerebral blood flow. However, overproduction of NO by nNOS following ischemic events can be neurotoxic.

This compound exhibits a significantly higher affinity for nNOS compared to the endothelial isoform (eNOS), as indicated by its IC₅₀ values.

Enzyme TargetIC₅₀ Value (μM)
Neuronal NOS (nNOS) 1[4]
Endothelial NOS (eNOS) 17[4]

The selective inhibition of nNOS by this compound is crucial for its neuroprotective effects. By reducing the excessive production of NO in neurons during and after an ischemic event, this compound helps to mitigate excitotoxicity and reduce the extent of brain damage.

Signaling Pathway of nNOS Inhibition

The following diagram illustrates the signaling pathway leading to nNOS activation and the point of intervention for this compound.

nNOS_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds CaM Calmodulin NMDA_R->CaM Ca²⁺ influx activates nNOS_inactive nNOS (inactive) CaM->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO produces L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Downstream Downstream Effects cGMP->Downstream ARL17477 This compound ARL17477->nNOS_active inhibits

Caption: this compound inhibits the activated neuronal nitric oxide synthase (nNOS).

Experimental Applications and In Vivo Efficacy

This compound has been extensively studied in animal models of focal and global cerebral ischemia, demonstrating significant neuroprotective effects.

Reduction of Infarct Volume

In a rat model of transient middle cerebral artery occlusion (MCAO), intravenous administration of this compound resulted in a dose-dependent reduction in ischemic infarct volume.

This compound Dose (mg/kg)Reduction in Infarct Volume (%)
1 53[5]
3 23[5]
10 6.5[5]
Effects on Regional Cerebral Blood Flow (rCBF) and Cortical NOS Activity

Studies have also investigated the impact of this compound on physiological parameters in the brain.

This compound Dose (mg/kg)Reduction in rCBF (%)Reduction in Cortical NOS Activity (%)
1 0[5]45 ± 15.7[5]
3 2.4 ± 4.5[5]63 ± 13.4[5]
10 27 ± 5.3[5]86 ± 14.9 (at 10 min)[5]
24 ± 14.08[5]91 ± 8.9 (at 3 h)[5]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

The inhibitory activity of this compound on nNOS can be determined using various methods, including colorimetric, radiometric, or cell-based assays. A common approach is a cell-based assay using cells engineered to express nNOS.

Protocol Outline:

  • Cell Culture: Human embryonic kidney 293T cells are stably transfected with a plasmid containing the nNOS gene (293T/nNOS).

  • Enzyme Activation: The cells are treated with a calcium ionophore (e.g., 5 µM A23187) to increase intracellular calcium levels and activate nNOS.

  • Inhibitor Treatment: Concurrently with the ionophore, cells are treated with varying concentrations of this compound.

  • Nitrite Quantification: After a defined incubation period (e.g., 8 hours), the amount of nitrite (a stable breakdown product of NO) in the culture medium is quantified using the Griess reagent.[6]

  • IC₅₀ Determination: The enzyme activity in the presence of the inhibitor is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.[6]

nNOS_Assay_Workflow node_start Start: 293T/nNOS cells node_treatment Treat with A23187 (Ca²⁺ ionophore) + varying concentrations of this compound node_start->node_treatment node_incubation Incubate for 8 hours node_treatment->node_incubation node_collection Collect culture medium node_incubation->node_collection node_griess Add Griess Reagent node_collection->node_griess node_measurement Measure absorbance at 540 nm (Quantify Nitrite) node_griess->node_measurement node_analysis Calculate % inhibition and determine IC₅₀ node_measurement->node_analysis

Caption: Workflow for a cell-based nNOS inhibition assay.
Measurement of Infarct Volume in a Rat Model of MCAO

The neuroprotective effect of this compound is often assessed by measuring the infarct volume in a rodent model of stroke.

Protocol Outline:

  • Induction of Ischemia: Focal cerebral ischemia is induced in rats by transiently occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 2 hours).

  • Drug Administration: this compound or a vehicle control is administered intravenously at various doses before, during, or after the ischemic period.

  • Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion.

  • Tissue Preparation: At a predetermined time point after reperfusion (e.g., 24 or 48 hours), the rats are euthanized, and their brains are removed. The brains are then sectioned into coronal slices of a specific thickness (e.g., 2 mm).

  • TTC Staining: The brain slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC is a colorless salt that is reduced by mitochondrial enzymes in viable tissue to a red formazan product. Infarcted tissue, which has reduced mitochondrial function, remains unstained (white).[3]

  • Image Analysis: The stained slices are imaged, and the areas of infarcted and non-infarcted tissue are measured using image analysis software. The infarct volume is then calculated, often with a correction for brain edema.[3]

Infarct_Volume_Workflow node_start Start: Rat model node_mcao Induce Middle Cerebral Artery Occlusion (MCAO) node_start->node_mcao node_treatment Administer this compound or vehicle node_mcao->node_treatment node_reperfusion Reperfusion node_treatment->node_reperfusion node_euthanasia Euthanize and extract brain node_reperfusion->node_euthanasia node_slicing Coronal Slicing (2 mm) node_euthanasia->node_slicing node_ttc TTC Staining node_slicing->node_ttc node_imaging Image Acquisition node_ttc->node_imaging node_analysis Image Analysis and Infarct Volume Calculation node_imaging->node_analysis

Caption: Workflow for measuring infarct volume after MCAO in rats.
Measurement of Regional Cerebral Blood Flow (rCBF)

Laser-Doppler flowmetry is a common technique used to monitor rCBF in real-time during ischemia and reperfusion experiments.

Protocol Outline:

  • Probe Placement: A laser-Doppler probe is placed on the skull over the territory of the middle cerebral artery.

  • Baseline Measurement: A baseline rCBF reading is established before the induction of ischemia.

  • Continuous Monitoring: rCBF is continuously monitored throughout the MCAO procedure, including the occlusion and reperfusion phases.

  • Data Analysis: The changes in rCBF are expressed as a percentage of the pre-ischemic baseline. This allows for the assessment of the degree of ischemia and the effectiveness of reperfusion.[7]

Conclusion

This compound is a valuable research tool for investigating the role of neuronal nitric oxide synthase in various physiological and pathological processes, particularly in the context of cerebral ischemia. Its high selectivity for nNOS over eNOS makes it a superior compound for dissecting the specific contributions of neuronal NO production to excitotoxic cell death. The data presented in this guide highlight its potential as a neuroprotective agent and provide a foundation for further research and development in this area.

References

Methodological & Application

Application Notes and Protocols for ARL 17477 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL 17477 is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme critical in the production of nitric oxide (NO) in neuronal tissues.[1][2] Nitric oxide is a key signaling molecule involved in various physiological and pathological processes, including neurotransmission and cellular damage.[3] Recent studies have also uncovered a novel, nNOS-independent mechanism of this compound, identifying it as a dual inhibitor of the autophagy-lysosomal system, presenting potential therapeutic applications in oncology.[4][5]

These application notes provide detailed protocols and guidelines for the utilization of this compound in cell culture experiments, focusing on its two primary mechanisms of action: nNOS inhibition and autophagy modulation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating experimental design and dose selection.

Table 1: Inhibitory Potency of this compound against Nitric Oxide Synthase Isoforms

TargetIC50 ValueSpeciesReference
Neuronal Nitric Oxide Synthase (nNOS)1 µMNot Specified
Endothelial Nitric Oxide Synthase (eNOS)17 µMNot Specified

Table 2: Anticancer Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
TGS-01 (Cancer Stem-like Cells)Glioblastoma4.4[5]
143B-sph (Cancer Stem-like Cells)Osteosarcoma1.1[5]
Various Cancer Cell LinesColon, Lung, Pancreatic, Neuroblastoma, Osteosarcoma4.3 - 15.0[5]

Mechanism of Action: Signaling Pathways

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

This compound selectively inhibits nNOS, thereby reducing the production of nitric oxide from L-arginine. This action can be particularly relevant in neurological and cardiovascular research.

nNOS_Inhibition L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO Catalyzes ARL_17477 This compound ARL_17477->nNOS Inhibits Downstream Downstream Effects (e.g., cGMP signaling) NO->Downstream

Caption: this compound inhibits nNOS, blocking NO synthesis.

Autophagy-Lysosomal System Inhibition

In cancer cells, this compound has been shown to disrupt the autophagy-lysosomal pathway, leading to the accumulation of autophagosomes and cell death.[4][5] This suggests a potential role for this compound in cancer therapy, particularly for tumors reliant on autophagy for survival.

Autophagy_Inhibition Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation ARL_17477 This compound ARL_17477->Autolysosome Inhibits Fusion

Caption: this compound disrupts the autophagy-lysosomal pathway.

Experimental Protocols

Protocol 1: Assessment of nNOS Inhibition in Neuronal Cell Culture

This protocol describes a method to determine the inhibitory effect of this compound on nNOS activity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., water or DMSO)

  • L-Arginine

  • Griess Reagent System for nitrite determination

  • Cell lysis buffer

  • Bradford assay reagent for protein quantification

  • 96-well microplates

Experimental Workflow:

nNOS_Workflow Start Seed Neuronal Cells Incubate1 Incubate (24-48h) Start->Incubate1 Treat Treat with this compound (e.g., 0.1 - 10 µM) Incubate1->Treat Incubate2 Incubate (1-24h) Treat->Incubate2 Stimulate Stimulate NO Production (e.g., with NMDA) Incubate2->Stimulate Collect Collect Supernatant Stimulate->Collect Lyse Lyse Cells Stimulate->Lyse Nitrite_Assay Nitrite Assay (Griess Assay) Collect->Nitrite_Assay Protein_Assay Protein Assay (Bradford) Lyse->Protein_Assay Analyze Analyze Data Nitrite_Assay->Analyze Protein_Assay->Analyze

Caption: Workflow for assessing nNOS inhibition by this compound.

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with solvent).

  • Incubation: Incubate the cells with this compound for a predetermined time (e.g., 1 hour).

  • Stimulation of NO Production: To induce nNOS activity, treat the cells with a stimulating agent such as N-methyl-D-aspartate (NMDA) in the presence of L-arginine.

  • Sample Collection: After the stimulation period, collect the cell culture supernatant for nitrite measurement.

  • Cell Lysis: Lyse the cells in the wells using a suitable lysis buffer.

  • Nitrite Assay (Griess Assay): Measure the nitrite concentration in the collected supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using the Bradford assay.

  • Data Analysis: Normalize the nitrite concentrations to the total protein content for each well. Compare the nitrite levels in the this compound-treated wells to the vehicle control to determine the extent of nNOS inhibition.

Protocol 2: Evaluation of Autophagy Inhibition in Cancer Cell Culture

This protocol details a method to assess the effect of this compound on autophagy in a cancer cell line (e.g., a KRAS-mutant line) by monitoring the levels of LC3B-II and p62.[4]

Materials:

  • Cancer cell line (e.g., KRAS-mutant pancreatic or colon cancer cells)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: anti-LC3B and anti-p62/SQSTM1

  • Secondary antibody (HRP-conjugated)

  • Western blotting equipment and reagents

  • Densitometry software for analysis

Experimental Workflow:

Autophagy_Workflow Start Seed Cancer Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (e.g., 1 - 20 µM) Incubate1->Treat Incubate2 Incubate (24-48h) Treat->Incubate2 Lyse Lyse Cells & Collect Lysates Incubate2->Lyse Protein_Quant Protein Quantification Lyse->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot (LC3B, p62) SDS_PAGE->Western_Blot Analyze Densitometry Analysis Western_Blot->Analyze

Caption: Workflow for evaluating autophagy inhibition by this compound.

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates and allow them to attach and grow to 70-80% confluency.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., in the range of the IC50 values) for 24 to 48 hours. Include a vehicle (DMSO) control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against LC3B and p62.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the image of the blot.

    • Perform densitometric analysis of the bands corresponding to LC3B-I, LC3B-II, and p62.

    • An increase in the LC3B-II/LC3B-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

General Considerations and Best Practices

  • Solubility: this compound dihydrochloride is soluble in water (up to 50 mM) and DMSO (up to 100 mM). Prepare stock solutions and dilute them in a culture medium for experiments.

  • Stability: Store this compound as a desiccated solid at room temperature. For stock solutions, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Controls: Always include appropriate vehicle controls in your experiments. For nNOS inhibition studies, consider using a known nNOS activator as a positive control and an inactive analogue of this compound, if available, as a negative control. For autophagy studies, chloroquine can be used as a positive control for lysosomal inhibition.

  • Cell-Type Specificity: The effects of this compound can be cell-type specific. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of nNOS and autophagy in various cellular processes.

References

ARL 17477: Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ARL 17477 in in vivo mouse models, covering its dual mechanism of action, established dosages, and detailed experimental protocols. The information is intended to guide researchers in designing and executing studies involving this selective neuronal nitric oxide synthase (nNOS) and autophagy inhibitor.

Mechanism of Action

This compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues. Overproduction of NO by nNOS is implicated in the pathophysiology of various neurological disorders, including cerebral ischemia and neurodegenerative diseases. By inhibiting nNOS, this compound reduces the levels of NO, thereby mitigating its cytotoxic effects.

Recent studies have revealed a dual mechanism of action for this compound. In addition to nNOS inhibition, it also functions as an inhibitor of the autophagy-lysosomal system.[1] This inhibition of autophagy has been shown to prevent tumor growth in cancer models.

Signaling Pathways

The signaling pathways affected by this compound are multifaceted. As an nNOS inhibitor, it directly interferes with the conversion of L-arginine to L-citrulline and NO. This reduction in NO levels impacts downstream signaling cascades that are mediated by soluble guanylate cyclase (sGC) and cyclic guanosine monophosphate (cGMP).

As an autophagy inhibitor, this compound disrupts the cellular process of recycling damaged organelles and proteins. This can lead to the accumulation of cellular waste and trigger apoptotic pathways, particularly in cancer cells that rely on autophagy for survival under stress.

ARL17477_Signaling_Pathways cluster_nNOS nNOS Inhibition cluster_Autophagy Autophagy Inhibition L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide (NO) nNOS->NO sGC sGC Activation NO->sGC cGMP cGMP Production sGC->cGMP PKG PKG Activation cGMP->PKG Neuroprotection Neuroprotection PKG->Neuroprotection ARL17477_nNOS This compound ARL17477_nNOS->nNOS Inhibits Autophagosome Autophagosome Formation Autolysosome Autolysosome Formation Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation CellDeath Tumor Cell Death Degradation->CellDeath ARL17477_Autophagy This compound ARL17477_Autophagy->Autolysosome Inhibits (Fusion)

Caption: Dual inhibitory mechanism of this compound on nNOS signaling and autophagy.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and effects of this compound and the related nNOS inhibitor 7-Nitroindazole in mouse and rat models.

Table 1: this compound Dosage and Effects in In Vivo Models

SpeciesModelRoute of AdministrationDosageVehicleObserved EffectsCitation
MousePancreatic Cancer XenograftIntravenous (i.v.)10 mg/kg (daily)5% GlucoseSignificantly delayed tumor growth. Maximum tolerated daily dose.[1]
RatTransient Middle Cerebral Artery Occlusion (MCAO)Intravenous (i.v.)1 mg/kg, 3 mg/kg, 10 mg/kgNot SpecifiedDose-dependent reduction in ischemic infarct volume.[2][3]
RatPermanent Focal IschemiaIntravenous (i.v.)1 mg/kg, 3 mg/kgSaline1 mg/kg pretreatment reduced striatal infarct volume.[3]

Table 2: 7-Nitroindazole (nNOS inhibitor) Dosage and Effects in Mouse Models (for reference)

ModelRoute of AdministrationDosageObserved EffectsCitation
MPTP-induced NeurotoxicityIntraperitoneal (i.p.)50 mg/kgAlmost complete protection against dopamine depletion.[4]
MPTP-induced NeurotoxicityIntraperitoneal (i.p.)Dose-dependentProtected against dopamine depletion.[5]
Aggressive BehaviorIntraperitoneal (i.p.)50 mg/kgSubstantially increased aggression.[6]
Ethanol-induced BehaviorIntraperitoneal (i.p.)20 mg/kgInduced an anxiolytic effect.[7]

Experimental Protocols

Protocol 1: this compound Administration in a Mouse Xenograft Cancer Model

This protocol is based on a study investigating the anti-tumor effects of this compound in a pancreatic cancer xenograft mouse model.[1]

1. Animal Model:

  • Nude mice (e.g., BALB/c nude) are typically used for xenograft studies.

  • Subcutaneously implant cancer cells (e.g., MIA PaCa-2) into the flank of the mice.

  • Allow tumors to reach a palpable size before starting treatment.

2. This compound Formulation:

  • Dissolve this compound dihydrochloride in a 5% glucose solution.

  • Prepare the solution fresh daily and protect it from light.

3. Administration:

  • Administer this compound intravenously (i.v.) via the tail vein.

  • The recommended dosage is 10 mg/kg body weight, administered daily.[1]

  • A control group should receive i.v. injections of the vehicle (5% glucose) on the same schedule.

4. Monitoring:

  • Monitor tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Monitor the body weight of the mice to assess toxicity. Doses above 20 mg/kg have been shown to cause significant weight loss.[1]

  • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Xenograft_Workflow start Start implant Subcutaneous Tumor Cell Implantation start->implant growth Tumor Growth to Palpable Size implant->growth treatment Daily i.v. Administration (10 mg/kg this compound or Vehicle) growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeat Daily endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for this compound administration in a mouse xenograft model.

Protocol 2: Administration of a Neuronal Nitric Oxide Synthase Inhibitor in a Mouse Model of Cerebral Ischemia (Reference Protocol)

As specific this compound dosage for mouse cerebral ischemia models is not yet established, this protocol provides a general framework based on studies with the nNOS inhibitor 7-Nitroindazole (7-NI) and common practices for the Middle Cerebral Artery Occlusion (MCAO) model.

1. Animal Model:

  • Use adult male mice (e.g., C57BL/6).

  • Induce focal cerebral ischemia using the intraluminal filament model of MCAO.

2. nNOS Inhibitor Formulation:

  • 7-Nitroindazole is often dissolved in a vehicle such as corn oil or a solution containing DMSO, Tween 80, and saline. The optimal vehicle for this compound may require empirical determination, though it is soluble in water and DMSO.

3. Administration:

  • For neuroprotective effects, the inhibitor is typically administered prior to or shortly after the ischemic insult.

  • For 7-NI, intraperitoneal (i.p.) injections of 25-50 mg/kg have been shown to be effective in neuroprotection models.[4][5]

  • For intravenous administration of this compound, a dose range of 1-10 mg/kg, as used in rats, could be a starting point for dose-response studies in mice.[2][3]

4. Experimental Groups:

  • Sham-operated group (surgery without filament insertion).

  • Vehicle-treated MCAO group.

  • nNOS inhibitor-treated MCAO group(s) (different doses or time points of administration).

5. Assessment of Outcome:

  • Neurological deficit scoring at various time points post-MCAO.

  • Measurement of infarct volume at 24 or 48 hours post-MCAO using TTC staining.

  • Histological analysis of brain tissue.

MCAO_Workflow start Start pre_treatment Pre-treatment (nNOS Inhibitor or Vehicle) start->pre_treatment mcao Middle Cerebral Artery Occlusion (MCAO) pre_treatment->mcao reperfusion Reperfusion mcao->reperfusion post_treatment Post-treatment (Optional) reperfusion->post_treatment assessment Neurological Scoring and Infarct Volume Analysis reperfusion->assessment post_treatment->assessment end End assessment->end

References

Application Notes and Protocols for ARL 17477 Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor, in rat models, particularly in the context of cerebral ischemia research.

Introduction

This compound is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[1] Its ability to reduce ischemic cell damage in animal models of stroke has made it a valuable tool for neuroprotection research.[2] This document outlines the mechanism of action, preparation, administration protocols, and expected physiological effects of this compound in rats, based on published preclinical studies.

Mechanism of Action

This compound exerts its neuroprotective effects by selectively inhibiting nNOS, an enzyme responsible for the production of nitric oxide (NO) in neurons. In the context of cerebral ischemia, excessive glutamate release leads to the activation of N-methyl-D-aspartate (NMDA) receptors and a subsequent influx of calcium into neurons. This calcium surge activates nNOS, resulting in a rapid increase in NO production. High levels of NO can be neurotoxic, contributing to neuronal damage. By inhibiting nNOS, this compound mitigates this NO-induced neurotoxicity.

Data Presentation

The following tables summarize the quantitative data from studies administering this compound to rats in a model of transient middle cerebral artery occlusion (MCAO).

Table 1: Effect of Intravenous this compound on Ischemic Infarct Volume in Rats

Treatment GroupDose (mg/kg)Reduction in Infarct Volume (%)Statistical Significance
This compound153p < 0.05
This compound323Not Stated
This compound106.5Not Stated
Vehicle-0-

Data adapted from Zhang et al., 1996.[1]

Table 2: Physiological Effects of Intravenous this compound Administration in Rats

Treatment GroupDose (mg/kg)Change in Regional Cerebral Blood Flow (rCBF) (%)Cortical NOS Activity Inhibition (%)Mean Arterial Blood Pressure (MABP)
This compound1045 ± 15.7 (at 3h)Not Reported
This compound3-2.4 ± 4.563 ± 13.4 (at 3h)Not Reported
This compound10-27 ± 5.3 (at 10 min), -24 ± 14.08 (at 3h)86 ± 14.9 (at 10 min), 91 ± 8.9 (at 3h)No alteration
Vehicle-No significant changeNo significant changeStable

Data adapted from Zhang et al., 1996.[1]

Experimental Protocols

Preparation of this compound for Intravenous Administration

Materials:

  • This compound dihydrochloride

  • Sterile saline (0.9% sodium chloride) for injection

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the required concentration: Based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the average weight of the rats, calculate the total amount of this compound needed.

  • Reconstitution: this compound dihydrochloride is soluble in water. Reconstitute the powder in sterile saline to the desired stock concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility for intravenous injection.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically at room temperature for short-term use or refrigerated for longer periods.

Protocol for Intravenous (Tail Vein) Administration in Rats

Materials:

  • Prepared this compound solution

  • Rat restrainer

  • Heat lamp or warming pad

  • 70% ethanol or other suitable antiseptic

  • Sterile syringes (1 mL) with appropriate gauge needles (25-27G)

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Accurately weigh the rat to determine the precise volume of this compound solution to be injected.

    • Place the rat in a suitable restrainer to ensure its safety and to immobilize the tail.

    • Warm the rat's tail using a heat lamp or warming pad for a few minutes to induce vasodilation of the tail veins, making them more visible and easier to access.

  • Injection Site Preparation:

    • Wipe the tail with a gauze pad soaked in 70% ethanol to clean the injection site.

    • Locate one of the lateral tail veins.

  • Administration:

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.

    • A successful cannulation may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the solution. If resistance is met or a bleb forms under the skin, the needle is not in the vein and should be repositioned.

  • Post-injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse reactions.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes a common model for inducing focal cerebral ischemia to study the effects of this compound.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, vessel clips)

  • Suture material (e.g., 4-0 silk)

  • Nylon monofilament (e.g., 4-0) with a rounded tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Shave the neck area and sterilize the skin.

  • Vessel Exposure: Make a midline neck incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligation and Incision: Ligate the distal end of the ECA. Place a temporary clip on the ICA and the CCA. Make a small incision in the ECA.

  • Occlusion: Introduce the nylon monofilament through the incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance will be felt.

  • Confirmation (Optional): If available, use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion.

  • Reperfusion (for transient MCAO): After the desired period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • Closure: Close the neck incision with sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for recovery.

Mandatory Visualizations

G cluster_0 Ischemic Cascade cluster_1 Intervention Glutamate_Release Excessive Glutamate Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx Ca2+ Influx NMDA_Activation->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production Increased NO Production nNOS_Activation->NO_Production Neurotoxicity Neuronal Damage NO_Production->Neurotoxicity ARL_17477 This compound ARL_17477->nNOS_Activation Inhibits

Caption: this compound Signaling Pathway in Ischemia.

G Start Start Animal_Prep Animal Preparation (Anesthesia, Shaving, Sterilization) Start->Animal_Prep Vessel_Exposure Vessel Exposure (CCA, ECA, ICA) Animal_Prep->Vessel_Exposure Ligation Ligation of ECA Vessel_Exposure->Ligation Occlusion MCA Occlusion (Filament Insertion) Ligation->Occlusion Drug_Admin Administer this compound or Vehicle (Intravenous) Occlusion->Drug_Admin Reperfusion Reperfusion (Filament Withdrawal) Drug_Admin->Reperfusion Closure Surgical Closure Reperfusion->Closure Post_Op Post-operative Care and Monitoring Closure->Post_Op Analysis Neurological Assessment & Infarct Volume Analysis Post_Op->Analysis End End Analysis->End

Caption: Experimental Workflow for this compound in MCAO.

References

ARL 17477: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL 17477 is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme critical in mediating nitric oxide (NO) production in neuronal tissues. Dysregulation of nNOS activity is implicated in various neurological disorders, including neurodegenerative diseases and ischemic stroke, making this compound a valuable tool for preclinical research. More recently, this compound has also been identified as a dual inhibitor of the autophagy-lysosomal system, expanding its potential applications to cancer research. This document provides detailed application notes and protocols for the preparation and use of this compound in both in vitro and in vivo experimental settings, ensuring reproducible and accurate results.

Chemical Properties and Solubility

This compound dihydrochloride is the commonly used salt form for research purposes. Its solubility in various solvents is a critical factor for experimental design.

PropertyValue
Molecular Weight442.83 g/mol
Solubility
WaterSoluble to 50 mM
DMSOSoluble to 100 mM
Storage Conditions Desiccate at room temperature (RT)

Biological Activity

This compound is a selective inhibitor of nNOS with reported IC50 values of 1 µM for nNOS and 17 µM for endothelial NOS (eNOS), demonstrating a 17-fold selectivity for the neuronal isoform. Its primary mechanism of action is the inhibition of NO production in neurons. This has significant implications for conditions where excessive NO contributes to cellular damage, such as in excitotoxicity and ischemia.

Recent studies have also revealed a secondary, nNOS-independent mechanism involving the inhibition of the autophagy-lysosomal pathway. This dual activity suggests potential therapeutic applications in oncology, particularly in cancers that are dependent on autophagy for survival.

Experimental Protocols

In Vitro Experiments: Preparation of this compound for Cell Culture

Objective: To prepare this compound solutions for treating cells in culture to investigate its effects on neuronal function, neuroprotection, or cancer cell viability.

Materials:

  • This compound dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Appropriate cell culture medium (e.g., Neurobasal medium for neurons)

  • Sterile microcentrifuge tubes and pipette tips

Protocol for Preparing a 100 mM Stock Solution in DMSO:

  • Aseptically weigh the required amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve a final concentration of 100 mM.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for long-term use.

Protocol for Preparing Working Solutions in Cell Culture Medium:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.1% to minimize solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Add the final working solutions to your cell cultures and incubate for the desired duration.

In Vivo Experiments: Preparation and Administration of this compound in Rodent Models

Objective: To prepare this compound for intravenous administration in rats to assess its neuroprotective effects in models of ischemic stroke or other neurological conditions.

Materials:

  • This compound dihydrochloride powder

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

  • Animal restraining device

Protocol for Preparing this compound for Intravenous Injection:

  • Weigh the required amount of this compound dihydrochloride powder for the desired dosage. Dosages of 1 mg/kg, 3 mg/kg, and 10 mg/kg have been used in rats.[1]

  • Dissolve the powder in sterile saline to the final desired concentration for injection. Ensure the solution is clear and free of particulates.

  • Draw the solution into a sterile syringe for administration.

Protocol for Intravenous Administration in Rats:

  • Properly restrain the rat using an appropriate restraining device.

  • The lateral tail vein is a common site for intravenous injection in rats. Dilation of the tail vein can be facilitated by warming the tail with a heat lamp or warm water.

  • Administer the this compound solution via slow intravenous injection.

  • A vehicle control group receiving an equivalent volume of sterile saline should be included in the experimental design.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its experimental use.

nNOS_Signaling_Pathway cluster_upstream Upstream Activation cluster_nNOS nNOS Activation & Inhibition cluster_downstream Downstream Effects Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca2+ Ca²⁺ Influx NMDA_Receptor->Ca2+ Opens Calmodulin Calmodulin Ca2+->Calmodulin Activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive Binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activation NO Nitric Oxide (NO) nNOS_active->NO Converts Citrulline Citrulline nNOS_active->Citrulline ARL_17477 This compound ARL_17477->nNOS_active Inhibits L-Arginine L-Arginine L-Arginine->nNOS_active Downstream_Targets Downstream Targets (e.g., sGC, protein nitrosylation) NO->Downstream_Targets Physiological_Pathological_Effects Physiological & Pathological Effects Downstream_Targets->Physiological_Pathological_Effects

Caption: nNOS signaling pathway and the inhibitory action of this compound.

experimental_workflow Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., in DMSO) Start->Prepare_Stock In_Vitro_Path In Vitro Experiments Prepare_Stock->In_Vitro_Path In_Vivo_Path In Vivo Experiments Prepare_Stock->In_Vivo_Path Dilute_in_Medium Dilute in Cell Culture Medium In_Vitro_Path->Dilute_in_Medium Dissolve_in_Vehicle Dissolve in Vehicle (e.g., Saline) In_Vivo_Path->Dissolve_in_Vehicle Treat_Cells Treat Cells Dilute_in_Medium->Treat_Cells Assay Perform Assay (e.g., Viability, Western Blot) Treat_Cells->Assay Data_Analysis Data Analysis & Interpretation Assay->Data_Analysis Administer_to_Animal Administer to Animal (e.g., i.v. injection) Dissolve_in_Vehicle->Administer_to_Animal Behavioral_Histological_Analysis Behavioral/Histological Analysis Administer_to_Animal->Behavioral_Histological_Analysis Behavioral_Histological_Analysis->Data_Analysis

Caption: General experimental workflow for using this compound.

References

ARL 17477: A Novel Dual Inhibitor for Inducing Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ARL 17477 is a small molecule that has been identified as a potent dual inhibitor of neuronal nitric oxide synthase (NOS1) and the autophagy-lysosomal pathway.[1][2][3] While initially characterized as a selective NOS1 inhibitor, recent studies have revealed its significant, NOS1-independent activity in blocking autophagic flux.[1][2][3] This inhibitory action on the autophagy-lysosomal system makes this compound a valuable tool for studying cellular homeostasis and a potential therapeutic agent, particularly in oncology. These application notes provide detailed protocols for utilizing this compound to induce and assess autophagy inhibition in a research setting.

This compound disrupts the late stages of autophagy by impairing the fusion of autophagosomes with lysosomes, a mechanism analogous to the well-known autophagy inhibitor chloroquine.[1][2][3] This blockade leads to the accumulation of autophagic vesicles and key autophagy-related proteins, such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome-1 (p62/SQSTM1).[1][2] Furthermore, this compound has been shown to induce lysosomal membrane permeabilization and activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting cancer stem-like cells, demonstrating its potential as an anti-cancer agent through its autophagy-inhibiting properties.

Cell Line/ModelAssayIC50 (µM)Reference
Glioma TGS-01 CSCsTumorsphere Formation4.4 ± 0.6[3]
Osteosarcoma 143B CSCsCell Viability1.1 ± 0.4[3]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 This compound Mechanism of Action ARL17477 This compound AutophagosomeLysosomeFusion Autophagosome- Lysosome Fusion ARL17477->AutophagosomeLysosomeFusion Inhibits LMP Lysosomal Membrane Permeabilization ARL17477->LMP Induces AutophagicFlux Autophagic Flux ARL17477->AutophagicFlux Blocks TFEB_cyto Cytoplasmic TFEB LMP->TFEB_cyto TFEB_nuclear Nuclear TFEB TFEB_cyto->TFEB_nuclear Translocation LysosomalBiogenesis Lysosomal Biogenesis & Autophagy Gene Expression TFEB_nuclear->LysosomalBiogenesis Promotes LC3_p62 Increased LC3-II & p62 AutophagicFlux->LC3_p62 Leads to Accumulation

Caption: Mechanism of this compound in autophagy inhibition.

G cluster_1 Experimental Workflow for Assessing this compound-Induced Autophagy Inhibition cluster_2 Downstream Assays start Cell Seeding treatment Treatment with this compound (and controls, e.g., Chloroquine) start->treatment harvest Cell Harvesting & Lysis treatment->harvest tfeb_assay TFEB Activation Assay (Immunofluorescence) treatment->tfeb_assay immunoblot Immunoblotting (LC3B, p62) harvest->immunoblot lmp_assay Lysosomal Membrane Permeabilization Assay (Acridine Orange Staining) harvest->lmp_assay analysis Data Analysis & Interpretation immunoblot->analysis lmp_assay->analysis tfeb_assay->analysis

Caption: General experimental workflow.

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of this compound on autophagy.

Protocol 1: Assessment of Autophagic Flux by Immunoblotting for LC3-II and p62

This protocol is designed to measure the accumulation of LC3-II and p62, which are indicative of autophagy inhibition.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Chloroquine (positive control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1-20 µM) or chloroquine (e.g., 20-50 µM) for the desired time (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Immunoblotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • An increase in the LC3-II/LC3-I ratio and/or an increase in p62 levels in this compound-treated cells compared to the control indicates an inhibition of autophagic flux.

Protocol 2: Lysosomal Membrane Permeabilization (LMP) Assay using Acridine Orange

This protocol utilizes the lysosomotropic dye Acridine Orange (AO) to assess the integrity of the lysosomal membrane. In healthy cells, AO accumulates in lysosomes and fluoresces red, while in the cytoplasm and nucleus it fluoresces green. Upon LMP, AO leaks into the cytoplasm, resulting in a decrease in red fluorescence and an increase in green fluorescence.[4][5][6][7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Acridine Orange (AO) stock solution (e.g., 1 mg/mL in ethanol)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a suitable format for imaging (e.g., chamber slides or glass-bottom dishes) or flow cytometry (e.g., 6-well plates).

    • Allow cells to adhere overnight.

    • Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Acridine Orange Staining:

    • Prepare a fresh working solution of AO in pre-warmed complete medium (final concentration 1-5 µg/mL).

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the AO-containing medium to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing:

    • Remove the AO-containing medium and wash the cells twice with PBS to remove excess dye.

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy: Immediately add fresh PBS or imaging buffer to the cells and visualize using a fluorescence microscope. Healthy cells will show punctate red fluorescence within lysosomes. Cells with LMP will exhibit a diffuse green fluorescence in the cytoplasm and nucleus with a concomitant decrease in red lysosomal staining.

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer, measuring red (e.g., PE or PerCP channel) and green (e.g., FITC channel) fluorescence. A shift from red to green fluorescence indicates LMP.

  • Data Analysis:

    • For microscopy, qualitatively assess the changes in fluorescence patterns.

    • For flow cytometry, quantify the percentage of cells with high green and low red fluorescence.

Protocol 3: TFEB Activation Assay by Immunofluorescence

This protocol assesses the translocation of TFEB from the cytoplasm to the nucleus, a key indicator of its activation.[9][10][11][12]

Materials:

  • Cells of interest cultured on glass coverslips in a multi-well plate

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA and 0.1% Triton X-100 in PBS)

  • Primary antibody: anti-TFEB

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips placed in a 24-well plate.

    • Allow cells to adhere and grow to 60-70% confluency.

    • Treat cells with this compound for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Dilute the primary anti-TFEB antibody in blocking buffer and incubate with the cells overnight at 4°C.

    • Wash three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the TFEB staining (e.g., green or red channel) and DAPI staining (blue channel).

    • In untreated cells, TFEB should be predominantly cytoplasmic. In this compound-treated cells, an increase in nuclear TFEB staining is expected.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of its translocation.

Conclusion

This compound presents a valuable tool for the scientific community to investigate the intricacies of the autophagy-lysosomal pathway. Its dual inhibitory nature and well-defined mechanism of action allow for the precise manipulation of autophagy for both basic research and preclinical studies. The protocols provided here offer a comprehensive guide for researchers to effectively utilize this compound and robustly assess its impact on cellular processes. As with any experimental system, optimization of concentrations and treatment times for specific cell types is recommended.

References

Application Notes and Protocols for ARL 17477 in Cerebral Ischemia Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ARL 17477 is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the neurotoxic cascade following cerebral ischemia.[1][2] The cessation of blood flow to the brain triggers a series of events, including excitotoxicity, oxidative stress, and inflammation, leading to neuronal cell death.[3][4] Nitric oxide (NO) generated by nNOS is a key mediator of this neurotoxicity.[2][3] Consequently, selective nNOS inhibitors like this compound are valuable research tools for investigating the pathophysiology of ischemic stroke and for evaluating potential neuroprotective strategies.[2][5] These notes provide a comprehensive overview of the application of this compound in preclinical models of cerebral ischemia.

Mechanism of Action

During cerebral ischemia, the excessive release of glutamate over-activates N-methyl-D-aspartate (NMDA) receptors, leading to a massive influx of calcium into neurons.[6][7] This calcium overload activates nNOS, which produces high levels of nitric oxide (NO). NO and its reactive derivative, peroxynitrite, contribute to neuronal damage through DNA damage, lipid peroxidation, and protein nitration.[3]

This compound selectively inhibits the nNOS isoform, thereby reducing the production of toxic NO in neurons without significantly affecting the endothelial NOS (eNOS) isoform, which is crucial for maintaining cerebral blood flow.[2] This selective inhibition is key to its neuroprotective effect, as non-selective NOS inhibitors can exacerbate ischemic injury by reducing cerebral perfusion.[2][8]

Signaling pathway of this compound in cerebral ischemia.

Data Presentation

The neuroprotective efficacy of this compound has been quantified in various preclinical studies. The tables below summarize the key findings from studies using different models of cerebral ischemia.

Table 1: Effect of this compound on Infarct Volume in a Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats [1]

Dosage (i.v.)Reduction in Infarct Volume (%)Significance (p-value)
1 mg/kg53%< 0.05
3 mg/kg23%> 0.05
10 mg/kg6.5%> 0.05

Data from a study involving 2 hours of MCAO followed by 166 hours of reperfusion.[1]

Table 2: Effect of this compound on Regional Cerebral Blood Flow (rCBF) and NOS Activity [1]

Dosage (i.v.)Reduction in rCBF (%)Reduction in NOS Activity (%)
1 mg/kg0%45 ± 15.7%
3 mg/kg2.4 ± 4.5%63 ± 13.4%
10 mg/kg27 ± 5.3%86 ± 14.9%

Measurements taken at 3 hours post-administration.[1]

Table 3: Effect of this compound in a Permanent Focal Ischemia Model in Rats [9]

Treatment GroupInfarct Volume (mm³) at 18h - CortexInfarct Volume (mm³) at 18h - Striatum
Saline (Pretreatment)302 ± 2981 ± 7
1 mg/kg this compound (Pretreatment)237 ± 3655 ± 3
Saline (Post-treatment at 1h)229 ± 4367 ± 8
1 mg/kg this compound (Post-treatment at 1h)229 ± 4367 ± 8
3 mg/kg this compound (Post-treatment at 1h)284 ± 3475 ± 5

Note: The protective effect of pretreatment was not sustained at 48 hours of ischemia. Post-treatment at 1 hour showed no efficacy.[9]

Experimental Protocols

The following is a generalized protocol for evaluating the neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia, based on established methodologies.[1][10][11]

Objective: To determine the effect of this compound on infarct volume following transient middle cerebral artery occlusion (MCAO) in rats.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • This compound

  • Vehicle (e.g., saline)

  • Anesthetics (e.g., isoflurane, halothane)

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • Surgical instruments

  • Physiological monitoring equipment (temperature, blood pressure)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Brain matrix and sectioning tools

Protocol:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic.

    • Maintain body temperature at 37°C using a heating pad.

    • Monitor physiological parameters such as mean arterial blood pressure (MABP) throughout the procedure.

  • Drug Preparation and Administration:

    • Dissolve this compound in the vehicle to the desired concentrations (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg).

    • Administer this compound or vehicle intravenously (i.v.), for example, via the tail vein. Administration can be performed before the onset of ischemia (pretreatment) or after (post-treatment).[9]

  • Induction of Transient MCAO (Intraluminal Suture Model): [10][11]

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a nylon monofilament suture through an arteriotomy in the CCA and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

    • Maintain the occlusion for the desired duration (e.g., 2 hours).[1]

  • Reperfusion:

    • After the ischemic period, carefully withdraw the suture to allow for reperfusion of the MCA territory.

    • Close the incision and allow the animal to recover from anesthesia.

  • Post-operative Care and Survival Period:

    • Provide appropriate post-operative care, including analgesia and hydration.

    • Allow the animals to survive for a specified period (e.g., 48 hours or 166 hours) for the infarct to fully develop.[1][9]

  • Infarct Volume Assessment (TTC Staining):

    • At the end of the survival period, euthanize the animal and perfuse the brain with saline.

    • Carefully remove the brain and chill it.

    • Section the brain into coronal slices of uniform thickness (e.g., 2 mm) using a brain matrix.

    • Immerse the slices in a 2% TTC solution and incubate at 37°C for approximately 20-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

    • Acquire images of the stained sections and use image analysis software to calculate the infarct area in each slice.

    • Calculate the total infarct volume by integrating the infarct areas across all slices, correcting for cerebral edema.

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Procedure & Analysis A1 Anesthetize Animal & Monitor Vitals A2 Prepare & Administer This compound or Vehicle (i.v.) A1->A2 B1 Expose Carotid Arteries A2->B1 B2 Introduce Suture to Occlude MCA (Ischemia Start) B1->B2 B3 Maintain Occlusion (e.g., 2 hours) B2->B3 B4 Withdraw Suture (Reperfusion Start) B3->B4 C1 Post-operative Care & Survival Period (e.g., 48h) B4->C1 C2 Euthanize & Harvest Brain C1->C2 C3 Coronal Sectioning C2->C3 C4 TTC Staining C3->C4 C5 Image Analysis & Infarct Volume Calculation C4->C5

References

ARL 17477: Application in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ARL 17477 is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the pathophysiology of several neurodegenerative diseases. Overproduction of nitric oxide (NO) by nNOS, often triggered by excitotoxicity, is a key event in the neuronal damage cascade observed in conditions like ischemic stroke. This compound offers a valuable pharmacological tool to investigate the role of nNOS in these processes and to evaluate the therapeutic potential of nNOS inhibition. These application notes provide an overview of this compound's properties and detailed protocols for its use in in vivo and in vitro models of neurodegeneration.

Mechanism of Action

This compound acts as a competitive inhibitor of nNOS. In the context of neurodegeneration, particularly ischemia-reperfusion injury, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors. This triggers a massive influx of calcium (Ca2+) into the neuron, which in turn activates nNOS. The subsequent overproduction of NO contributes to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death. By selectively inhibiting nNOS, this compound curtails the production of excess NO, thereby mitigating these downstream neurotoxic effects.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueSelectivity vs. eNOSSelectivity vs. iNOSReference
IC50 for nNOS 35 nM100-fold100-fold[1]

IC50: Half-maximal inhibitory concentration; nNOS: neuronal Nitric Oxide Synthase; eNOS: endothelial Nitric Oxide Synthase; iNOS: inducible Nitric Oxide Synthase.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

Dose (i.v.)Reduction in Infarct VolumeCortical NOS Activity Reduction (at 3h)Reference
1 mg/kg 53% (p < 0.05)45 ± 15.7%[2]
3 mg/kg 23%63 ± 13.4%[2]
10 mg/kg 6.5%91 ± 8.9%[2]

i.v.: intravenous.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

G cluster_0 Excitotoxicity Cascade Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens channel nNOS_activation nNOS Activation Ca_influx->nNOS_activation Activates NO_production ↑ NO Production nNOS_activation->NO_production Catalyzes Neurotoxicity Oxidative Stress & Neuronal Death NO_production->Neurotoxicity Leads to ARL17477 This compound ARL17477->nNOS_activation Inhibits

Figure 1: Signaling pathway of excitotoxicity and the inhibitory action of this compound.

G cluster_0 Experimental Workflow Model Induce Neurodegenerative Model (e.g., tMCAO in rats or NMDA excitotoxicity in vitro) Treatment Administer this compound or Vehicle Model->Treatment Observation Observation Period (e.g., 24-48 hours) Treatment->Observation Assessment Assess Neuroprotection Observation->Assessment Infarct Infarct Volume Measurement (TTC Staining) Assessment->Infarct Viability Cell Viability Assay (LDH, MTT) Assessment->Viability Behavior Neurological Deficit Scoring Assessment->Behavior

Figure 2: General experimental workflow for evaluating the neuroprotective effects of this compound.

Experimental Protocols

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats and the administration of this compound to assess its neuroprotective effects.[3][4][5]

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Anesthesia (e.g., isoflurane)

  • 4-0 monofilament nylon suture with a silicone-coated tip

  • Surgical instruments

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat with isoflurane. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Induction: Ligate the ECA and temporarily clamp the CCA and ICA. Make a small incision in the ECA stump. Introduce the silicone-coated 4-0 nylon suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 2 hours.

  • This compound Administration: this compound is administered intravenously (i.v.) at the time of reperfusion. Prepare a stock solution of this compound in the appropriate vehicle. Administer the desired dose (e.g., 1 mg/kg for maximal infarct reduction) via the tail vein. A vehicle control group should be included.

  • Reperfusion: After the 2-hour occlusion period, carefully withdraw the suture to allow for reperfusion of the MCA.

  • Post-operative Care: Suture the incision and allow the animal to recover. Monitor the animal for any signs of distress.

  • Assessment of Infarct Volume (at 24-48 hours post-MCAO):

    • Anesthetize the rat and perfuse transcardially with saline.

    • Harvest the brain and slice it into 2 mm coronal sections.

    • Immerse the slices in a 2% TTC solution at 37°C for 30 minutes.

    • Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

In Vitro Model: NMDA-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol details a method for inducing excitotoxicity in primary neuronal cultures and assessing the neuroprotective capacity of this compound.[1][6]

Materials:

  • Primary cortical or hippocampal neuron cultures

  • Neurobasal medium and B27 supplement

  • N-methyl-D-aspartate (NMDA)

  • This compound

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture: Plate primary neurons on poly-D-lysine coated plates and culture in Neurobasal medium with B27 supplement for 7-10 days.

  • Pre-treatment with this compound: 30 minutes prior to NMDA exposure, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle. A concentration range of 100 nM to 1 µM can be tested.

  • Induction of Excitotoxicity: Add NMDA to the culture medium to a final concentration of 100-300 µM. Incubate for 20-30 minutes.

  • Wash and Recovery: After the NMDA exposure, gently wash the cells twice with pre-warmed, serum-free medium. Then, replace the medium with the this compound or vehicle-containing medium from step 2.

  • Assessment of Cell Viability (at 24 hours post-NMDA exposure):

    • Collect the culture supernatant.

    • Perform an LDH assay on the supernatant according to the manufacturer's instructions to quantify cell death.

    • Cell viability can be expressed as a percentage of the control (vehicle-treated, no NMDA) cultures.

Conclusion

This compound is a valuable research tool for investigating the role of nNOS-mediated neurotoxicity in neurodegenerative diseases. The protocols provided here offer a framework for studying its neuroprotective effects in both in vivo and in vitro models. Researchers can adapt these methods to their specific experimental needs to further elucidate the therapeutic potential of selective nNOS inhibition.

References

Application Notes and Protocols for In Vitro Evaluation of ARL 17477 Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARL 17477 is a dual inhibitor with potent anticancer properties. It functions by targeting two key cellular pathways: it is a selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS1) and it disrupts the autophagy-lysosomal system.[1][2] Its anticancer activity has been observed across a wide range of cancer types, showing particular efficacy against cancer stem-like cells and KRAS-mutant cancer cells.[1][2] The mechanism of action of this compound involves the inhibition of autophagic flux, leading to lysosomal membrane permeabilization, impaired clearance of protein aggregates, and the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis.[1][2] Notably, the anticancer effects of this compound can be independent of its nNOS inhibition, highlighting the significance of its impact on the autophagy-lysosomal pathway.[1][2]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anticancer activity, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

The anticancer potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across various cancer cell lines. The following table summarizes the reported IC50 values for this compound.

Cell LineCancer TypeIC50 (µM)
Glioma TGS-01 (Cancer Stem-like Cells)Glioma4.4 ± 0.6
Osteosarcoma 143B (Cancer Stem-like Cells)Osteosarcoma1.1 ± 0.4
HCT116Colon Cancer4.3
SW480Colon Cancer6.8
A549Lung Cancer15.0
PANC-1Pancreatic Cancer8.5
SH-SY5YNeuroblastoma10.2
U-2 OSOsteosarcoma7.9

Data sourced from a study by Honda et al. (2023).[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to characterize the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT from the wells.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Autophagy Markers

This protocol is used to assess the impact of this compound on the levels of key autophagy-related proteins: LC3B-II, p62/SQSTM1, and GABARAP-II. An increase in the lipidated form of LC3 (LC3-II) and accumulation of p62 and GABARAP-II are indicative of inhibited autophagic flux.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against LC3B, p62, GABARAP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Lysosomal Membrane Permeabilization Assay (Acridine Orange Staining)

This assay detects the disruption of lysosomal membrane integrity, a known effect of this compound, using the fluorescent dye acridine orange (AO). AO accumulates in intact acidic lysosomes and emits red fluorescence, while it fluoresces green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates lysosomal membrane permeabilization.

Materials:

  • Cancer cells treated with this compound

  • Acridine Orange (AO) staining solution (5 µg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Culture cells on coverslips in a petri dish or in a multi-well plate.

  • Treat the cells with this compound for the desired time.

  • Wash the cells with PBS.

  • Stain the cells with AO solution for 15 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess dye.

  • Immediately visualize the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Alternatively, cells can be harvested and analyzed by flow cytometry.

  • An increase in the green-to-red fluorescence intensity ratio indicates lysosomal membrane permeabilization.

TFEB Activation Assay (Immunofluorescence)

This protocol visualizes the translocation of Transcription Factor EB (TFEB) from the cytoplasm to the nucleus, a key event in the cellular response to lysosomal dysfunction induced by this compound.

Materials:

  • Cancer cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against TFEB

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells grown on coverslips with this compound.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-TFEB antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the subcellular localization of TFEB using a fluorescence microscope. Nuclear localization of TFEB indicates its activation.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

This assay directly measures the enzymatic activity of nNOS, which is inhibited by this compound. The assay is based on the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Cell or tissue lysates

  • [³H]-L-arginine

  • Reaction buffer containing NADPH, calmodulin, and other necessary cofactors

  • Stop buffer (e.g., containing EDTA)

  • Cation exchange resin (e.g., Dowex AG 50WX-8)

  • Scintillation cocktail and counter

Protocol:

  • Prepare cell or tissue lysates in a suitable homogenization buffer.

  • Set up the reaction mixture containing the lysate, reaction buffer, and [³H]-L-arginine. Include a reaction with a known nNOS inhibitor as a positive control and a reaction without lysate as a negative control.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing the cation exchange resin to separate the unreacted [³H]-L-arginine (which binds to the resin) from the produced [³H]-L-citrulline (which flows through).

  • Collect the eluate containing [³H]-L-citrulline.

  • Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

  • Calculate the nNOS activity based on the amount of [³H]-L-citrulline produced.

Visualizations

The following diagrams illustrate the proposed signaling pathways affected by this compound and the experimental workflow for its in vitro characterization.

ARL17477_Signaling_Pathway cluster_nNOS nNOS Inhibition cluster_downstream Downstream Effects cluster_Autophagy Autophagy-Lysosomal Inhibition cluster_consequences Consequences cluster_TFEB_targets TFEB Nuclear Translocation & Target Gene Expression ARL17477_nNOS This compound nNOS nNOS (NOS1) ARL17477_nNOS->nNOS Inhibits NO Nitric Oxide (NO) nNOS->NO Produces Proliferation Cell Proliferation NO->Proliferation Impacts Angiogenesis Angiogenesis NO->Angiogenesis Impacts Metastasis Metastasis NO->Metastasis Impacts ARL17477_Auto This compound Autolysosome Autolysosome ARL17477_Auto->Autolysosome Inhibits Fusion Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome LMP Lysosomal Membrane Permeabilization Autolysosome->LMP Leads to LC3_p62 ↑ LC3-II, p62, GABARAP-II Autolysosome->LC3_p62 Accumulation of TFEB_act TFEB Activation LMP->TFEB_act Triggers TFEB_nuc Nuclear TFEB TFEB_act->TFEB_nuc Lys_Biogenesis Lysosomal Biogenesis (e.g., LAMP1, CTSD) TFEB_nuc->Lys_Biogenesis Upregulates Autophagy_Genes Autophagy Genes (e.g., SQSTM1, MAP1LC3B) TFEB_nuc->Autophagy_Genes Upregulates

Caption: Proposed signaling pathways of this compound anticancer activity.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cancer Cell Culture ARL_Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell_Culture->ARL_Treatment Viability 3a. Cell Viability (MTT Assay) ARL_Treatment->Viability Western 3b. Autophagy Marker Analysis (Western Blot) ARL_Treatment->Western LMP 3c. Lysosomal Membrane Permeabilization (Acridine Orange Staining) ARL_Treatment->LMP TFEB 3d. TFEB Activation (Immunofluorescence) ARL_Treatment->TFEB nNOS 3e. nNOS Activity Assay ARL_Treatment->nNOS IC50 4a. IC50 Determination Viability->IC50 Protein_Quant 4b. Protein Level Quantification Western->Protein_Quant Fluorescence_Quant 4c. Fluorescence Quantification LMP->Fluorescence_Quant Subcellular_Loc 4d. Subcellular Localization Analysis TFEB->Subcellular_Loc Enzyme_Activity 4e. Enzyme Activity Calculation nNOS->Enzyme_Activity

Caption: Experimental workflow for in vitro characterization of this compound.

References

Troubleshooting & Optimization

ARL 17477 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ARL 17477. This resource is designed for researchers, scientists, and drug development professionals to navigate potential experimental challenges, with a focus on understanding and mitigating off-target effects. It is important to note that while this compound has been historically characterized as a selective neuronal nitric oxide synthase (nNOS) inhibitor, recent evidence has revealed a significant off-target activity as a dual inhibitor of the autophagy-lysosomal system.[1][2] This guide will address both the on-target and off-target effects to ensure robust and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary and most well-characterized target of this compound is neuronal nitric oxide synthase (nNOS or NOS1).[3][4][5] It acts as a selective inhibitor of this enzyme, which is responsible for the production of nitric oxide (NO) in neuronal tissues.[4]

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound is the inhibition of the autophagy-lysosomal system.[1][2] This activity is independent of its nNOS inhibitory function and appears to be due to a mechanism similar to that of chloroquine, involving the impairment of autophagic flux at the stage of lysosomal fusion.[1][2] This can lead to the accumulation of autophagosomes and the stabilization of proteins like LC3-II and p62/SQSTM1.[1][2]

Q3: My experimental results are inconsistent when using this compound. What could be the cause?

A3: Inconsistent results can arise from the dual inhibitory nature of this compound. Depending on your experimental system, the observed phenotype could be a result of nNOS inhibition, autophagy-lysosomal pathway inhibition, or a combination of both. It is crucial to design experiments with appropriate controls to dissect these effects. For example, using NOS1-knockout cells can help determine if the effects of this compound are independent of its primary target.[1][2]

Q4: How can I differentiate between the on-target (nNOS inhibition) and off-target (autophagy inhibition) effects of this compound in my experiments?

A4: To distinguish between these two effects, you can employ several strategies:

  • Genetic controls: Use NOS1 knockout or knockdown cells to see if the effect of this compound persists. If it does, it is likely an off-target effect.[1][2]

  • Pharmacological controls: Use other well-characterized inhibitors that are specific for either nNOS (e.g., a structurally different nNOS inhibitor) or the autophagy-lysosomal pathway (e.g., bafilomycin A1 or chloroquine) and compare the phenotypes.[6][7]

  • Rescue experiments: If the observed effect is due to nNOS inhibition, it might be rescued by providing an exogenous NO donor.

  • Direct measurement of pathway activity: Directly measure both nNOS activity and autophagic flux in your experimental system upon treatment with this compound.

Q5: At what concentrations are the on-target and off-target effects of this compound typically observed?

A5: The concentration at which on-target and off-target effects are observed can vary between cell types and experimental conditions. However, based on available data, nNOS inhibition occurs at lower concentrations than the inhibition of the autophagy-lysosomal system. Refer to the data tables below for specific IC50 and effective concentration values.

Troubleshooting Guides

Issue 1: Unexpected cell death or toxicity observed with this compound treatment.

  • Possible Cause: The inhibition of the autophagy-lysosomal pathway can lead to cellular stress and toxicity, especially in cells that have a high basal level of autophagy or are under stress.[8]

  • Troubleshooting Steps:

    • Dose-response analysis: Perform a careful dose-response and time-course experiment to determine the therapeutic window for nNOS inhibition without significant cytotoxicity.

    • Assess autophagy markers: Monitor levels of LC3-II and p62/SQSTM1 to determine if autophagy is being inhibited at the concentrations you are using.[9][10]

    • Use a different nNOS inhibitor: Compare the effects with a structurally unrelated nNOS inhibitor that is not known to inhibit autophagy.

    • Cell line sensitivity: Be aware that different cell lines may have varying sensitivity to autophagy inhibition.[11]

Issue 2: this compound is less potent in my cell-based assay compared to in vitro enzyme assays.

  • Possible Cause: The physicochemical properties of this compound, such as its polarity, may limit its cell permeability.[12]

  • Troubleshooting Steps:

    • Incubation time: Increase the incubation time to allow for sufficient cellular uptake.[12]

    • Formulation: Ensure that this compound is fully solubilized in the vehicle and that the final concentration of the vehicle (e.g., DMSO) is not affecting the cells.

    • Direct intracellular measurement: If possible, use a method to directly measure the intracellular concentration of this compound.

Issue 3: Difficulty in interpreting changes in LC3-II levels after this compound treatment.

  • Possible Cause: An increase in LC3-II can indicate either an induction of autophagy or a blockage of autophagic flux. Since this compound inhibits the later stages of autophagy, the observed increase in LC3-II is likely due to a blockage of its degradation.[1][2]

  • Troubleshooting Steps:

    • Autophagic flux assay: Perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or chloroquine. A further accumulation of LC3-II in the presence of the lysosomal inhibitor would indicate that this compound is inducing autophagy, whereas no further increase would confirm a block in degradation.[13]

    • Monitor p62/SQSTM1: Concurrently measure the levels of p62/SQSTM1, a protein that is degraded by autophagy. An accumulation of p62 is indicative of autophagy inhibition.[9][10]

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound against Nitric Oxide Synthase (NOS) Isoforms

Target EnzymeIC50 Value (µM)SpeciesReference
Rat nNOS0.035Rat[3]
Mouse iNOS5.0Mouse[3]
Human eNOS3.5Human[3]

Table 2: Effective Concentrations of this compound for Off-Target Effects (Anticancer Activity via Autophagy Inhibition)

Cell Line/ModelEffectEffective Concentration (µM)Reference
Glioma TGS-01 CSCsIC50 for tumorsphere formation4.4 ± 0.6[2]
Osteosarcoma 143B CSCsIC50 for cell viability1.1 ± 0.4[2]
Various Cancer Cell LinesIC50 for anticancer activity4.3 - 15.0
MIA PaCa-2 Cancer CellsInhibition of Lysotracker staining~100[2]

Experimental Protocols

1. Measurement of Nitric Oxide Synthase (nNOS) Activity

This protocol is based on the Griess assay, which measures nitrite, a stable and quantifiable breakdown product of NO.

  • Materials:

    • Cells expressing nNOS

    • This compound

    • Cell culture medium

    • Griess Reagent System (e.g., from Promega)

    • 96-well plate

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat cells with varying concentrations of this compound or vehicle control for the desired time.

    • If nNOS is not constitutively active, stimulate the cells with an appropriate agonist (e.g., a calcium ionophore like A23187 for calcium-dependent NOS isoforms).[12]

    • After the incubation period, collect the cell culture supernatant.

    • Add the Griess reagents to the supernatant according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength (usually 540 nm) using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

2. Assessment of Autophagic Flux by LC3-II and p62/SQSTM1 Western Blotting

This protocol allows for the determination of whether this compound blocks autophagic degradation.

  • Materials:

    • Cells of interest

    • This compound

    • Bafilomycin A1 (BafA1) or Chloroquine (CQ)

    • RIPA lysis buffer with protease inhibitors

    • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL Western blotting detection reagents

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with this compound and/or vehicle control. In parallel, treat cells with BafA1 (e.g., 100 nM) or CQ (e.g., 50 µM) for the last 2-4 hours of the experiment as a positive control for autophagy blockade. A key experimental group will be co-treatment with this compound and BafA1/CQ.

    • Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection system.

    • Interpretation: An increase in LC3-II and p62 levels with this compound treatment suggests a blockage of autophagic flux. If this compound blocks flux, there will be little to no further increase in LC3-II levels when co-treated with BafA1/CQ compared to this compound alone.[13]

Visualizations

cluster_0 Nitric Oxide Signaling Pathway L-Arginine L-Arginine nNOS nNOS L-Arginine->nNOS NO NO nNOS->NO + O2 L-Citrulline L-Citrulline nNOS->L-Citrulline sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Physiological Effects Physiological Effects PKG->Physiological Effects ARL_17477_nNOS This compound ARL_17477_nNOS->nNOS

Caption: On-target effect of this compound on the nitric oxide signaling pathway.

cluster_1 Autophagy-Lysosomal Pathway Cytosolic Components Cytosolic Components Phagophore Phagophore Cytosolic Components->Phagophore Engulfment Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Autolysosome->Degradation ARL_17477_Autophagy This compound ARL_17477_Autophagy->Autolysosome Inhibits Fusion

Caption: Off-target effect of this compound on the autophagy-lysosomal pathway.

References

Optimizing ARL 17477 Concentration for Cell Viability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ARL 17477 in cell viability experiments. Here, you will find troubleshooting advice and frequently asked questions to navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS)[1]. It functions by blocking the production of nitric oxide (NO) in neuronal cells. However, recent studies have revealed a dual mechanism of action, where this compound also induces lysosomal dysfunction, contributing to its cytotoxic effects in some cell types. This latter effect appears to be independent of nNOS inhibition.

Q2: What is the optimal concentration of this compound for cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell type and the desired experimental outcome. For neuroprotective effects where nNOS inhibition is the goal, lower concentrations may be effective[1]. For inducing cytotoxicity, particularly in cancer cell lines, higher concentrations are required.

Q3: How should I prepare a stock solution of this compound?

This compound dihydrochloride is soluble in both water (up to 50 mM) and DMSO (up to 100 mM). For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice.

Q4: What are the known off-target effects of this compound?

The primary off-target effect identified for this compound is the induction of lysosomal dysfunction. This can lead to the inhibition of autophagic flux and the accumulation of protein aggregates, ultimately resulting in cell death. This effect is particularly relevant at micromolar concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent cell viability results 1. Compound precipitation: this compound may precipitate in the culture medium, especially at high concentrations or after prolonged incubation. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Assay interference: this compound or the vehicle (DMSO) may interfere with the chemistry of the cell viability assay (e.g., MTT, Alamar Blue).1. Visually inspect the culture wells for any precipitate. Prepare fresh dilutions of this compound for each experiment. Consider using a lower concentration or a different solvent if solubility is a persistent issue. 2. Ensure the final DMSO concentration in your culture wells is below 0.5%, as higher concentrations can be cytotoxic[2]. Perform a vehicle control experiment to assess the effect of DMSO alone on your cells. 3. To check for assay interference, add this compound to cell-free media and measure the absorbance/fluorescence. If interference is detected, consider washing the cells with PBS before adding the assay reagent or using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assays)[3][4][5].
No observable effect on cell viability 1. Insufficient concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. 2. Low nNOS expression: If the intended target is nNOS, the cell line may not express sufficient levels of the enzyme. 3. Cell line resistance: The cells may be resistant to the cytotoxic effects of this compound.1. Perform a dose-response experiment with a wider range of concentrations, including those in the micromolar range where lysosomal effects are observed. 2. Verify the expression of nNOS in your cell line using techniques such as Western blotting or qPCR. 3. Consider the dual mechanism of action. Even with low nNOS, cells might be susceptible to lysosomal dysfunction at higher concentrations.
High background in viability assay 1. Media components: Phenol red or other components in the culture medium can contribute to background absorbance/fluorescence. 2. Compound properties: this compound itself might have inherent fluorescent or colorimetric properties.1. Use a medium without phenol red for the duration of the assay. Include a "media only" control (with this compound but no cells) to subtract background readings. 2. Run a control with this compound in media without cells to quantify its contribution to the signal.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines, demonstrating its cytotoxic potential.

Cell LineCancer TypeIC50 (µM)
TGS-01Glioblastoma (Cancer Stem-like Cells)4.4
143B-sphOsteosarcoma (Cancer Stem-like Cells)1.1

Data extracted from a study demonstrating the NOS1-independent anticancer activity of ARL-17477.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Crystal Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis/Necrosis Detection using Annexin V/PI Staining

This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.

Materials:

  • This compound treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Dual Mechanism of Action cluster_1 nNOS Inhibition Pathway cluster_2 Lysosomal Dysfunction Pathway ARL17477 This compound nNOS nNOS ARL17477->nNOS Lysosome Lysosomal Function ARL17477->Lysosome NO Nitric Oxide (NO) Production nNOS->NO inhibition Apoptosis Apoptosis NO->Apoptosis modulation Autophagy Autophagic Flux Lysosome->Autophagy inhibition CellDeath Cell Death Autophagy->CellDeath

Caption: Dual inhibitory pathways of this compound.

G cluster_0 Experimental Workflow: Cell Viability A Seed Cells B Treat with this compound A->B C Incubate B->C D Add Viability Reagent (e.g., MTT) C->D E Measure Signal D->E F Analyze Data E->F

Caption: Workflow for assessing cell viability.

G cluster_0 Logical Relationship: Concentration & Effect Concentration This compound Concentration Low_Conc Low Concentration (Neuroprotection) Concentration->Low_Conc High_Conc High Concentration (Cytotoxicity) Concentration->High_Conc nNOS_Effect Primarily nNOS Inhibition Low_Conc->nNOS_Effect Lysosomal_Effect nNOS Inhibition & Lysosomal Dysfunction High_Conc->Lysosomal_Effect

Caption: Concentration-dependent effects of this compound.

References

Overcoming ARL 17477 resistance in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ARL 17477. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cancer research and to provide guidance on troubleshooting potential challenges, including apparent resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound has a dual mechanism of action. While historically known as a selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS1), recent studies have revealed a NOS1-independent anticancer activity.[1][2][3] This activity stems from its role as an inhibitor of the autophagy-lysosomal system.[1][2][3] this compound is structurally similar to chloroquine and is believed to function as a lysosomotropic agent, accumulating in lysosomes and disrupting their function, which in turn blocks autophagic flux.[1][2] This disruption of autophagy is considered its primary anticancer mechanism.

Q2: In which cancer cell types has this compound shown efficacy?

A2: this compound has demonstrated micromolar anticancer activity in a wide range of cancer cell lines, including colon, lung, pancreatic, neuroblastoma, and osteosarcoma.[1] It has shown particular effectiveness against cancer stem-like cells and KRAS-mutant cancer cells.[1][2]

Q3: Is the anticancer effect of this compound dependent on NOS1 expression?

A3: No, the anticancer activity of this compound has been shown to be independent of NOS1 expression.[1][3] Experiments using NOS1-knockout cancer cells demonstrated that the compound retained its cytotoxic effects, indicating that its primary anticancer mechanism is not mediated through NOS1 inhibition.[1][2]

Q4: How does this compound's inhibition of the autophagy-lysosomal pathway lead to cancer cell death?

A4: By inhibiting the autophagy-lysosomal pathway, this compound prevents the degradation and recycling of cellular components. This leads to the accumulation of dysfunctional proteins and organelles, as well as an increase in autophagic vesicles that cannot be cleared.[1][2] This disruption of cellular homeostasis can induce cell stress and ultimately lead to cell death. The process involves lysosomal membrane permeabilization, which can release cathepsins and other hydrolytic enzymes into the cytoplasm, further contributing to cytotoxicity.[1][2]

Troubleshooting Guide

This guide addresses potential issues you may encounter during your experiments with this compound, with a focus on overcoming what may appear as resistance or lack of efficacy.

Problem 1: Limited or No Cytotoxicity Observed at Expected Concentrations

Possible Cause 1: Cell Line-Dependent Sensitivity

  • Explanation: The reliance of cancer cells on autophagy for survival can vary significantly between different cell lines and tumor types. Cells that are less dependent on a functional autophagy pathway may exhibit lower sensitivity to this compound.

  • Troubleshooting Steps:

    • Baseline Autophagy Assessment: Before treatment, characterize the basal autophagic flux in your cell line of interest. This can be done by measuring the levels of autophagy markers like LC3-II and p62/SQSTM1.

    • Positive Control: Include a well-established autophagy inhibitor, such as chloroquine or bafilomycin A1, as a positive control to confirm that your cell line is sensitive to autophagy inhibition.

    • Cell Line Screening: If feasible, test this compound on a panel of cell lines to identify those with higher sensitivity.

Possible Cause 2: Suboptimal Experimental Conditions

  • Explanation: The efficacy of this compound can be influenced by experimental parameters such as cell density, treatment duration, and serum concentration in the culture medium.

  • Troubleshooting Steps:

    • Dose-Response and Time-Course: Perform a comprehensive dose-response analysis with a range of this compound concentrations and extend the treatment duration (e.g., 24, 48, and 72 hours) to determine the optimal conditions for your specific cell line.

    • Nutrient Conditions: As autophagy is a response to cellular stress, including nutrient deprivation, consider evaluating the effect of this compound under both nutrient-rich (normal serum) and nutrient-starved (low serum or serum-free) conditions.

Possible Cause 3: Drug Efflux Mechanisms

  • Explanation: Cancer cells can develop resistance to drugs by upregulating efflux pumps, such as P-glycoprotein (P-gp), which actively transport compounds out of the cell, preventing them from reaching their intracellular targets.[4]

  • Troubleshooting Steps:

    • Efflux Pump Inhibitors: Co-treat cells with this compound and a known efflux pump inhibitor (e.g., verapamil for P-gp) to determine if drug efflux is contributing to the lack of efficacy.

    • Expression Analysis: Assess the expression levels of common drug efflux pumps in your cell line through qPCR or western blotting.

Problem 2: Difficulty in Confirming Autophagy Inhibition

Possible Cause 1: Incorrect Interpretation of Autophagy Markers

  • Explanation: An increase in the autophagosome-associated protein LC3-II can indicate either an induction of autophagy or a blockage of autophagic degradation.

  • Troubleshooting Steps:

    • Autophagic Flux Assay: To differentiate between autophagy induction and blockage, perform an autophagic flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or E64d/pepstatin A. A further accumulation of LC3-II in the presence of both this compound and the lysosomal inhibitor indicates a functional autophagic flux that is being blocked by this compound.

    • p62/SQSTM1 Levels: Concurrently measure the levels of p62/SQSTM1, a protein that is degraded by autophagy. An accumulation of p62 alongside an increase in LC3-II is a strong indicator of autophagy inhibition.[1]

Possible Cause 2: Insufficient Drug Concentration at the Lysosome

  • Explanation: The inhibitory action of this compound depends on its accumulation within the acidic environment of the lysosome.

  • Troubleshooting Steps:

    • Lysosomal Staining: Use lysosomotropic dyes like LysoTracker Red to visualize lysosomes and assess any changes in their morphology or number upon this compound treatment.

    • pH Measurement: While technically challenging, methods to measure lysosomal pH can be employed to confirm that this compound is disrupting the acidic environment of the lysosome.

Overcoming this compound Resistance: Combination Strategies

Since documented resistance to this compound has not yet been established, the following strategies are proposed to enhance its efficacy, which can be viewed as a proactive approach to overcoming potential resistance. The principle behind many of these combinations is to induce a cellular state that is highly dependent on autophagy for survival, thereby sensitizing the cells to the inhibitory effects of this compound.

Strategy 1: Combination with Chemotherapeutic Agents

  • Rationale: Many conventional chemotherapies induce cellular stress and damage, which in turn can trigger protective autophagy as a survival mechanism for cancer cells. By co-administering this compound, this protective autophagy is blocked, leading to enhanced cancer cell death.

  • Potential Combinations:

    • DNA Damaging Agents (e.g., cisplatin, doxorubicin): These agents induce significant cellular stress, making the cancer cells more reliant on autophagy.

    • Taxanes (e.g., paclitaxel): These microtubule-stabilizing agents can also induce autophagy.

  • Experimental Approach:

    • Determine the IC50 values of the chemotherapeutic agent and this compound individually.

    • Design a combination treatment matrix with varying concentrations of both drugs.

    • Assess cell viability using assays like MTT or CellTiter-Glo.

    • Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Strategy 2: Combination with Targeted Therapies

  • Rationale: Inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR pathway, can induce autophagy. Combining these inhibitors with this compound can create a potent synergistic effect.[5]

  • Potential Combinations:

    • mTOR Inhibitors (e.g., rapamycin, everolimus): These are known inducers of autophagy.[5]

    • Tyrosine Kinase Inhibitors (TKIs): In some contexts, TKIs can induce protective autophagy.[6]

  • Experimental Approach:

    • Confirm that the targeted therapy of choice induces autophagy in your cell line by monitoring LC3-II and p62 levels.

    • Follow the experimental design for combination studies as outlined in Strategy 1.

Strategy 3: Combination with Radiotherapy

  • Rationale: Radiation therapy induces DNA damage and oxidative stress, which are potent triggers of autophagy. Inhibiting this radioprotective autophagy with this compound can enhance the radiosensitivity of cancer cells.

  • Experimental Approach:

    • Treat cells with this compound before and/or after irradiation.

    • Assess cell survival using clonogenic assays.

    • Evaluate markers of DNA damage (e.g., γH2AX foci) and apoptosis.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Cancer4.3
SW480Colon Cancer8.2
A549Lung Cancer15.0
PANC-1Pancreatic Cancer10.5
SH-SY5YNeuroblastoma9.7
U2OSOsteosarcoma11.2
TGS-01 (CSCs)Glioma4.4

Data summarized from a 2-day treatment study.[1]

Experimental Protocols

Protocol 1: Autophagic Flux Assay by Western Blot

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and are 60-70% confluent at the time of harvesting.

  • Treatment:

    • Group 1: Untreated control.

    • Group 2: this compound (at the desired concentration, e.g., 1x or 2x IC50).

    • Group 3: Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.

    • Group 4: this compound for the full duration, with Bafilomycin A1 (100 nM) added for the last 4 hours.

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

G cluster_0 Cellular Stress cluster_1 Autophagy Pathway cluster_2 Cellular Outcome Chemotherapy Chemotherapy Autophagy_Induction Autophagy Induction Chemotherapy->Autophagy_Induction TargetedTherapy Targeted Therapy TargetedTherapy->Autophagy_Induction Radiotherapy Radiotherapy Radiotherapy->Autophagy_Induction Autophagosome Autophagosome Formation Autophagy_Induction->Autophagosome Fusion Autophagosome- Lysosome Fusion Autophagosome->Fusion Degradation Degradation & Recycling Fusion->Degradation CellDeath Cell Death (Enhanced Efficacy) Fusion->CellDeath Survival Cell Survival (Resistance) Degradation->Survival ARL17477 This compound ARL17477->Fusion Inhibits

Caption: Overcoming resistance by combining this compound with other cancer therapies.

Caption: A logical workflow for troubleshooting experiments with this compound.

References

ARL 17477: Technical Support and Troubleshooting Guide for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This technical support center provides essential information regarding the observed toxicity and side effects of ARL 17477 in animal models. This guide is intended for researchers, scientists, and drug development professionals to aid in experimental design, interpretation of results, and troubleshooting of potential in vivo complications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS). Its primary mechanism is to block the production of nitric oxide (NO) specifically in neuronal tissues. This selectivity is crucial as it minimizes the impact on endothelial NOS (eNOS), which is vital for maintaining cardiovascular homeostasis.

Q2: What are the most commonly reported side effects of this compound in animal models?

Based on available preclinical studies, the most notable dose-dependent side effect is a reduction in regional cerebral blood flow (rCBF) at higher doses.[1] Additionally, due to the role of nNOS in the gastrointestinal tract, alterations in gastric motility may be observed.[2]

Q3: Does this compound affect blood pressure?

Studies in both rats and pigs have shown that this compound, at doses effective for nNOS inhibition, does not significantly alter mean arterial blood pressure (MABP).[1][2] This is a key advantage over non-selective NOS inhibitors that can cause hypertension by inhibiting eNOS.

Q4: Is there any reported mortality associated with this compound administration?

One study involving permanent focal ischemia in rats reported mortality in both the this compound-treated and saline-treated groups.[3] Due to the high mortality in the control group, it is difficult to definitively attribute the deaths to this compound toxicity alone in this severe injury model. Researchers should carefully monitor animal well-being, particularly in models of severe disease.

Q5: What is the reported plasma half-life of this compound?

A study in pigs reported a plasma half-life of less than 30 minutes for this compound.[2] This short half-life should be considered when designing dosing regimens for continuous exposure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced Cerebral Blood Flow High dose of this compound.Consider reducing the dose. Doses of 1-3 mg/kg have been shown to be effective in reducing ischemic damage without significantly impacting rCBF in rats.[1]
Altered Gastrointestinal Motility (e.g., changes in stool consistency or frequency) Inhibition of nNOS in the enteric nervous system.Monitor feeding and hydration status. If severe, consider dose reduction or alternative nNOS inhibitors. Note any changes in gastric compliance.[2]
Unexpected Cardiovascular Effects (e.g., changes in heart rate) Although not reported, individual animal variability or experimental conditions could play a role.Continuously monitor cardiovascular parameters. Ensure the purity of the this compound compound. Review experimental protocol for confounding factors.
General signs of distress (e.g., lethargy, piloerection) May be related to the vehicle, administration procedure, or off-target effects.Include a vehicle-only control group. Refine the administration technique to minimize stress. Monitor animals closely for the first few hours after dosing.

Quantitative Data Summary

The following tables summarize the key quantitative data on the physiological effects of this compound observed in animal models.

Table 1: Dose-Dependent Effects of this compound on Regional Cerebral Blood Flow (rCBF) and Mean Arterial Blood Pressure (MABP) in Rats

Dose (mg/kg, i.v.)Change in rCBF (%)Change in MABPReference
10No alteration[1]
3-2.4 ± 4.5No alteration[1]
10-27 ± 5.3 (at 10 min)-24 ± 14.08 (at 3 h)No alteration[1]

Table 2: Effects of this compound on Gastric Compliance in Pigs

Dose (mg/kg, i.v.)Effect on Gastric Fundic Volume-Pressure CurvesEffect on Blood PressureReference
3Influenced in a similar way to L-NAME (decreased compliance)No influence[2]

Experimental Protocols

1. Assessment of Cardiovascular and Cerebrovascular Effects in a Rat Model of Cerebral Ischemia

  • Animal Model: Wistar rats.

  • Drug Administration: Intravenous (i.v.) administration of this compound at doses of 1, 3, or 10 mg/kg.

  • Surgical Procedure: Transient (2 hours) middle cerebral artery (MCA) occlusion followed by reperfusion.

  • Physiological Monitoring:

    • Regional Cerebral Blood Flow (rCBF): Measured using laser-Doppler flowmetry.

    • Mean Arterial Blood Pressure (MABP): Monitored via a femoral artery catheter.

  • Outcome Measures: Infarct volume assessed after a specified reperfusion period. Cortical NOS activity measured to confirm target engagement.

2. Evaluation of Gastrointestinal Effects in a Pig Model

  • Animal Model: Conscious pigs instrumented with a fundic cannula.

  • Drug Administration: Intravenous (i.v.) administration of this compound at a dose of 3 mg/kg.

  • Measurement of Gastric Compliance: Gastric fundic volume-pressure curves were generated to assess changes in stomach compliance.

  • Cardiovascular Monitoring: Mean arterial blood pressure was monitored.

  • Pharmacokinetic Analysis: Plasma concentrations of this compound were measured to determine its half-life.

Visualizations

Signaling_Pathway_of_nNOS_Inhibition cluster_neuron Neuron cluster_effects Physiological Effects L-Arginine L-Arginine nNOS nNOS L-Arginine->nNOS L-Citrulline L-Citrulline nNOS->L-Citrulline NO Nitric Oxide (NO) nNOS->NO Vasodilation Neuronal Vasodilation NO->Vasodilation Neurotransmission Neurotransmission NO->Neurotransmission GI_Motility GI Motility Regulation NO->GI_Motility ARL17477 This compound ARL17477->nNOS Inhibition

Caption: Mechanism of this compound action via inhibition of nNOS.

Experimental_Workflow_Toxicity_Screening start Start: Dose Selection animal_model Select Animal Model (e.g., Rat, Pig) start->animal_model drug_admin Administer this compound (Specify Dose & Route) animal_model->drug_admin monitoring In-life Monitoring - Clinical Signs - Cardiovascular - GI Function drug_admin->monitoring endpoint Endpoint Reached? monitoring->endpoint endpoint->monitoring No necropsy Necropsy & Histopathology endpoint->necropsy Yes data_analysis Data Analysis & Interpretation necropsy->data_analysis end End data_analysis->end

Caption: General workflow for in vivo toxicity assessment.

References

Navigating Inconsistent Results with ARL 17477: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals utilizing ARL 17477 may encounter variability in their experimental outcomes. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to address these challenges and ensure more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme.[1] It has been shown to reduce ischemic cell damage in animal models.[1]

Q2: I am observing unexpected effects in my cancer cell line experiments that don't seem related to nNOS inhibition. Why might this be happening?

Recent studies have revealed that this compound has a dual mechanism of action. In addition to inhibiting nNOS, it also functions as an inhibitor of the autophagy-lysosomal system. This activity is independent of its effects on nNOS and may explain unexpected results in cancer cell lines, where autophagy plays a critical role in cell survival and response to treatment.

Q3: My in vivo results with this compound in a cerebral ischemia model are inconsistent. What are some potential reasons for this?

The therapeutic efficacy of this compound in animal models of cerebral ischemia can be highly dependent on the experimental parameters. Studies have shown that the timing of drug administration and the duration of the experiment can significantly impact the outcome.[2] For example, the protective effects of this compound were observed when administered before or shortly after the ischemic event, but the effects were diminished with delayed administration.[2]

Q4: What is the recommended storage and solubility for this compound?

For optimal stability, this compound should be stored desiccated at room temperature.[1] It is soluble in water up to 50 mM and in DMSO up to 100 mM.[1]

Troubleshooting Inconsistent Results

In Vitro Experiments
Problem Potential Cause Troubleshooting Steps
High cell toxicity or unexpected off-target effects This compound's inhibition of the autophagy-lysosomal pathway may be causing cytotoxicity, especially in cancer cell lines that are dependent on autophagy for survival.- Consider the dual-action of this compound in your experimental design and data interpretation.- Perform control experiments to distinguish between nNOS inhibition and autophagy inhibition. This could involve using other nNOS inhibitors that do not affect autophagy, or specific autophagy inhibitors.- Titrate the concentration of this compound to find a window where nNOS is inhibited with minimal impact on autophagy, if possible.
Variability in results between experiments - Inconsistent this compound concentration: Improper dissolution or degradation of the compound.- Cell culture conditions: Variations in cell density, media composition, or passage number.- This compound Preparation: Prepare fresh stock solutions in DMSO or water and store them appropriately. Avoid repeated freeze-thaw cycles. Perform a final dilution in pre-warmed cell culture medium immediately before use.- Standardize Cell Culture: Maintain consistent cell seeding densities and passage numbers. Use the same batch of media and supplements for all related experiments.
No observable effect of this compound - Low expression of nNOS in the cell line. - Incorrect dosage or insufficient incubation time. - Confirm nNOS Expression: Verify the expression of nNOS in your cell line using techniques like Western blotting or qPCR.- Optimize Treatment: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and endpoint.
In Vivo Experiments
Problem Potential Cause Troubleshooting Steps
Inconsistent reduction in infarct volume in cerebral ischemia models - Timing of Administration: The therapeutic window for this compound's neuroprotective effects may be narrow.[2]- Animal Model Variability: Differences in the severity of ischemia or the animal strain can influence the outcome.- Optimize Administration Time: Conduct a time-course study to determine the optimal window for this compound administration relative to the ischemic event.- Standardize Animal Model: Ensure consistent surgical procedures and use animals of the same strain, age, and weight. Monitor physiological parameters such as blood pressure, as this compound has been shown not to alter mean arterial blood pressure at certain doses.[3]
Variability in drug efficacy - Poor bioavailability or rapid metabolism. - Incorrect vehicle or administration route. - Review Pharmacokinetics: Be aware of the reported short half-life of this compound in some species. This may necessitate different dosing strategies.- Optimize Formulation: Ensure this compound is fully dissolved in a suitable vehicle for the chosen administration route (e.g., intravenous).

Experimental Protocols (Best-Practice Recommendations)

The following are generalized protocols based on available literature. It is crucial to optimize these protocols for your specific experimental setup.

In Vitro nNOS Inhibition Assay
  • Cell Culture: Plate cells at a desired density in a suitable multi-well plate and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions.

  • Endpoint Analysis: Measure nNOS activity using a nitric oxide synthase assay kit or assess downstream signaling pathways.

In Vivo Cerebral Ischemia Model (Rat)
  • Animal Model: Use male Wistar rats (or another appropriate strain) of a consistent age and weight.

  • Ischemia Induction: Induce focal cerebral ischemia using a standard method such as transient middle cerebral artery occlusion (MCAO).

  • This compound Administration:

    • Dose: Based on published data, doses ranging from 1 mg/kg to 10 mg/kg have been used.[2][3] A dose of 1 mg/kg has shown a significant reduction in infarct volume.[3]

    • Vehicle: Saline.

    • Route: Intravenous (i.v.) injection.

    • Timing: Administer this compound 30 minutes before the onset of ischemia or at the time of reperfusion.[2]

  • Reperfusion and Follow-up: Allow for a reperfusion period (e.g., 24-48 hours).[2]

  • Endpoint Analysis: Measure infarct volume using TTC staining and assess neurological deficits.

Quantitative Data Summary

Table 1: Effect of this compound on Infarct Volume and Regional Cerebral Blood Flow (rCBF) in a Rat Model of Transient Middle Cerebral Artery Occlusion [3]

Dose (mg/kg, i.v.)Reduction in Infarct Volume (%)Change in rCBF (%)Change in Cortical NOS Activity (%)
153 (p < 0.05)0-45 +/- 15.7 (at 3h, p < 0.05)
323-2.4 +/- 4.5-63 +/- 13.4 (at 3h, p < 0.05)
106.5-27 +/- 5.3 (p < 0.05)-86 +/- 14.9 (at 10 min)

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental considerations, the following diagrams are provided.

ARL17477_Mechanism cluster_nNOS nNOS Inhibition cluster_Autophagy Autophagy Inhibition ARL17477 This compound nNOS Neuronal Nitric Oxide Synthase (nNOS) ARL17477->nNOS inhibits Autophagy Autophagy-Lysosomal Pathway ARL17477->Autophagy inhibits NO Nitric Oxide (NO) nNOS->NO synthesizes Neuroprotection Neuroprotection (in ischemia) NO->Neuroprotection contributes to (in some contexts) CellDeath Cancer Cell Death Autophagy->CellDeath can promote survival Troubleshooting_Workflow Start Inconsistent Results with this compound CheckMechanism Are you considering the dual (nNOS and autophagy) inhibition? Start->CheckMechanism CheckProtocol Is your experimental protocol optimized? CheckMechanism->CheckProtocol Yes ControlExperiments Perform Control Experiments CheckMechanism->ControlExperiments No InVitro In Vitro Issues CheckProtocol->InVitro In Vitro InVivo In Vivo Issues CheckProtocol->InVivo In Vivo OptimizeDose Optimize Dose and Incubation Time InVitro->OptimizeDose InVitro->ControlExperiments OptimizeTiming Optimize Administration Timing and Duration InVivo->OptimizeTiming StandardizeModel Standardize Animal Model InVivo->StandardizeModel ConsistentResults Consistent Results OptimizeDose->ConsistentResults ControlExperiments->CheckProtocol OptimizeTiming->ConsistentResults StandardizeModel->ConsistentResults

References

ARL 17477: Technical Support Center for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments with ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental considerations to facilitate smooth and successful research.

Frequently Asked Questions (FAQs)

Q1: What is the established half-life of this compound?

The plasma half-life of this compound has been determined to be less than 30 minutes in pigs following intravenous administration.[1] Preclinical studies also indicate a rapid decrease in plasma concentration within an hour of intravenous administration, suggesting a short duration of action.

Q2: What is the oral bioavailability of this compound?

Q3: What are the known primary mechanisms of action for this compound?

This compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[2][3] More recent research has also identified a dual inhibitory role, where it also affects the autophagy-lysosomal system.[2] This dual action should be considered when designing experiments and interpreting results.

Q4: Are there any known issues with the stability of this compound in solution?

While specific stability data is not extensively reported, it is recommended to prepare fresh solutions of this compound for each experiment to ensure potency. For storage of stock solutions, follow the manufacturer's recommendations, which typically involve storing aliquots at -20°C or -80°C.

Q5: What are the recommended solvents for this compound?

This compound is typically soluble in aqueous solutions and organic solvents like dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific experimental requirements and the vehicle used for in vivo or in vitro studies. Always ensure the final concentration of the organic solvent is compatible with the biological system being studied.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic data for this compound.

ParameterSpeciesValueRoute of AdministrationReference
Half-life (t½)Pig< 30 minutesIntravenous[1]
Peak Plasma Concentration (Cmax)Preclinical model0.16 µM (at 1 hour post-dose)1 mg/kg Intravenous

Experimental Protocols and Methodologies

Determination of this compound Half-life in Plasma

This section outlines a general methodology for determining the plasma half-life of this compound.

1. Animal Model and Dosing:

  • Select an appropriate animal model (e.g., rat, mouse, pig).

  • Administer this compound intravenously at a defined dose.

2. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes) post-administration.

  • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Immediately process the blood to separate the plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

3. Sample Analysis:

  • Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma. High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a commonly used technique for such analyses.

  • Prepare a standard curve of this compound in blank plasma to allow for accurate quantification.

  • Analyze the collected plasma samples to determine the concentration of this compound at each time point.

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration of this compound versus time.

  • Use appropriate pharmacokinetic software to fit the data to a suitable model (e.g., one-compartment or two-compartment model) and calculate the elimination half-life (t½).

Signaling Pathways and Workflows

ARL17477_Signaling_Pathway cluster_nNOS nNOS Inhibition cluster_Autophagy Autophagy-Lysosomal System Inhibition ARL17477 This compound nNOS Neuronal Nitric Oxide Synthase (nNOS) ARL17477->nNOS Inhibits NO Nitric Oxide (NO) nNOS->NO L_Citrulline L-Citrulline nNOS->L_Citrulline L_Arginine L-Arginine L_Arginine->nNOS ARL17477_auto This compound Autolysosome Autolysosome ARL17477_auto->Autolysosome Inhibits Fusion Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Pharmacokinetic_Workflow start Start: Pharmacokinetic Study Design animal_model Select Animal Model and Route of Administration start->animal_model dosing Administer this compound animal_model->dosing sampling Collect Blood Samples at Timed Intervals dosing->sampling processing Process Blood to Obtain Plasma sampling->processing storage Store Plasma Samples at -80°C processing->storage analysis Quantify this compound Concentration (e.g., LC-MS/MS) storage->analysis pk_analysis Perform Pharmacokinetic Analysis analysis->pk_analysis results Determine Half-life, Bioavailability, etc. pk_analysis->results end End: Report Findings results->end

References

Technical Support Center: Mitigating the Impact of ARL 17477 on Peripheral nNOS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the nNOS inhibitor, ARL 17477. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating the impact of this compound on peripheral neuronal nitric oxide synthase (nNOS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). Its primary mechanism of action is to compete with the substrate L-arginine, thereby blocking the synthesis of nitric oxide (NO) by nNOS. This selectivity makes it a valuable tool for studying the specific roles of nNOS in various physiological and pathological processes.

Q2: How selective is this compound for nNOS over other NOS isoforms?

This compound exhibits significant selectivity for nNOS. For detailed inhibitory constants, please refer to the data table below. This selectivity is crucial for attributing observed effects to the inhibition of nNOS rather than endothelial NOS (eNOS) or inducible NOS (iNOS).

Q3: Are there any known off-target effects of this compound?

Yes, recent studies have revealed that this compound can inhibit the autophagy-lysosomal system, an effect that is independent of its action on nNOS.[1][2] This is a critical consideration for interpreting experimental results, as some observed effects may be due to this off-target activity rather than nNOS inhibition.

Q4: Can the inhibitory effect of this compound on nNOS be reversed or mitigated?

Yes, there are two primary strategies to mitigate the on-target effects of this compound:

  • L-arginine Supplementation: As this compound is a competitive inhibitor, increasing the concentration of the nNOS substrate, L-arginine, can help to overcome the inhibition.

  • Nitric Oxide (NO) Donors: By providing an exogenous source of NO, it is possible to bypass the enzymatic blockade imposed by this compound and restore downstream NO signaling.

Troubleshooting Guides

This section provides guidance on how to address common issues encountered during experiments with this compound.

Issue 1: Unexpected or inconsistent experimental results.

  • Possible Cause 1: Off-target effects. The observed phenotype may be due to the inhibition of the autophagy-lysosomal system rather than nNOS.

    • Troubleshooting Steps:

      • Include a control for off-target effects: Use a structurally different nNOS inhibitor with a different off-target profile to see if the same effect is observed.

      • Rescue experiment with an NO donor: If the effect is on-target, it should be rescued by the addition of an NO donor (see Experimental Protocol 2).

      • Utilize nNOS knockout/knockdown models: If available, confirm that the effect of this compound is absent in cells or tissues lacking nNOS.[1][2]

  • Possible Cause 2: Suboptimal inhibitor concentration. The concentration of this compound may be too high, leading to off-target effects, or too low, resulting in incomplete nNOS inhibition.

    • Troubleshooting Steps:

      • Perform a dose-response curve: Determine the minimal effective concentration of this compound that produces the desired level of nNOS inhibition in your specific system.

      • Measure nNOS activity: Directly assess nNOS activity at different this compound concentrations using an assay such as the Griess assay (see Experimental Protocol 3).

Issue 2: Difficulty in mitigating the inhibitory effect of this compound.

  • Possible Cause 1: Insufficient L-arginine supplementation. The concentration of supplemented L-arginine may not be high enough to effectively compete with this compound.

    • Troubleshooting Steps:

      • Titrate L-arginine concentration: Perform a dose-response experiment with varying concentrations of L-arginine in the presence of a fixed concentration of this compound to find the optimal rescue concentration.

      • Ensure adequate cellular uptake of L-arginine: Verify that the cells or tissues are capable of taking up the supplemented L-arginine.

  • Possible Cause 2: Inappropriate choice or concentration of NO donor. The NO donor used may have a short half-life or be used at a sub-optimal concentration.

    • Troubleshooting Steps:

      • Select an appropriate NO donor: Consider the kinetics of NO release and the experimental timeframe. For example, sodium nitroprusside (SNP) is a rapid NO donor, while others have a slower, more sustained release.

      • Perform a dose-response for the NO donor: Determine the concentration of the NO donor that effectively rescues the this compound-induced phenotype without causing toxicity.

Data Presentation

Table 1: Inhibitory Potency of this compound against NOS Isoforms

NOS IsoformSpeciesIC50 (μM)
nNOSRat0.035
iNOSMouse5.0
eNOSHuman3.5

Data compiled from published literature.

Experimental Protocols

Experimental Protocol 1: Competitive Inhibition Assay with L-arginine

This protocol is designed to demonstrate the competitive nature of this compound inhibition and to determine the concentration of L-arginine required to mitigate its effect.

  • Prepare tissue homogenates or cell lysates containing peripheral nNOS.

  • Set up reaction tubes with a fixed, inhibitory concentration of this compound (e.g., 10x IC50).

  • Add increasing concentrations of L-arginine to the reaction tubes (e.g., from 0.1 µM to 10 mM).

  • Initiate the nNOS reaction by adding necessary cofactors (e.g., NADPH, calmodulin).

  • Incubate for a defined period at the optimal temperature for nNOS activity.

  • Terminate the reaction.

  • Measure nNOS activity by quantifying the production of nitric oxide (e.g., using the Griess assay, see Protocol 3).

  • Plot nNOS activity as a function of L-arginine concentration to determine the extent of mitigation.

Experimental Protocol 2: Rescue of nNOS Inhibition with an NO Donor (Sodium Nitroprusside)

This protocol describes how to use an NO donor to bypass the inhibitory effect of this compound.

  • Prepare your experimental system (e.g., isolated peripheral tissue, cultured cells).

  • Pre-incubate the system with an inhibitory concentration of this compound for a sufficient time to block nNOS activity.

  • Add sodium nitroprusside (SNP) at a pre-determined effective concentration (typically in the µM to mM range, a dose-response is recommended).

  • Measure the physiological or biochemical endpoint that is dependent on nNOS activity.

  • Include appropriate controls:

    • Vehicle control (no this compound, no SNP)

    • This compound alone

    • SNP alone

  • Compare the results to determine if SNP can rescue the effect of this compound.

Experimental Protocol 3: Measurement of Nitric Oxide Production using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite.

  • Collect cell culture supernatant or tissue homogenate from your experiment.

  • Prepare a nitrite standard curve using known concentrations of sodium nitrite.

  • Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to your samples and standards in a 96-well plate.

  • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measure the absorbance at 540-570 nm using a microplate reader.

  • Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Signaling_Pathway_Inhibition cluster_nNOS_Activity nNOS Catalytic Cycle cluster_Mitigation Mitigation Strategies L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS Substrate NO Nitric Oxide nNOS->NO Product ARL_17477 This compound ARL_17477->nNOS Inhibition L_Arginine_Supp L-Arginine Supplementation L_Arginine_Supp->L_Arginine Increases Substrate NO_Donor NO Donor NO_Donor->NO Bypasses Inhibition

Caption: this compound inhibits nNOS, which can be mitigated by L-arginine or NO donors.

Experimental_Workflow start Start Experiment add_arl Add this compound start->add_arl observe_effect Observe Phenotype add_arl->observe_effect is_effect_present Is Phenotype Present? observe_effect->is_effect_present rescue_exp Perform Rescue Experiment (NO Donor) is_effect_present->rescue_exp Yes no_effect No Effect Observed is_effect_present->no_effect No is_rescued Is Phenotype Rescued? rescue_exp->is_rescued on_target Conclusion: On-Target Effect is_rescued->on_target Yes off_target Conclusion: Off-Target Effect is_rescued->off_target No

Caption: Workflow to distinguish on-target vs. off-target effects of this compound.

References

Technical Support Center: ARL 17477 and Infarct Volume Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent effects of ARL 17477 on infarct volume. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] Its primary mechanism of action is to reduce the production of nitric oxide (NO) specifically from neuronal sources.[1][2] Overproduction of NO by nNOS following cerebral ischemia is considered neurotoxic, and by inhibiting this enzyme, this compound can exert a neuroprotective effect.[2][3]

Q2: What is the evidence for a dose-dependent effect of this compound on infarct volume?

A2: Preclinical studies in rat models of stroke have demonstrated a clear dose-dependent effect of this compound on reducing infarct volume. A study involving transient middle cerebral artery (MCA) occlusion showed that different intravenous doses of this compound resulted in varying degrees of infarct volume reduction.[1]

Q3: Is there an optimal dose of this compound for reducing infarct volume?

A3: Based on available data, the optimal dose appears to be in the lower range. In a transient ischemia model, a 1 mg/kg dose of this compound was found to be most effective, reducing infarct volume by 53%.[1] Higher doses of 3 mg/kg and 10 mg/kg resulted in a smaller reduction of 23% and 6.5%, respectively.[1] This suggests a U-shaped dose-response curve, where higher doses may have off-target effects or reduced efficacy.

Q4: How does the timing of this compound administration affect its efficacy?

A4: The timing of administration is critical. In a model of permanent focal ischemia, pretreatment with 1 mg/kg of this compound 30 minutes before the onset of ischemia was associated with a decrease in striatal infarct volume.[4] However, if the treatment was delayed until one hour after the onset of ischemia, its therapeutic effect was absent.[4]

Q5: What are the potential side effects or confounding factors to consider when using this compound?

A5: While this compound is a selective nNOS inhibitor, higher doses may impact other physiological parameters. For instance, a 10 mg/kg dose has been shown to significantly decrease regional cerebral blood flow (rCBF).[1] In contrast, lower, more effective doses (1 mg/kg and 3 mg/kg) had minimal to no effect on rCBF.[1] It is also important to note that the severity of the ischemic insult can limit the therapeutic efficacy of this compound.[4]

Troubleshooting Guide

IssuePossible CauseRecommendation
No significant reduction in infarct volume observed. Suboptimal Dose: The dose of this compound may be too high or too low.Refer to the dose-response data. A 1 mg/kg dose has shown the most significant effect in transient ischemia models.[1] Consider performing a dose-optimization study within your specific experimental paradigm.
Timing of Administration: The therapeutic window for this compound is narrow.Administer this compound prior to or immediately following the ischemic event. Efficacy is significantly reduced with delayed administration.[4]
Model of Ischemia: The effectiveness of this compound may vary between permanent and transient ischemia models.Be aware that the therapeutic benefit observed in transient ischemia may not be as pronounced or may be absent in permanent ischemia models, especially with prolonged survival times.[4]
Variability in infarct volume between subjects. Inconsistent Surgical Procedure: Minor variations in the middle cerebral artery occlusion (MCAO) procedure can lead to significant differences in infarct size.Standardize the surgical procedure, including the duration of occlusion and the method of reperfusion. Ensure consistent placement of the occluding filament.
Animal Strain and Physiology: Different rat strains can exhibit varying susceptibility to ischemic injury.[5]Use a consistent and well-characterized animal strain for all experiments. Monitor and control physiological parameters such as blood pressure and body temperature.
Unexpected physiological changes (e.g., altered blood pressure). Off-target Effects at High Doses: While this compound is selective for nNOS, very high doses may affect other nitric oxide synthase isoforms or have other systemic effects.Use the lowest effective dose (e.g., 1 mg/kg) to minimize the risk of off-target effects. Monitor physiological parameters like mean arterial blood pressure (MABP), as this compound should not significantly alter it at neuroprotective doses.[1]

Data on this compound Dose-Dependent Effects

The following tables summarize the quantitative data from key studies on the effects of this compound on infarct volume and other physiological parameters.

Table 1: Effect of this compound on Infarct Volume in Transient Focal Ischemia

Treatment GroupDose (mg/kg, i.v.)Reduction in Infarct Volume (%)Statistical Significance (p-value)
This compound153< 0.05
This compound323> 0.05
This compound106.5> 0.05
Vehicle-0-

Data from a study in rats subjected to 2 hours of middle cerebral artery occlusion followed by 166 hours of reperfusion.[1]

Table 2: Effect of this compound on Infarct Volume in Permanent Focal Ischemia (18 hours)

Treatment GroupDose (mg/kg, i.v.)Cortex Infarct Volume (mm³) (mean ± SEM)Striatum Infarct Volume (mm³) (mean ± SEM)
Saline-302 ± 2981 ± 7
This compound (pretreatment)1237 ± 3655 ± 3
This compound (post-treatment)1229 ± 4367 ± 8
This compound (post-treatment)3284 ± 3475 ± 5

Data from a study in rats subjected to permanent focal cerebral ischemia with infarct volume determined at 18 hours.[4]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This protocol is based on the methodology described in studies investigating the neuroprotective effects of this compound.[1]

  • Animal Preparation: Male Wistar rats are anesthetized. The right femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively.

  • MCAO Procedure: A 4-0 nylon suture with a rounded tip is introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle is administered intravenously.

  • Reperfusion: After 2 hours of occlusion, the suture is withdrawn to allow for reperfusion.

  • Infarct Volume Assessment: After a survival period (e.g., 166 hours), the animals are euthanized, and the brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The infarct volume is then calculated.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

This protocol is based on the methodology used to evaluate this compound in a permanent ischemia setting.[4]

  • Animal Preparation: Male Wistar rats are anesthetized with halothane.

  • MCAO Procedure: Focal cerebral ischemia is induced by the permanent occlusion of the middle cerebral artery using an intraluminal suture method.

  • Drug Administration: this compound (1 or 3 mg/kg) or saline is administered intravenously either 30 minutes before or 60 minutes after the onset of ischemia.

  • Infarct Volume Assessment: At 18 or 48 hours post-occlusion, the animals are euthanized. The brains are sectioned and stained with TTC to determine the infarct volume in the cortex and striatum.

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_ischemia Ischemia Induction cluster_treatment Treatment cluster_analysis Outcome Analysis prep Anesthetize Animal phys_mon Monitor Physiology (BP, Temp) prep->phys_mon mcao Induce MCAO (Transient or Permanent) prep->mcao treatment Administer this compound (Varying Doses and Times) mcao->treatment reperfusion Reperfusion (for tMCAO) treatment->reperfusion tMCAO survival Survival Period treatment->survival pMCAO reperfusion->survival euthanasia Euthanasia & Brain Collection survival->euthanasia staining TTC Staining euthanasia->staining infarct_vol Infarct Volume Measurement staining->infarct_vol

Caption: Experimental workflow for assessing this compound effects on infarct volume.

signaling_pathway cluster_upstream Ischemic Cascade cluster_nNOS nNOS Pathway cluster_downstream Neurotoxicity ischemia Cerebral Ischemia glutamate ↑ Glutamate Release ischemia->glutamate nmda NMDA Receptor Activation glutamate->nmda calcium ↑ Intracellular Ca2+ nmda->calcium nNOS_activation nNOS Activation calcium->nNOS_activation no_production ↑ Nitric Oxide (NO) Production nNOS_activation->no_production neurotoxicity Neurotoxicity no_production->neurotoxicity infarct Infarct Formation neurotoxicity->infarct arl17477 This compound arl17477->nNOS_activation Inhibits

Caption: Signaling pathway of this compound neuroprotection in ischemic stroke.

References

Validation & Comparative

A Comparative Guide to ARL 17477 and Other Neuronal Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ARL 17477 with other prominent neuronal nitric oxide synthase (nNOS) inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.

Introduction to nNOS Inhibition

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a versatile signaling molecule. Dysregulation of nNOS activity has been implicated in various neurological disorders, including stroke, neurodegenerative diseases, and pain. Consequently, the development of potent and selective nNOS inhibitors is a significant area of research for novel therapeutic strategies.

This compound is a well-characterized selective nNOS inhibitor that has demonstrated neuroprotective effects in preclinical models of cerebral ischemia.[1][2] This guide compares the in vitro potency and selectivity of this compound with other commonly used nNOS inhibitors: 7-Nitroindazole, S-Methyl-L-thiocitrulline (SMTC), and Nω-Propyl-L-arginine (NPLA).

Quantitative Comparison of nNOS Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50 and Ki values) of this compound and other selected nNOS inhibitors against the three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Lower values indicate higher potency. Selectivity is determined by the ratio of IC50 or Ki values for eNOS/iNOS versus nNOS.

InhibitornNOSeNOSiNOSSelectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
This compound IC50: 1 µM[1]IC50: 17 µM[1]IC50: N/A17N/A
7-Nitroindazole IC50: 0.17 µM[3]IC50: 0.86 µM[3]IC50: 0.29 µM[3]~5~1.7
S-Methyl-L-thiocitrulline (SMTC) Ki: 1.2 nM[4]Ki: 11 nM[4]Ki: 34 nM[4]~9~28
Nω-Propyl-L-arginine (NPLA) Ki: 57 nM[5]Ki: 8.5 µM[3]Ki: 180 µM[3]~149~3158

Signaling Pathway of nNOS and Inhibition

The following diagram illustrates the signaling pathway leading to the activation of nNOS and the subsequent production of nitric oxide, along with the mechanism of action of nNOS inhibitors.

nnos_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx opens Calmodulin Calmodulin Ca_influx->Calmodulin activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO catalyzes Citrulline L-Citrulline nNOS_active->Citrulline produces L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) cGMP->Physiological_Effects leads to Inhibitor nNOS Inhibitors (e.g., this compound) Inhibitor->nNOS_active inhibits

References

A Comparative Guide to ARL 17477 and Chloroquine for Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the field of cellular biology, the study of autophagy—a critical process for cellular homeostasis, degradation, and recycling of cytoplasmic components—relies heavily on the use of specific inhibitors.[1] Among these, chloroquine has long been a standard tool for blocking the final stages of the autophagic pathway. More recently, ARL 17477 has been identified as a compound with a similar autophagy-inhibiting profile, alongside its established role as a neuronal nitric oxide synthase (NOS1) inhibitor.[2][3] This guide provides a detailed comparison of this compound and chloroquine, offering researchers objective data to inform their choice of an autophagy inhibitor.

Mechanism of Autophagy Inhibition

Both this compound and chloroquine are classified as late-stage autophagy inhibitors, primarily acting on the lysosome to disrupt the final degradation step of the autophagic flux.

Chloroquine (CQ): Chloroquine is a well-established autophagy inhibitor that accumulates in lysosomes, leading to lysosomal dysfunction. Its primary mechanism of action is the impairment of fusion between autophagosomes and lysosomes.[4][5][6] Chloroquine, a weak base, also raises the lysosomal pH, which can inhibit the activity of acid-dependent lysosomal hydrolases responsible for the degradation of autophagic cargo.[7] This blockage of autophagic flux results in the accumulation of autophagosomes and the autophagy-related protein LC3-II within the cell.[8] Beyond its effects on autophagy, chloroquine can also induce disorganization of the Golgi complex and the endo-lysosomal system.[4][6]

This compound: this compound is recognized as a dual-function molecule. It is a selective inhibitor of neuronal nitric oxide synthase (NOS1) and also potently inhibits the autophagy-lysosomal pathway.[2][3] The autophagy inhibition mechanism of this compound is analogous to that of chloroquine.[4] It has a similar chemical structure to chloroquine and is suggested to inhibit autophagic flux at the level of autophagosome-lysosome fusion.[2][4] Studies have shown that treatment with this compound leads to a significant increase in the protein levels of LC3B-II and p62, which is indicative of a blockage in autophagic degradation.[2] Additionally, this compound has been observed to induce lysosomal membrane permeabilization.[2][4] Importantly, its anticancer effects, which are linked to autophagy inhibition, have been shown to be independent of its NOS1-inhibiting activity.[2]

Quantitative Performance Data

The following table summarizes the effective concentrations and cytotoxic potency of this compound and chloroquine as reported in various cancer cell line studies. It is important to note that the IC50 values for this compound primarily reflect its anticancer activity, which is attributed to its autophagy inhibition.

CompoundCell LineEffective ConcentrationIC50 (Cell Viability)Reference
This compound Glioma CSCs (TGS-01)-4.4 ± 0.6 µM[4]
Osteosarcoma CSCs (143B)-1.1 ± 0.4 µM[4]
Various Cancer Lines-4.3 - 15.0 µM[4]
Chloroquine NSCLC (H460, A549)5 µM - 10 µM (in combination)>10 µM (alone)[9]
Glioblastoma (LN229, U373)5 µM (in combination)-[7]
Hepatocellular Carcinoma (HepG2)60 µM-[10]

Experimental Protocols

Accurate assessment of autophagy inhibition requires robust experimental methods. The following are detailed protocols for key assays used to measure autophagic flux.

Western Blotting for LC3-II and p62/SQSTM1 Turnover

This method is a widely used biochemical approach to monitor autophagic flux by measuring the levels of key autophagy-related proteins.

Protocol:

  • Cell Culture and Treatment: Plate cells to the desired confluence. Treat cells with the experimental compounds (e.g., this compound or chloroquine) for the desired time points. Include a control group treated with a lysosomal inhibitor like Bafilomycin A1 or chloroquine alone in the last 2-4 hours to block degradation and measure flux.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. An increase in the LC3-II/loading control ratio and p62/loading control ratio upon treatment with the inhibitor indicates a blockage of autophagic flux.[11][12]

Tandem Fluorescent mRFP-GFP-LC3 Assay

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of GFP and mRFP.

Protocol:

  • Cell Transfection: Transfect cells with a plasmid encoding the mRFP-GFP-LC3 tandem protein using a suitable transfection reagent. Allow cells to express the protein for 24-48 hours.

  • Cell Treatment: Treat the transfected cells with this compound, chloroquine, or control vehicle for the desired duration.

  • Cell Fixation and Imaging:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.

    • Image the cells using a confocal microscope with appropriate laser lines for GFP (green), mRFP (red), and DAPI (blue).

  • Image Analysis:

    • Autophagosomes that have not fused with lysosomes will appear as yellow puncta (co-localization of GFP and mRFP).

    • Autolysosomes, formed after fusion with the acidic lysosome, will appear as red puncta because the GFP signal is quenched by the low pH, while the mRFP signal remains stable.[3][7]

    • An increase in yellow puncta with a concurrent decrease in red puncta indicates a blockage in autophagosome-lysosome fusion.[7]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Autophagy_Pathway cluster_initiation Initiation cluster_nucleation Nucleation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation ULK1_complex ULK1 Complex Beclin1_VPS34_complex Beclin-1/Vps34 Complex ULK1_complex->Beclin1_VPS34_complex Phagophore Phagophore Beclin1_VPS34_complex->Phagophore Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome LC3-II recruitment Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome LC3_conversion LC3-I -> LC3-II LC3_conversion->Phagophore Lysosome Lysosome Lysosome->Autolysosome Inhibitor This compound Chloroquine Inhibitor->Autolysosome Inhibit Fusion

Caption: Late-stage autophagy inhibition by this compound and Chloroquine.

ARL17477_Mechanism cluster_autophagy Autophagy Pathway cluster_nos NOS1 Pathway ARL17477 This compound Autolysosome Autolysosome ARL17477->Autolysosome Inhibits Fusion NOS1 Neuronal Nitric Oxide Synthase (NOS1) ARL17477->NOS1 Inhibits Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO Catalyzed by NOS1

Caption: Dual inhibitory mechanism of this compound.

Western_Blot_Workflow start Cell Treatment with Inhibitors (ARL/CQ) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3, anti-p62) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry Analysis: Quantify LC3-II & p62 detection->analysis

Caption: Workflow for autophagy flux analysis by Western Blot.

mRFP_GFP_LC3_Workflow cluster_analysis Image Analysis start Transfect Cells with mRFP-GFP-LC3 Plasmid treatment Treat with Inhibitors (ARL/CQ) start->treatment fixation Cell Fixation (4% PFA) treatment->fixation imaging Confocal Microscopy (GFP & mRFP channels) fixation->imaging yellow_puncta Yellow Puncta (GFP+ / mRFP+) = Autophagosome imaging->yellow_puncta red_puncta Red Puncta (GFP- / mRFP+) = Autolysosome imaging->red_puncta result Conclusion: Increased Yellow Puncta Indicates Blocked Flux yellow_puncta->result red_puncta->result

Caption: Workflow for mRFP-GFP-LC3 autophagic flux assay.

Conclusion

Both this compound and chloroquine are effective late-stage autophagy inhibitors that function by disrupting the fusion of autophagosomes with lysosomes.

  • Chloroquine is a widely used and well-characterized tool for autophagy research. However, its effects extend beyond autophagy inhibition to the general disorganization of the Golgi and endo-lysosomal systems, which researchers should consider when interpreting data.[4][6]

  • This compound presents a compelling alternative with a similar mechanism of autophagy inhibition.[2][4] Its dual action as a NOS1 inhibitor could be a critical factor depending on the biological system under investigation.[2][3] In contexts where NOS1 signaling is not a confounding factor, this compound can be considered a potent autophagy inhibitor, particularly in cancer models where it has demonstrated micromolar efficacy.[4]

The choice between this compound and chloroquine will depend on the specific research question, the cellular context, and potential off-target effects. For studies focused solely on the impact of late-stage autophagy inhibition, both compounds are suitable. However, if the interplay with nitric oxide signaling is relevant, the dual-inhibitory nature of this compound must be taken into account. Researchers are encouraged to validate the effects of their chosen inhibitor using the robust experimental protocols outlined in this guide.

References

A Comparative Efficacy Analysis of ARL 17477 and 7-Nitroindazole in Neuronal Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the efficacy of two prominent neuronal nitric oxide synthase (nNOS) inhibitors: ARL 17477 and 7-nitroindazole. Both compounds are widely utilized in preclinical research to investigate the roles of nNOS in various physiological and pathological processes, particularly in the context of neuroprotection and cerebral ischemia. This document aims to offer an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

At a Glance: Key Efficacy and Selectivity Parameters

The following table summarizes the key quantitative data for this compound and 7-nitroindazole, focusing on their inhibitory activity against nitric oxide synthase (NOS) isoforms.

ParameterThis compound7-Nitroindazole
Primary Target Neuronal Nitric Oxide Synthase (nNOS)Neuronal Nitric Oxide Synthase (nNOS)
IC50 for nNOS 0.035 µM (rat)[1]Reported as a selective nNOS inhibitor[2], though specific, directly comparable IC50 values across isoforms are less consistently documented in single studies.
IC50 for iNOS 5.0 µM (mouse)[1]Generally considered to have lower potency against iNOS compared to nNOS.
IC50 for eNOS 3.5 µM (human)[1]Shows potential for eNOS inhibition at higher concentrations.[3][4]
Selectivity (nNOS vs. iNOS) ~143-foldSelective for nNOS.
Selectivity (nNOS vs. eNOS) ~100-foldRelatively selective, but less so at higher concentrations.[3]
Secondary Mechanism Inhibition of the autophagy-lysosomal system[5][6]Some studies suggest nNOS-independent effects in specific models.[7]

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and 7-nitroindazole exert their primary effects by inhibiting neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neurons. NO is a critical signaling molecule involved in neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow. In pathological conditions such as stroke, excessive NO production by nNOS can contribute to excitotoxicity and neuronal damage.

This compound is a potent and highly selective competitive inhibitor of nNOS.[1][8] Its high degree of selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms makes it a valuable tool for dissecting the specific roles of neuronal NO production.

7-Nitroindazole is also a widely used selective nNOS inhibitor.[2] However, some evidence suggests that its selectivity, particularly over eNOS, may be less pronounced at higher concentrations.[3][4]

A significant point of differentiation has recently emerged with the discovery of a dual mechanism of action for this compound . In addition to its well-established role as a NOS1 inhibitor, this compound has been shown to inhibit the autophagy-lysosomal system, a key cellular degradation and recycling pathway.[5][6] This secondary mechanism is NOS1-independent and may contribute to its overall pharmacological profile.

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The following diagram illustrates the general signaling pathway of nNOS, which is the primary target for both this compound and 7-nitroindazole.

nNOS_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitors Inhibitors Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to CaM Calmodulin NMDA_Receptor->CaM Ca2+ Influx Activates nNOS nNOS CaM->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces L_Arginine L-Arginine L_Arginine->nNOS Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion via sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Neurotransmission, Vasodilation) PKG->Cellular_Response Phosphorylates Targets ARL17477 This compound ARL17477->nNOS Inhibits Seven_NI 7-Nitroindazole Seven_NI->nNOS Inhibits

Caption: A simplified diagram of the nNOS signaling pathway and the points of inhibition for this compound and 7-Nitroindazole.

Comparative Efficacy in Preclinical Models

Both this compound and 7-nitroindazole have demonstrated neuroprotective effects in various animal models of neurological disorders, most notably in cerebral ischemia.

Neuroprotection in Cerebral Ischemia

Studies utilizing the transient middle cerebral artery occlusion (MCAO) model in rats have shown that This compound can significantly reduce infarct volume.[8] For instance, administration of this compound at a dose of 1 mg/kg resulted in a 53% reduction in ischemic infarct volume.[8]

7-Nitroindazole has also been shown to be neuroprotective in models of global ischemia in rats.[1] In these studies, treatment with 7-nitroindazole led to significantly lower lesion scores and higher neuron counts in the hippocampus.

Effects on Cerebral Blood Flow

The impact of these inhibitors on cerebral blood flow (CBF) is a critical consideration. This compound has been shown to decrease cortical NOS activity without significantly altering mean arterial blood pressure at neuroprotective doses.[8] At a dose of 1 mg/kg, this compound reduced NOS activity by 45% with no significant change in regional CBF.[8]

In contrast, 7-nitroindazole has been reported to cause a dose-dependent decrease in cerebral blood flow.[9] Doses of 25 mg/kg and 50 mg/kg in rats resulted in significant reductions in blood flow across various brain regions, although it did not produce changes in arterial blood pressure, suggesting a lack of significant effect on eNOS at these doses.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of this compound and 7-nitroindazole.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds on NOS isoforms using the Griess assay to measure nitrite, a stable breakdown product of NO.

NOS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection (Griess Assay) cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified NOS enzyme (nNOS, eNOS, iNOS) - L-Arginine (substrate) - NADPH (cofactor) - Calmodulin (for nNOS/eNOS) - Assay Buffer Incubation Incubate NOS enzyme with inhibitor (or vehicle control) for a defined period. Reagents->Incubation Inhibitors Prepare Inhibitor Solutions: - this compound and 7-Nitroindazole at various concentrations Inhibitors->Incubation Initiation Initiate reaction by adding L-Arginine and cofactors. Incubation->Initiation Reaction_Time Allow reaction to proceed at 37°C for a specific time. Initiation->Reaction_Time Termination Stop the reaction. Reaction_Time->Termination Griess_Reagent Add Griess Reagent to reaction mixture. Termination->Griess_Reagent Color_Development Incubate for color development. Griess_Reagent->Color_Development Measurement Measure absorbance at ~540 nm. Color_Development->Measurement Calculate_Nitrite Calculate nitrite concentration in samples. Measurement->Calculate_Nitrite Standard_Curve Generate a nitrite standard curve. Standard_Curve->Calculate_Nitrite Calculate_Inhibition Determine percent inhibition and calculate IC50 values. Calculate_Nitrite->Calculate_Inhibition

Caption: A workflow diagram for a typical in vitro NOS inhibition assay using the Griess reagent.

Detailed Steps:

  • Reagent Preparation: Prepare all solutions, including purified NOS enzymes, substrate, cofactors, and assay buffer. Prepare serial dilutions of this compound and 7-nitroindazole.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add the NOS enzyme to wells containing either the inhibitor at various concentrations or the vehicle control. Allow for a pre-incubation period.

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of L-arginine and necessary cofactors (e.g., NADPH, calmodulin).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for NO production.

  • Reaction Termination: Stop the reaction, often by adding a reagent that denatures the enzyme.

  • Nitrite Detection (Griess Assay):

    • Add Griess Reagent I (sulfanilamide in acid) to each well, followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature to allow for the formation of a colored azo compound.

  • Data Acquisition: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite produced in each sample from the standard curve.

    • Calculate the percentage of NOS inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.

MCAO_Workflow cluster_preop Pre-Operative cluster_surgery Surgical Procedure cluster_postop Post-Operative cluster_analysis Analysis Animal_Prep Anesthetize the rat and maintain body temperature. Drug_Admin Administer this compound, 7-Nitroindazole, or vehicle (e.g., intravenously) at the designated time (pre- or post-occlusion). Animal_Prep->Drug_Admin Incision Make a midline neck incision to expose the common carotid artery (CCA). Drug_Admin->Incision Ligation Isolate and ligate the external carotid artery (ECA) and the pterygopalatine artery. Incision->Ligation Occlusion Insert a filament into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA). Ligation->Occlusion Reperfusion After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow reperfusion. Occlusion->Reperfusion Recovery Suture the incision and allow the animal to recover. Reperfusion->Recovery Neurological_Scoring Assess neurological deficits at various time points. Recovery->Neurological_Scoring Infarct_Volume After a set survival period (e.g., 24-48 hours), sacrifice the animal and stain the brain (e.g., with TTC) to measure infarct volume. Recovery->Infarct_Volume

Caption: An experimental workflow for the middle cerebral artery occlusion (MCAO) model in rats.

Detailed Steps:

  • Animal Preparation and Drug Administration: Anesthetize the rat and maintain its body temperature. Administer the test compound (this compound or 7-nitroindazole) or vehicle at the specified dose and time relative to the occlusion.

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the common carotid artery (CCA) and its bifurcation into the internal carotid artery (ICA) and external carotid artery (ECA).

    • Carefully ligate the ECA and the pterygopalatine artery.

    • Introduce a nylon filament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 2 hours). For transient ischemia models, withdraw the filament to allow for reperfusion of the ischemic territory.

  • Recovery: Suture the incision and monitor the animal during recovery from anesthesia.

  • Outcome Assessment:

    • At various time points post-surgery, assess neurological deficits using a standardized scoring system.

    • After a predetermined survival period (e.g., 24 or 48 hours), euthanize the animal, remove the brain, and section it.

    • Stain the brain slices with a viability stain such as 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area and calculate the infarct volume.

Conclusion

Both this compound and 7-nitroindazole are effective inhibitors of neuronal nitric oxide synthase and have demonstrated neuroprotective properties in preclinical models. The choice between these two compounds may depend on the specific experimental goals.

  • This compound offers high potency and selectivity for nNOS, which is advantageous for studies aiming to isolate the effects of neuronal NO. Its recently identified dual mechanism of inhibiting the autophagy-lysosomal system presents both a potential therapeutic advantage and a confounding factor in mechanistic studies that must be considered.

  • 7-Nitroindazole is a well-established and effective nNOS inhibitor. While generally selective, researchers should be mindful of its potential to inhibit eNOS at higher concentrations, which could influence experimental outcomes, particularly those related to vascular function.

For researchers in drug development, the high selectivity of this compound may be preferable for targeting nNOS-mediated pathologies with a lower risk of off-target effects on the vasculature. However, its dual-action on autophagy warrants further investigation to fully understand its therapeutic potential and to delineate the contributions of each mechanism to its overall efficacy. The selection of either inhibitor should be guided by a thorough understanding of their respective pharmacological profiles and the specific requirements of the experimental design.

References

ARL 17477: A Dual Inhibitor of Neuronal Nitric Oxide Synthase and Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

ARL 17477 has long been recognized for its potent and selective inhibition of neuronal nitric oxide synthase (nNOS).[1][2] Emerging research, however, has unveiled a novel, NOS1-independent mechanism of action, positioning this compound as a dual inhibitor with significant therapeutic potential in oncology.[3][4][5] This guide provides a comparative analysis of this compound, supported by experimental data, to validate its dual-inhibitor effect and compare its performance against other alternatives.

Comparative Efficacy of this compound in Ischemia

This compound has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[1][6] Its efficacy in reducing infarct volume has been compared with non-selective NOS inhibitors like N-nitro-L-arginine (L-NA).

Table 1: Effect of this compound vs. L-NA on Infarct Volume and Physiological Parameters in a Rat Model of Transient Middle Cerebral Artery (MCA) Occlusion [1]

Treatment Group (i.v.)DoseReduction in Infarct Volume (%)Change in Regional Cerebral Blood Flow (rCBF) (%)Change in Mean Arterial Blood Pressure (MABP)
This compound 1 mg/kg53 (p < 0.05)0No significant change
3 mg/kg23-2.4 ± 4.5No significant change
10 mg/kg6.5-27 ± 5.3 (p < 0.05)No significant change
L-NA 1 mg/kg-2 (Increase)Not specifiedNot specified
10 mg/kg-15 (Increase)-23 ± 9.8Significant increase (p < 0.05)
Vehicle --Not specifiedNot specified

Table 2: Effect of this compound on Cortical NOS Activity [1]

Treatment Group (i.v.)DoseReduction in NOS Activity (%) (at 3h)
This compound 1 mg/kg45 ± 15.7 (p < 0.05)
3 mg/kg63 ± 13.4 (p < 0.05)
10 mg/kg91 ± 8.9 (p < 0.05)
L-NA 10 mg/kg81 ± 7 (p < 0.05)

Experimental Protocols

Transient Middle Cerebral Artery (MCA) Occlusion in Rats [1]

  • Animal Model : Male Wistar rats were subjected to transient (2 hours) MCA occlusion followed by 166 hours of reperfusion.

  • Drug Administration : this compound, L-NA, or vehicle was administered intravenously.

  • Infarct Volume Measurement : Ischemic infarct volume was determined at the end of the reperfusion period.

  • Physiological Monitoring : Regional cerebral blood flow (rCBF) and mean arterial blood pressure (MABP) were monitored.

  • Enzyme Activity Assay : Cortical NOS activity was measured to confirm target engagement.

Dual Inhibitory Action: nNOS and Autophagy-Lysosomal System

Recent studies have identified a novel anticancer activity of this compound, independent of its nNOS inhibitory function.[3][4][5] this compound was found to inhibit the autophagy-lysosomal system, leading to cancer cell death, particularly in cancer stem-like cells and KRAS-mutant cancer cells.[3][4]

Table 3: Anticancer Activity of this compound [4]

Cell LineCell TypeIC50
Glioma TGS-01 CSCsCancer Stem-like Cells4.4 ± 0.6 µM
Osteosarcoma 143B CSCsCancer Stem-like Cells1.1 ± 0.4 µM

Mechanism of Action: Signaling Pathways

This compound's dual-inhibitor effect targets two distinct cellular pathways.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

In the nervous system, excessive nitric oxide (NO) production by nNOS, often triggered by excitotoxic conditions like ischemia, contributes to neuronal damage.[6] this compound selectively inhibits nNOS, thereby reducing the production of harmful NO.

nNOS_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx nNOS nNOS Ca_Influx->nNOS Activates NO_Production NO Production nNOS->NO_Production Catalyzes Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage Leads to ARL_17477 This compound ARL_17477->nNOS Inhibits

Caption: this compound inhibits nNOS, preventing excessive NO production and subsequent neuronal damage.

Autophagy-Lysosomal System Inhibition

This compound disrupts the autophagy-lysosomal pathway, a critical process for cellular homeostasis and survival in cancer cells. This inhibition leads to the accumulation of autophagosomes and cell death.[3]

Autophagy_Inhibition_Pathway Autophagosome_Formation Autophagosome Formation Autolysosome_Formation Autolysosome Formation Autophagosome_Formation->Autolysosome_Formation Lysosome Lysosome Lysosome->Autolysosome_Formation Degradation Degradation of Cellular Components Autolysosome_Formation->Degradation Cell_Death Cancer Cell Death Autolysosome_Formation->Cell_Death leads to accumulation & Cell_Survival Cancer Cell Survival Degradation->Cell_Survival ARL_17477 This compound ARL_17477->Autolysosome_Formation Inhibits Fusion Experimental_Workflow cluster_nNOS nNOS Inhibition Validation cluster_Autophagy Autophagy Inhibition Validation In_Vitro_Assay In Vitro nNOS Enzyme Assay (Measure IC50) Cell_Based_Assay Cell-Based NO Production Assay In_Vivo_Model In Vivo Ischemia Model (e.g., MCAO) Western_Blot Western Blot for LC3-II & p62 Fluorescence_Microscopy Fluorescence Microscopy (LC3 puncta) Cancer_Cell_Viability Cancer Cell Viability Assay (Measure IC50) ARL_17477_Treatment Treat with this compound ARL_17477_Treatment->In_Vitro_Assay ARL_17477_Treatment->Cell_Based_Assay ARL_17477_Treatment->In_Vivo_Model ARL_17477_Treatment->Western_Blot ARL_17477_Treatment->Fluorescence_Microscopy ARL_17477_Treatment->Cancer_Cell_Viability

References

Unveiling the Untapped Potential of ARL 17477 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

While direct clinical evidence is yet to be established, the unique dual-action mechanism of ARL 17477 as an inhibitor of both neuronal nitric oxide synthase (nNOS) and the autophagy-lysosomal system presents a compelling case for its synergistic potential with conventional chemotherapy. This guide explores this potential by drawing comparisons with existing data on other nNOS and autophagy inhibitors, providing a framework for future research and drug development.

Currently, no published studies have directly investigated the synergistic effects of this compound with specific chemotherapeutic agents. However, a significant body of preclinical research on compounds with similar mechanisms of action strongly suggests that this compound could enhance the efficacy of chemotherapy, offering a promising new avenue for cancer treatment. This guide will delve into the mechanistic rationale for this predicted synergy and present comparative data from studies on other nNOS and autophagy inhibitors.

The Dual-Pronged Attack: How this compound May Potentiate Chemotherapy

This compound's potential to work in concert with chemotherapy stems from its ability to simultaneously target two key pathways that cancer cells often exploit for survival and resistance:

  • Autophagy Inhibition: Many chemotherapy drugs induce a cellular stress response known as autophagy. While initially a survival mechanism, cancer cells can hijack autophagy to withstand the toxic effects of treatment, leading to drug resistance. As an autophagy inhibitor, this compound could block this protective mechanism, leaving cancer cells more vulnerable to the cytotoxic effects of chemotherapy.

  • nNOS Inhibition: Neuronal nitric oxide synthase plays a complex role in cancer progression. In some contexts, its activity can promote tumor growth, angiogenesis, and metastasis. By inhibiting nNOS, this compound may counteract these pro-tumorigenic effects, creating a less favorable environment for cancer cell survival and proliferation, thereby augmenting the impact of chemotherapy.

Comparative Efficacy: Insights from Autophagy and nNOS Inhibitors

To illustrate the potential synergistic effects of this compound, this section presents quantitative data from preclinical studies on other well-characterized autophagy and nNOS inhibitors in combination with standard chemotherapeutic agents.

Synergistic Effects of Autophagy Inhibitors with Chemotherapy

Chloroquine (CQ), a well-known autophagy inhibitor, has been extensively studied in combination with various chemotherapy drugs. The following table summarizes key findings from in vitro studies, demonstrating the potential for this class of drugs to enhance chemotherapeutic efficacy.

Cell LineChemotherapy AgentAutophagy InhibitorIC50 of Chemo Alone (µM)IC50 of Chemo with Inhibitor (µM)Combination Index (CI)Cancer Type
SKOV3CisplatinChloroquine~25~10< 1.0Ovarian Cancer
A2780CisplatinChloroquine~5~2< 1.0Ovarian Cancer
MCF-7DoxorubicinChloroquine~0.5~0.2< 1.0Breast Cancer
HCT1165-FluorouracilChloroquine~4~1.5< 1.0Colon Cancer

Note: A Combination Index (CI) value of less than 1.0 indicates a synergistic interaction between the two agents.

Potential Synergistic Effects of nNOS Inhibitors with Chemotherapy

While less extensively studied in the context of chemotherapy synergy compared to autophagy inhibitors, some evidence suggests that nNOS inhibitors could also enhance the effects of certain cytotoxic agents. The data in this area is more nascent, and further research is needed to fully elucidate these interactions. The following table provides a hypothetical framework based on the known roles of nitric oxide in cancer biology.

Cell LineChemotherapy AgentnNOS Inhibitor (Example)IC50 of Chemo Alone (µM)IC50 of Chemo with Inhibitor (µM)Combination Index (CI)Cancer Type
A549PaclitaxelL-NAME>10<10< 1.0Lung Cancer
PC-3Docetaxel7-Nitroindazole~5~2< 1.0Prostate Cancer
U87-MGTemozolomideL-NAME>50<50< 1.0Glioblastoma

Disclaimer: The data for nNOS inhibitors is illustrative and based on the broader understanding of nitric oxide's role in tumorigenesis. Specific experimental validation of these combinations is required.

Experimental Protocols: A Roadmap for Future Investigation

To facilitate further research into the synergistic potential of this compound, this section outlines a general experimental protocol for assessing drug synergy in cancer cell lines.

In Vitro Synergy Assessment

1. Cell Culture:

  • Cancer cell lines of interest are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • This compound and the selected chemotherapeutic agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of each drug are prepared in culture media.

3. Cell Viability Assay (e.g., MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with:

    • Vehicle control (e.g., DMSO)

    • This compound alone (at various concentrations)

    • Chemotherapeutic agent alone (at various concentrations)

    • A combination of this compound and the chemotherapeutic agent (at various concentration ratios).

  • After a predetermined incubation period (e.g., 48 or 72 hours), MTT reagent is added to each well.

  • Following incubation, the formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

4. Data Analysis:

  • The half-maximal inhibitory concentration (IC50) for each drug alone is calculated.

  • The synergistic effect of the combination treatment is quantified by calculating the Combination Index (CI) using software such as CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizing the Molecular Interactions and Experimental Design

To better understand the proposed mechanisms and experimental approach, the following diagrams have been generated using the DOT language.

Synergy_Pathway cluster_chemo Chemotherapy cluster_autophagy Autophagy Pathway cluster_nNOS nNOS Pathway Chemo Chemotherapeutic Agent DNA_Damage DNA Damage & Cellular Stress Chemo->DNA_Damage Autophagy Autophagy (Protective) DNA_Damage->Autophagy Apoptosis Enhanced Apoptosis & Cell Death DNA_Damage->Apoptosis nNOS nNOS Activity Tumor_Growth Tumor Growth & Survival nNOS->Tumor_Growth ARL17477 This compound ARL17477->Autophagy Inhibits ARL17477->nNOS Inhibits

Caption: Proposed synergistic signaling pathway of this compound with chemotherapy.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture drug_prep 2. Prepare Drug Solutions (this compound & Chemo) cell_culture->drug_prep seeding 3. Seed Cells in 96-well Plates drug_prep->seeding treatment 4. Treat Cells with Drugs (Single & Combination) seeding->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_assay 6. Perform MTT Assay incubation->mtt_assay data_analysis 7. Analyze Data (IC50 & CI Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vitro synergy studies.

Conclusion and Future Directions

While direct experimental data on the combination of this compound and chemotherapy is currently lacking, the mechanistic rationale and the wealth of supporting evidence from studies on other autophagy and nNOS inhibitors strongly suggest a high potential for synergistic interactions. The data presented in this guide provide a solid foundation and a clear roadmap for researchers and drug developers to explore this promising therapeutic strategy. Future preclinical studies should focus on validating these predicted synergies in a range of cancer models and elucidating the precise molecular mechanisms underlying these interactions. Such research will be crucial in paving the way for the potential clinical application of this compound as a valuable component of combination cancer therapy.

ARL 17477: A Comparative Guide to its Cross-Reactivity with NOS Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ARL 17477 is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various physiological and pathological processes. Understanding its cross-reactivity with the other major nitric oxide synthase (NOS) isoforms—endothelial NOS (eNOS) and inducible NOS (iNOS)—is critical for its application as a research tool and for the development of therapeutic agents with improved selectivity. This guide provides a comparative analysis of this compound's interaction with the three NOS isoforms, supported by experimental data.

Quantitative Comparison of this compound Inhibition across NOS Isoforms

The inhibitory activity of this compound against the different NOS isoforms has been quantified using both IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values. These metrics provide a clear picture of the compound's selectivity.

Table 1: IC50 Values of this compound for NOS Isoforms

NOS IsoformSpeciesIC50 (µM)
nNOSRat0.035[1]
iNOSMouse5.0[1]
eNOSHuman3.5[1]

Table 2: Binding Constants (Kd) of this compound for Human NOS Isoforms

NOS IsoformKd (µM)
nNOS0.04
iNOS1.8
eNOS9.5

The data unequivocally demonstrates that this compound is a highly selective inhibitor of nNOS. The IC50 value for rat nNOS is significantly lower than those for mouse iNOS and human eNOS, indicating a much higher potency towards the neuronal isoform. Furthermore, the binding constant (Kd) for human nNOS is approximately 45-fold lower than for human iNOS and 237-fold lower than for human eNOS, confirming its strong and preferential binding to nNOS. This compound acts as a competitive inhibitor of NOS.[1]

Experimental Protocols

The determination of the binding constants and inhibitory activity of this compound against the NOS isoforms was primarily achieved through a spectroscopic competition assay.

Spectroscopic Competition Assay for Determining Binding Constants (Kd)

This method is employed to measure the affinity of an inhibitor for an enzyme by observing changes in the enzyme's absorbance spectrum upon inhibitor binding.

Principle:

The heme group within the active site of NOS exhibits distinct spectral properties. The binding of a ligand, such as the substrate L-arginine or a competitive inhibitor, can induce a shift in the Soret peak of the heme spectrum. This assay leverages the competition between a reference ligand (in this case, imidazole) and the inhibitor of interest (this compound) for binding to the NOS active site.

Methodology:

  • Enzyme Preparation: Purified, full-length human nNOS, eNOS, and iNOS enzymes are used. The concentration of the active dimeric form of the enzyme is determined.

  • Reference Ligand Binding: The NOS enzyme is incubated with a known concentration of imidazole. Imidazole binds to the heme iron, inducing a characteristic spectral shift.

  • Inhibitor Titration: this compound is then titrated into the enzyme-imidazole solution at increasing concentrations.

  • Spectral Monitoring: With each addition of this compound, the absorbance spectrum of the solution is recorded. As this compound displaces imidazole from the active site, a reverse spectral shift is observed.

  • Data Analysis: The change in absorbance is plotted against the concentration of this compound. The data is then fitted to a binding isotherm equation to calculate the dissociation constant (Kd) of this compound for each NOS isoform.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general nitric oxide signaling pathway and the workflow for assessing NOS inhibition.

NOS_Signaling_Pathway cluster_cell Cell L_Arginine L-Arginine NOS NOS Isoforms (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects ARL17477 This compound ARL17477->NOS Inhibition

Caption: Nitric Oxide Signaling Pathway and Inhibition by this compound.

NOS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Purified_NOS Purified NOS Isoforms (nNOS, eNOS, iNOS) Incubation Incubate NOS Isoforms with this compound Purified_NOS->Incubation ARL17477_Sol This compound Solutions (Varying Concentrations) ARL17477_Sol->Incubation Assay_Buffer Assay Buffer and Cofactors Assay_Buffer->Incubation Add_Substrate Add L-Arginine (Substrate) Incubation->Add_Substrate Reaction Allow Reaction to Proceed Add_Substrate->Reaction Measure_Activity Measure NOS Activity (e.g., Citrulline or Nitrite/Nitrate production) Reaction->Measure_Activity Plot_Data Plot % Inhibition vs. [this compound] Measure_Activity->Plot_Data Calculate_IC50 Calculate IC50 or Ki Values Plot_Data->Calculate_IC50

Caption: Experimental Workflow for Determining NOS Inhibition by this compound.

References

A Comparative Analysis of ARL 17477 and L-NAME for Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two commonly used nitric oxide synthase (NOS) inhibitors: ARL 17477 and N(G)-nitro-L-arginine methyl ester (L-NAME). The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by providing a detailed overview of their mechanisms of action, selectivity, and supporting experimental data.

Introduction to NOS Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, vasodilation, and immune responses. The production of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS expression is induced by inflammatory stimuli and is largely calcium-independent. The distinct roles of each isoform have driven the development of selective inhibitors to dissect their individual contributions to health and disease.

This guide focuses on a comparative analysis of this compound, a selective nNOS inhibitor, and L-NAME, a non-selective NOS inhibitor.

Mechanism of Action

This compound is a potent and selective competitive inhibitor of the neuronal nitric oxide synthase (nNOS) isoform.[1] Its selectivity is attributed to its specific binding to the active site of nNOS. This selectivity allows for the targeted inhibition of NO production in neuronal tissues, making it a valuable tool for studying the role of nNOS in neurological disorders.

L-NAME , on the other hand, is a non-selective inhibitor of all three NOS isoforms.[2] It acts as a prodrug that is hydrolyzed in vivo to its active form, N(G)-nitro-L-arginine (L-NOARG), which then competitively inhibits the binding of the natural substrate, L-arginine, to the active site of the NOS enzymes.[3] Its broad-spectrum activity makes it a useful tool for studying the overall effects of NOS inhibition.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the inhibitory potency of this compound and L-NAME against the three NOS isoforms. It is important to note that the inhibitory activity of L-NAME is primarily due to its conversion to L-NOARG.

CompoundnNOSeNOSiNOSSelectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Reference
This compound (IC50, µM) 0.035 (rat)3.5 (human)5.0 (mouse)~100-fold~143-fold[1]
This compound (Kd, µM) 0.02 (human)2.1 (human)0.25 (human)105-fold12.5-fold[1]

Table 1: Inhibitory Potency and Selectivity of this compound. IC50 and Kd values demonstrate the high selectivity of this compound for the nNOS isoform.

CompoundnNOSeNOSiNOSReference
L-NAME (Ki) 15 nM (bovine)39 nM (human)4.4 µM (murine)[2]
L-NAME (IC50, µM) 70 (purified brain NOS)2.7 (HUVEC)27.13 (mouse RAW264.7 cells)[2][3]
L-NOARG (IC50, µM) 1.4 (purified brain NOS)--[3]

Table 2: Inhibitory Potency of L-NAME and its active metabolite L-NOARG. L-NAME exhibits non-selective inhibition of all three NOS isoforms. The potency of L-NAME is significantly influenced by its conversion to the more active inhibitor, L-NOARG.

In Vivo Experimental Data: A Comparative Overview

Both this compound and L-NAME have been extensively used in in vivo studies. Below is a comparative summary of their effects in a rodent model of focal cerebral ischemia.

ParameterThis compound (1 mg/kg, i.v.)L-NA (1 mg/kg, i.v.)Reference
Infarct Volume Reduction 53% reduction2% increase[1]
Mean Arterial Blood Pressure No significant changeSignificant increase[1]

Table 3: Comparative Effects of this compound and L-NA (a related non-selective NOS inhibitor) in a Rat Model of Transient Middle Cerebral Artery Occlusion. This data highlights the neuroprotective effect of selective nNOS inhibition with this compound without the hypertensive side effects associated with non-selective NOS inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and L-NAME, and a general workflow for assessing NOS inhibition.

G cluster_ARL This compound: Selective nNOS Inhibition cluster_LNAME L-NAME: Non-Selective NOS Inhibition L_Arginine_A L-Arginine nNOS_A nNOS L_Arginine_A->nNOS_A NO_A Nitric Oxide nNOS_A->NO_A sGC_A Soluble Guanylate Cyclase (sGC) NO_A->sGC_A GTP_A GTP cGMP_A cGMP GTP_A->cGMP_A sGC activation PKG_A Protein Kinase G (PKG) cGMP_A->PKG_A Physiological_Effects_A Neuronal Signaling PKG_A->Physiological_Effects_A ARL17477 This compound ARL17477->nNOS_A L_Arginine_L L-Arginine nNOS_L nNOS L_Arginine_L->nNOS_L eNOS_L eNOS L_Arginine_L->eNOS_L iNOS_L iNOS L_Arginine_L->iNOS_L NO_L Nitric Oxide nNOS_L->NO_L eNOS_L->NO_L iNOS_L->NO_L sGC_L Soluble Guanylate Cyclase (sGC) NO_L->sGC_L GTP_L GTP cGMP_L cGMP GTP_L->cGMP_L sGC activation PKG_L Protein Kinase G (PKG) cGMP_L->PKG_L Physiological_Effects_L Neuronal Signaling, Vasodilation, Immune Response PKG_L->Physiological_Effects_L LNAME L-NAME LNAME->nNOS_L LNAME->eNOS_L LNAME->iNOS_L

Figure 1: Differential effects on the NO-cGMP signaling pathway.

G start Start animal_model Animal Model (e.g., Rodent Stroke Model) start->animal_model drug_admin Drug Administration (this compound or L-NAME) animal_model->drug_admin tissue_collection Tissue/Blood Collection drug_admin->tissue_collection nos_assay NOS Activity Assay (e.g., Citrulline Assay, Griess Assay) tissue_collection->nos_assay data_analysis Data Analysis nos_assay->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for in vivo NOS inhibition studies.

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Activity Assay (Citrulline Conversion Assay)

This protocol is a generalized method for determining NOS activity by measuring the conversion of [3H]L-arginine to [3H]L-citrulline.

Materials:

  • Purified NOS enzyme or tissue homogenate

  • [3H]L-arginine

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • NADPH

  • CaCl2 (for nNOS and eNOS)

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Stop Buffer (e.g., containing EDTA)

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADPH, CaCl2, calmodulin, and BH4.

  • Add the NOS enzyme source (purified enzyme or tissue homogenate) to the reaction mixture.

  • To test inhibition, pre-incubate the enzyme with this compound or L-NAME for a specified time before adding the substrate.

  • Initiate the reaction by adding [3H]L-arginine.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate [3H]L-citrulline from unreacted [3H]L-arginine.

  • Elute the [3H]L-citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate NOS activity based on the amount of [3H]L-citrulline produced.

In Vivo Rodent Model of Focal Cerebral Ischemia (Transient Middle Cerebral Artery Occlusion - MCAO)

This protocol describes a common procedure for inducing focal cerebral ischemia in rats to evaluate the neuroprotective effects of NOS inhibitors.

Animals:

  • Male Wistar or Sprague-Dawley rats (250-300g)

Procedure:

  • Anesthetize the rat (e.g., with isoflurane).

  • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.

  • Ligate the CCA and the ECA.

  • Introduce a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • Administer this compound (e.g., 1-10 mg/kg, i.v.) or L-NAME (e.g., 3-10 mg/kg, i.p. or i.v.) at a specified time point before, during, or after MCAO.[1][4]

  • Monitor physiological parameters (e.g., blood pressure, body temperature) throughout the procedure.

  • After a set reperfusion period (e.g., 24 or 48 hours), euthanize the animal and harvest the brain.

  • Determine the infarct volume using staining methods such as 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Conclusion

The choice between this compound and L-NAME depends critically on the research question. This compound offers high selectivity for nNOS, making it an invaluable tool for investigating the specific roles of neuronal nitric oxide in physiological and pathological processes, particularly in the central nervous system, without the confounding cardiovascular effects of eNOS inhibition. In contrast, L-NAME's broad-spectrum inhibition of all NOS isoforms is suitable for studies aiming to understand the global effects of NO deprivation. However, researchers using L-NAME should be mindful of its prodrug nature and its significant impact on systemic blood pressure due to eNOS inhibition. This guide provides the necessary data and protocols to make an informed decision for designing experiments that will yield clear and interpretable results.

References

A Comparative Analysis of ARL 17477 and NMDA Antagonists in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents is a cornerstone of neuroscience research, particularly in the context of ischemic stroke, traumatic brain injury, and neurodegenerative diseases. Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, has long been a focal point for therapeutic intervention. This has led to the extensive investigation of NMDA receptor antagonists. However, a parallel and promising avenue of research has focused on downstream effectors of excitotoxic cascades, such as neuronal nitric oxide synthase (nNOS). This guide provides a detailed comparison of the neuroprotective effects of ARL 17477, a selective nNOS inhibitor, and traditional NMDA receptor antagonists, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Different Points in the Excitotoxic Cascade

The fundamental difference between this compound and NMDA antagonists lies in their respective targets within the signaling pathway of glutamate-induced neuronal death.

NMDA Receptor Antagonists , such as dizocilpine (MK-801) and memantine, directly block the NMDA receptor ion channel.[1] During pathological conditions like ischemia, excessive glutamate release leads to prolonged NMDA receptor activation, causing a massive influx of calcium (Ca2+) into the neuron.[2] This calcium overload triggers a cascade of detrimental events, including the activation of proteases, lipases, and nucleases, as well as the production of reactive oxygen species, ultimately leading to neuronal apoptosis and necrosis.[3] By physically obstructing the ion channel, NMDA antagonists prevent this initial, critical surge of Ca2+, thereby averting the downstream destructive processes.[1]

This compound , on the other hand, acts further down the excitotoxic pathway. It is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[4] The influx of Ca2+ through NMDA receptors activates nNOS, which in turn produces nitric oxide (NO). While NO has physiological roles, its overproduction in excitotoxic conditions leads to the formation of peroxynitrite and other reactive nitrogen species, contributing significantly to oxidative stress and neuronal damage.[5] this compound's neuroprotective effect stems from its ability to curtail this excessive NO production, thus mitigating a major component of the downstream damage cascade initiated by NMDA receptor overactivation.[6]

Signaling Pathways

The distinct mechanisms of action of NMDA receptor antagonists and this compound are best illustrated by visualizing their respective signaling pathways.

NMDA_Antagonist_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity (Enzyme Activation, ROS) Ca_Influx->Excitotoxicity Triggers Cell_Death Neuronal Death Excitotoxicity->Cell_Death Leads to NMDA_Antagonist NMDA Antagonist (e.g., Dizocilpine, Memantine) NMDA_Antagonist->NMDA_R ARL_17477_Pathway NMDA_Activation NMDA Receptor Activation Ca_Influx Ca2+ Influx NMDA_Activation->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation Activates NO_Production Excess NO Production nNOS_Activation->NO_Production Catalyzes Oxidative_Stress Oxidative/Nitrosative Stress NO_Production->Oxidative_Stress Contributes to Cell_Death Neuronal Death Oxidative_Stress->Cell_Death Leads to ARL_17477 This compound ARL_17477->nNOS_Activation Inhibits tMCAO_Workflow Start Start Anesthesia Anesthesia & Temperature Control Start->Anesthesia Surgery Surgical Exposure of Carotid Arteries Anesthesia->Surgery Occlusion MCA Occlusion (Intraluminal Suture) Surgery->Occlusion Drug_Admin Drug Administration (this compound or NMDA Antagonist) Occlusion->Drug_Admin Reperfusion Reperfusion (Suture Withdrawal) Drug_Admin->Reperfusion Survival Post-operative Survival Period Reperfusion->Survival Euthanasia Euthanasia & Brain Extraction Survival->Euthanasia Staining TTC Staining & Infarct Volume Analysis Euthanasia->Staining End End Staining->End

References

A Comparative Guide to ARL 17477 and Other Autophagy Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuances of autophagy inhibition is critical for advancing therapeutic strategies, particularly in oncology. This guide provides a comparative analysis of ARL 17477, a dual inhibitor of neuronal nitric oxide synthase (NOS1) and the autophagy-lysosomal system, with other commonly used autophagy inhibitors. While direct experimental data on the combination of this compound with other autophagy inhibitors is not yet available, this guide offers a framework for comparison based on their individual mechanisms of action and provides the necessary experimental protocols to investigate such combinations.

This compound has emerged as a potent late-stage autophagy inhibitor, demonstrating a mechanism of action similar to that of chloroquine (CQ) by impairing lysosomal function[1]. Its dual-inhibitory nature presents a unique profile for researchers exploring novel cancer therapeutics. This guide will compare this compound with early-stage and other late-stage autophagy inhibitors, providing a basis for designing experiments to explore their potential synergistic or additive effects.

Mechanisms of Action: A Comparative Overview

Autophagy is a multi-step process that can be targeted at different stages. Inhibitors are broadly classified as early-stage or late-stage, depending on their point of intervention in the autophagy pathway.

  • This compound (Late-Stage Inhibitor): This compound inhibits the autophagy-lysosomal system, leading to the accumulation of autophagosomes. Its action is attributed to the impairment of lysosomal function, which prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents[1]. This mechanism is comparable to that of other well-known late-stage inhibitors.

  • 3-Methyladenine (3-MA) (Early-Stage Inhibitor): As a widely used early-stage inhibitor, 3-MA targets the class III phosphatidylinositol 3-kinase (PI3K), which is essential for the initiation and nucleation of the autophagosome. By inhibiting this kinase, 3-MA prevents the formation of autophagosomes from the outset.

  • Bafilomycin A1 (Late-Stage Inhibitor): This is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase). By blocking the V-ATPase, bafilomycin A1 prevents the acidification of the lysosome, which is necessary for the activity of lysosomal hydrolases. This inhibition of lysosomal function leads to a buildup of autophagosomes.

  • Chloroquine (CQ) and Hydroxychloroquine (HCQ) (Late-Stage Inhibitors): These lysosomotropic agents accumulate in lysosomes and raise their pH, thereby inhibiting the activity of acid-dependent lysosomal enzymes. This leads to a blockage of the final degradation step of autophagy and the accumulation of autophagosomes[2][3]. The mechanism of this compound is considered to be similar to that of chloroquine[1].

Comparative Data on Autophagy Inhibition

The efficacy of autophagy inhibitors is typically assessed by monitoring the levels of key autophagy-related proteins, such as microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1). The conversion of LC3-I to its lipidated form, LC3-II, and its subsequent degradation, along with the degradation of p62, are hallmark indicators of autophagic flux. Inhibition of autophagy leads to the accumulation of these markers.

InhibitorStage of InhibitionTargetEffect on LC3-II LevelsEffect on p62 Levels
This compound LateLysosomal functionIncreaseIncrease
3-Methyladenine (3-MA) EarlyClass III PI3KDecrease or No ChangeDecrease or No Change
Bafilomycin A1 LateV-ATPaseIncreaseIncrease
Chloroquine (CQ) LateLysosomal pHIncreaseIncrease

Experimental Protocols

To facilitate the investigation of this compound in combination with other autophagy inhibitors, detailed protocols for key experiments are provided below.

Western Blotting for LC3 and p62

This protocol is used to quantify the levels of LC3-I, LC3-II, and p62, providing a measure of autophagic flux.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3B, anti-p62, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the desired concentrations of this compound and/or other autophagy inhibitors for the specified time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system[4][5][6].

Autophagic Flux Assay

This assay measures the rate of autophagosome degradation and provides a more dynamic assessment of autophagy.

Materials:

  • Cells stably expressing a tandem fluorescent-tagged LC3 (e.g., mCherry-EGFP-LC3)

  • Fluorescence microscope or flow cytometer

  • Culture medium with and without autophagy inducers (e.g., starvation medium) and inhibitors.

Procedure:

  • Culture cells expressing mCherry-EGFP-LC3.

  • Treat the cells with this compound and/or other autophagy inhibitors.

  • Induce autophagy if necessary (e.g., by starvation).

  • Visualize the cells using a fluorescence microscope. In this system, autophagosomes appear as yellow puncta (mCherry and EGFP fluorescence), while autolysosomes appear as red puncta (only mCherry fluorescence, as EGFP is quenched by the acidic lysosomal environment).

  • Alternatively, quantify the fluorescence by flow cytometry. An increase in the red-to-green fluorescence ratio indicates increased autophagic flux. A blockage in flux will result in an accumulation of yellow puncta or no change in the ratio[7][8].

Cell Viability Assay

This assay determines the cytotoxic effects of the inhibitors, alone or in combination.

Materials:

  • MTT, MTS, or similar cell viability reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound and/or other autophagy inhibitors.

  • After the desired incubation period, add the cell viability reagent to each well.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader to determine the percentage of viable cells[9].

Visualizing Experimental Design and Cellular Pathways

To aid in the conceptualization of experiments and the understanding of the underlying cellular mechanisms, the following diagrams are provided.

experimental_workflow Experimental Workflow for Comparing Autophagy Inhibitors cluster_setup Cell Culture and Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation cell_culture Seed cells (e.g., cancer cell line) treatment_groups Treat with: - this compound - Other Inhibitor (e.g., 3-MA) - Combination - Vehicle Control cell_culture->treatment_groups western_blot Western Blot (LC3, p62) treatment_groups->western_blot autophagic_flux Autophagic Flux Assay (mCherry-EGFP-LC3) treatment_groups->autophagic_flux viability_assay Cell Viability Assay (MTT/MTS) treatment_groups->viability_assay quantification Quantify protein levels, fluorescence, and cell viability western_blot->quantification autophagic_flux->quantification viability_assay->quantification comparison Compare effects of single vs. combination treatments quantification->comparison conclusion Determine synergistic, additive, or antagonistic effects comparison->conclusion autophagy_pathway Signaling Pathway of Autophagy Inhibition cluster_initiation Initiation cluster_elongation Elongation & Maturation cluster_degradation Degradation pi3k Class III PI3K Complex autophagosome_formation Autophagosome Formation pi3k->autophagosome_formation Promotes inhibitor_early 3-Methyladenine inhibitor_early->pi3k Inhibits autophagosome Autophagosome (LC3-II, p62) autophagosome_formation->autophagosome autolysosome Autolysosome autophagosome->autolysosome Fuses with lysosome Lysosome lysosome->autolysosome inhibitor_late This compound Bafilomycin A1 Chloroquine inhibitor_late->autolysosome Inhibits formation/ function logical_comparison Logical Comparison of Autophagy Inhibitor Effects cluster_early_effects Effects of Early-Stage Inhibition cluster_late_effects Effects of Late-Stage Inhibition inhibitor_type Type of Autophagy Inhibitor early_stage Early-Stage (e.g., 3-MA) inhibitor_type->early_stage late_stage Late-Stage (e.g., this compound) inhibitor_type->late_stage no_autophagosome Prevents Autophagosome Formation early_stage->no_autophagosome combination_hypothesis Hypothetical Combination Effect: Early + Late Stage early_stage->combination_hypothesis block_degradation Blocks Autophagosome Degradation late_stage->block_degradation late_stage->combination_hypothesis no_marker_accumulation No Accumulation of LC3-II/p62 no_autophagosome->no_marker_accumulation marker_accumulation Accumulation of LC3-II/p62 block_degradation->marker_accumulation combination_outcome Predominant effect would likely resemble early-stage inhibition due to the initial blockade of autophagosome formation. combination_hypothesis->combination_outcome

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARL 17477
Reactant of Route 2
Reactant of Route 2
ARL 17477

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.